Product packaging for Boc-4-(fmoc-amino)-l-phenylalanine(Cat. No.:CAS No. 114346-31-5)

Boc-4-(fmoc-amino)-l-phenylalanine

Cat. No.: B558241
CAS No.: 114346-31-5
M. Wt: 502,57 g/mole
InChI Key: ZKSJJSOHPQQZHC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-4-(fmoc-amino)-l-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502,57 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O6 B558241 Boc-4-(fmoc-amino)-l-phenylalanine CAS No. 114346-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSJJSOHPQQZHC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114346-31-5
Record name 114346-31-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-tert-butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonyl-amino)-L-phenylalanine (Boc-4-(Fmoc-amino)-L-phenylalanine). This specialized amino acid derivative is a critical building block in modern peptide synthesis, enabling the creation of complex peptides with unique functionalities for research and therapeutic development.

Core Properties of this compound

This compound is a white to off-white powder valued for its unique orthogonal protection scheme.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain amino group of the 4-amino-L-phenylalanine core. This arrangement allows for selective deprotection and modification, making it a versatile tool in peptide chemistry.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Synonyms Boc-L-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-L-Phe-OH, (S)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propanoic acid
CAS Number 114346-31-5[1]
Molecular Formula C₂₉H₃₀N₂O₆[1]
Molecular Weight 502.56 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 97% (HPLC)[4]
Storage Conditions 0-8 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the core building block and its application in peptide synthesis are crucial for reproducible results.

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be constructed based on standard procedures for the orthogonal protection of amino acids. This involves a two-step process starting from 4-amino-L-phenylalanine.

Step 1: Boc Protection of the α-Amino Group

  • Dissolution: Dissolve 4-amino-L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, like sodium bicarbonate, to adjust the pH to approximately 8-9.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude Boc-4-amino-L-phenylalanine can be purified by flash column chromatography.

Step 2: Fmoc Protection of the Side-Chain Amino Group

  • Dissolution: Dissolve the purified Boc-4-amino-L-phenylalanine in an appropriate solvent, such as a mixture of acetone and water.

  • Basification: Add a base, such as sodium bicarbonate, to the solution.

  • Fmoc-Cl Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) dropwise to the cooled solution while maintaining the pH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Work-up and Purification: After the reaction is complete, perform an acidic work-up and extract the product with an organic solvent. The final product, this compound, can be purified by recrystallization or flash column chromatography.

G Synthesis of this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: Fmoc Protection 4-Amino-L-phenylalanine 4-Amino-L-phenylalanine Boc-4-amino-L-phenylalanine Boc-4-amino-L-phenylalanine 4-Amino-L-phenylalanine->Boc-4-amino-L-phenylalanine 1. Dioxane/H2O, NaHCO3 2. Boc2O This compound This compound Boc-4-amino-L-phenylalanine->this compound 1. Acetone/H2O, NaHCO3 2. Fmoc-Cl

Caption: Synthetic workflow for this compound.

Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal protecting groups are key to its utility.

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) and perform the initial coupling of the first Fmoc-protected amino acid.

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF).

  • Coupling: Activate the carboxylic acid of the incoming amino acid, in this case, a standard Fmoc-protected amino acid, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Incorporation of this compound: When incorporating the title compound, it is treated as a standard Fmoc-protected amino acid in the SPPS cycle. The Boc group on the α-amino group is stable to the basic conditions of Fmoc deprotection.

  • Final Cleavage and Side-Chain Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Fmoc group from the 4-amino position. The α-Boc group will also be removed during this step.

G Fmoc-SPPS Cycle with this compound Start Start Fmoc-AA-Resin Fmoc-AA-Resin Start->Fmoc-AA-Resin H2N-AA-Resin H2N-AA-Resin Fmoc-AA-Resin->H2N-AA-Resin 20% Piperidine/DMF Fmoc-AA(n+1)-AA-Resin Fmoc-AA(n+1)-AA-Resin H2N-AA-Resin->Fmoc-AA(n+1)-AA-Resin Couple with activated Fmoc-AA or Boc-4-(Fmoc-amino)-L-Phe Repeat or Cleave Repeat or Cleave Fmoc-AA(n+1)-AA-Resin->Repeat or Cleave Repeat or Cleave->Fmoc-AA-Resin Repeat Cycle Cleavage TFA Cocktail Repeat or Cleave->Cleavage Final Step

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Purification of Peptides

After cleavage from the resin, the crude peptide requires purification, which is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of acetonitrile and water with a small amount of TFA.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of bioactive peptides for drug development and biochemical research.[2] The incorporation of 4-amino-L-phenylalanine into a peptide sequence can significantly alter its biological properties.

Drug Development

The amino group on the phenyl ring provides a site for further modification or for specific interactions with biological targets. Peptides containing 4-aminophenylalanine have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor ligands.[2]

Bioconjugation

The free amino group on the phenylalanine side chain, after deprotection of the Fmoc group, can be used as a handle for bioconjugation. This allows for the attachment of other molecules such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs to the peptide.

Potential Biological Activities

While the biological activity is sequence-dependent, peptides incorporating 4-aminophenylalanine have been explored for their potential as:

  • Antimicrobial agents: The introduction of a positive charge at physiological pH can enhance the interaction of peptides with negatively charged bacterial membranes.

  • Enzyme inhibitors: The amino group can act as a key binding element in the active site of certain enzymes.

The orthogonal protection strategy of this compound is fundamental to its utility in synthesizing these modified peptides.

G Orthogonal Protection and Deprotection cluster_0 During SPPS Boc-NH-Phe(NH-Fmoc)-COOH This compound H2N-Phe(NH-Fmoc)-Peptide-Resin H2N-Phe(NH-Fmoc)-Peptide-Resin Boc-NH-Phe(NH-Fmoc)-COOH->H2N-Phe(NH-Fmoc)-Peptide-Resin TFA (Final Cleavage) Boc-NH-Phe(NH2)-Peptide-Resin Boc-NH-Phe(NH2)-Peptide-Resin Boc-NH-Phe(NH-Fmoc)-COOH->Boc-NH-Phe(NH2)-Peptide-Resin Piperidine

Caption: Orthogonal deprotection strategy for this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and synthesis of Boc-4-(Fmoc-amino)-L-phenylalanine, a critical building block in modern peptide synthesis and drug development. The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups allows for orthogonal deprotection strategies, enabling the precise and efficient assembly of complex peptide sequences.

Chemical Structure and Properties

This compound, systematically named (2S)-2-[(tert-butyloxycarbonyl)amino]-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid, is a derivative of the amino acid L-phenylalanine.[1] It features a Boc group protecting the α-amino group and an Fmoc group protecting the amino group on the phenyl side chain. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS). The Boc group is labile to acidic conditions, while the Fmoc group is removed under basic conditions, allowing for selective deprotection and chain elongation.[2][3]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₉H₃₀N₂O₆
Molecular Weight 502.56 g/mol [1][4]
CAS Number 114346-31-5[1][4]
Appearance White to off-white powder[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions 0-8 °C[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the two amino groups. The general synthetic strategy involves the sequential protection of 4-amino-L-phenylalanine. While the precise, detailed industrial synthesis protocols are often proprietary, the following represents a logical and commonly employed laboratory-scale synthesis pathway derived from established chemical principles of amino acid protection.

The synthesis can be conceptually broken down into two key stages:

  • Selective Nα-Boc Protection: The α-amino group of 4-amino-L-phenylalanine is first protected with a Boc group.

  • Side-Chain N-Fmoc Protection: The amino group on the phenyl ring is then protected with an Fmoc group.

The reverse order of protection is also feasible, and the choice may depend on intermediate solubility and purification efficiency.

Experimental Protocol

Materials:

  • 4-Amino-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Boc-4-amino-L-phenylalanine

  • Dissolve 4-amino-L-phenylalanine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to create a basic environment.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture while stirring vigorously.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-amino-L-phenylalanine.

Step 2: Synthesis of this compound

  • Dissolve the Boc-4-amino-L-phenylalanine from Step 1 in dichloromethane (DCM).

  • Add triethylamine (TEA) to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in DCM.

  • Allow the reaction to proceed at 0°C for several hours and then warm to room temperature overnight.

  • Wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.

Quantitative Data:

StepReactantProductTypical Yield
14-Amino-L-phenylalanineBoc-4-amino-L-phenylalanine85-95%
2Boc-4-amino-L-phenylalanineThis compound70-85%

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway Start 4-Amino-L-phenylalanine Step1 Step 1: Nα-Boc Protection Reagents: Boc₂O, NaHCO₃ Solvent: Dioxane/Water Start->Step1 Intermediate Boc-4-amino-L-phenylalanine Step1->Intermediate Step2 Step 2: Side-Chain N-Fmoc Protection Reagents: Fmoc-OSu, TEA Solvent: DCM Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route for this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of peptides with modified properties. The presence of a primary aromatic amine, protected by the Fmoc group, allows for further modifications, such as the attachment of fluorescent labels, cytotoxic drugs, or other functionalities after its selective deprotection. This makes it a key component in the development of:

  • Peptide-based therapeutics: Its incorporation can enhance the biological activity and stability of therapeutic peptides.[2]

  • Molecular probes: The side chain can be functionalized to create probes for studying biological processes.

  • Bioconjugates: It serves as a linker for attaching peptides to other molecules, such as antibodies or polymers.

References

Navigating the Solubility Landscape of Boc-4-(Fmoc-amino)-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-(Fmoc-amino)-L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its dual protection with both Boc and Fmoc groups allows for orthogonal strategies in the synthesis of complex peptides. However, the solubility of this large, protected amino acid derivative in common organic solvents is a crucial parameter for efficient reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a framework for its effective use in research and development. While specific quantitative solubility data is not extensively available in public literature, this document outlines the typical solvents used for similar protected amino acids and provides a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data for their specific applications.

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound (Figure 1) is a valuable derivative that incorporates two of the most common protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This arrangement offers synthetic flexibility but also contributes to a high molecular weight and a complex solubility profile. Understanding and optimizing the solubility of this reagent is paramount for its successful application in the synthesis of peptide-based therapeutics and research tools.[1][2] This guide aims to equip researchers with the necessary knowledge to effectively manage the solubility of this compound.

Figure 1: Chemical Structure of this compound

G cluster_legend Chemical Structure This compound

Caption: Structure of this compound.

Solubility Profile: A Qualitative Overview and Data Framework

To facilitate systematic investigation, the following table provides a template for researchers to record their experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents (Template for Experimental Data)

SolventChemical ClassExpected SolubilityTemperature (°C)Quantitative Solubility (mg/mL)Observations
Dichloromethane (DCM)ChlorinatedModerate to High25
ChloroformChlorinatedModerate to High25
N,N-Dimethylformamide (DMF)Polar AproticHigh25
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh25
Dimethyl sulfoxide (DMSO)Polar AproticHigh25
Acetonitrile (ACN)Polar AproticModerate25
Tetrahydrofuran (THF)EtherModerate25
Ethyl Acetate (EtOAc)EsterLow to Moderate25
Methanol (MeOH)Polar ProticLow25
Isopropanol (IPA)Polar ProticLow25
HexanesNonpolarVery Low25

Note: "Expected Solubility" is a qualitative prediction based on the properties of similar protected amino acids.

Experimental Protocol for Solubility Determination

To generate the quantitative data for Table 1, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound.

Materials
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Small-volume vials with screw caps (e.g., 2 mL or 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Glass syringes

  • Pre-weighed collection vials

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The "excess" amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). A constant agitation speed should be maintained.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a glass syringe. It is crucial not to disturb the settled solid. Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation: Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

  • Gravimetric Analysis: Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of filtered solution (mL)

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add precise volume of solvent A->B C Agitate at constant temperature (24h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Evaporate solvent from known volume E->F G Weigh dried solute F->G H Calculate solubility (mg/mL) G->H

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a large molecule with both polar (amide, carboxylic acid) and nonpolar (Boc, Fmoc, phenyl) regions, its solubility is highest in polar aprotic solvents that can effectively solvate the entire molecule.

  • Temperature: Solubility generally increases with temperature, although this relationship should be determined experimentally for each solvent. For synthetic applications, reactions are often run at elevated temperatures to improve solubility and reaction rates.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for obtaining accurate and reproducible data. Water content in organic solvents can also significantly impact solubility.

  • Presence of Additives: In some cases, the addition of salts or other additives can influence solubility, a phenomenon known as "salting-in" or "salting-out".[6]

Conclusion and Recommendations

While a comprehensive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for researchers to address this critical parameter. For practical applications in peptide synthesis, it is recommended to start with high-polarity aprotic solvents such as DMF or NMP. For instances where solubility remains a challenge, gentle warming or sonication can be employed. The detailed experimental protocol provided herein empowers researchers to generate their own high-quality, quantitative solubility data, leading to more efficient and reproducible synthetic outcomes. This systematic approach will undoubtedly contribute to the successful application of this versatile building block in the advancement of peptide-based science.

References

Boc-4-(Fmoc-amino)-L-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-4-(Fmoc-amino)-L-phenylalanine, a key building block in modern peptide chemistry. Below, you will find its chemical properties, a discussion of its synthesis and applications, detailed experimental protocols for its use, and a visualization of its role in solid-phase peptide synthesis.

Core Compound Identification and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring two orthogonal protecting groups. This strategic protection allows for selective chemical manipulation at different sites of the molecule, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.

A common point of confusion arises from a similarly named isomer, Fmoc-4-(Boc-amino)-L-phenylalanine. The key distinction lies in which protecting group is attached to the alpha-amino group of the phenylalanine backbone versus the amino group at the para-position of the phenyl ring. For the compound of interest, This compound , the Boc group protects the alpha-amino group, while the Fmoc group protects the 4-amino substituent on the phenyl ring.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of this compound.

PropertyValue
Chemical Name (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number 114346-31-5
Molecular Formula C₂₉H₃₀N₂O₆
Molecular Weight 502.56 g/mol
Appearance White to off-white powder

Note: The isomer, Fmoc-4-(Boc-amino)-L-phenylalanine, has the CAS number 174132-31-1, though it shares the same molecular formula and weight.

Synthesis and Applications

General Synthesis Strategy
Key Applications

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) .[1] Its unique orthogonal protection scheme is particularly useful for:

  • On-resin side-chain modification: The Fmoc group on the phenyl ring can be selectively removed on the solid support, exposing a free amine. This allows for the attachment of various moieties, such as fluorescent labels, biotin, polyethylene glycol (PEG), or other small molecules, to a specific position within the peptide sequence.

  • Synthesis of branched or cyclic peptides: The deprotected side-chain amine can serve as an attachment point for growing a second peptide chain or for cyclization with the peptide backbone or another side chain.

  • Drug Development and Discovery: Incorporating this modified amino acid allows for the creation of peptide libraries with diverse functionalities.[1] These peptides can be screened for enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. For example, modified phenylalanine residues are crucial in designing peptidomimetics that target specific biological pathways, with applications in oncology and immunology.[1]

Experimental Protocols

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support during a Boc-based SPPS strategy. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminus of the resin-bound peptide has been deprotected (possesses a free amine).

Protocol: Coupling of this compound in SPPS

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HOAt.

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Washing solvents: DMF, DCM

  • Syringe or reaction vessel for manual synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add this solution to the swelled and drained resin.

    • Add DCC (3 eq.), pre-dissolved in DMF or DCM, to the reaction vessel. Alternatively, if using HATU, dissolve the amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF and add DIEA (6 eq.) before adding to the resin.

  • Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • Deprotection of the α-Amino Boc Group:

    • To continue the peptide chain elongation, the Boc group from the newly added residue must be removed.

    • Wash the resin with DCM (3 times).

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM or DMF until a positive ninhydrin test is obtained, followed by thorough washing with DCM and DMF. The resin is now ready for the next coupling cycle.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of incorporating this compound into a peptide chain during solid-phase peptide synthesis, followed by the selective deprotection of its side chain for further modification.

SPPS_Workflow cluster_cycle Standard Peptide Elongation (Boc-SPPS) cluster_modification Orthogonal Side-Chain Modification start Resin-Bound Peptide (Free N-terminus) coupling Couple with Boc-4-(Fmoc-amino)-L-Phe start->coupling HATU/DCC wash1 Wash coupling->wash1 deprotect_boc Deprotect α-Amino (Boc) with TFA wash1->deprotect_boc wash2 Wash & Neutralize deprotect_boc->wash2 next_aa Couple Next Amino Acid wash2->next_aa Continue SPPS Cycle peptide_with_phe Full-Length Peptide on Resin next_aa->peptide_with_phe After Final AA deprotect_fmoc Deprotect Side Chain (Fmoc) with Piperidine peptide_with_phe->deprotect_fmoc wash3 Wash deprotect_fmoc->wash3 modify Modify Side-Chain Amine (e.g., Labeling) wash3->modify cleave Cleave from Resin & Purify modify->cleave final_peptide Modified Peptide cleave->final_peptide

Caption: Workflow for SPPS incorporation and side-chain modification.

Signaling Pathways and Biological Context

This compound itself does not have a direct, independent role in signaling pathways. Instead, its significance lies in its utility for creating modified peptides that can probe or modulate these pathways.

The incorporation of non-canonical amino acids like this phenylalanine derivative can significantly impact a peptide's biological activity.[2] For example:

  • Altering Receptor Binding: The modified phenyl ring can change the peptide's interaction with its target receptor. The introduction of a site for conjugation can allow the attachment of molecules that enhance binding affinity or alter the downstream signaling cascade upon receptor activation.

  • Improving Stability: Peptides are often rapidly degraded by proteases in vivo. Modifying the peptide backbone or side chains can increase resistance to this degradation, prolonging the peptide's half-life and therapeutic effect.

  • Probing Structure-Activity Relationships (SAR): By systematically modifying a peptide at a specific site using the reactive handle provided by this amino acid, researchers can gain detailed insights into which parts of the peptide are critical for its biological function. For instance, in Alzheimer's disease research, peptides containing modified phenylalanine have been synthesized to study their interactions with amyloid-β plaques and their potential to inhibit fibril formation.[3]

References

A Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Boc-4-(Fmoc-amino)-L-phenylalanine is a critical building block in the synthesis of complex peptides and peptide-based therapeutics. This versatile amino acid derivative incorporates two essential protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection scheme allows for selective deprotection, a crucial feature for intricate solid-phase peptide synthesis (SPPS).[1][2] Its unique structure provides enhanced stability and solubility, making it a valuable component in medicinal chemistry and biochemistry.[1]

This guide provides an in-depth overview of the commercially available sources of this compound, its technical specifications, and detailed experimental protocols for its application.

Commercial Suppliers and Technical Specifications

Several reputable suppliers offer this compound, each with specific product grades and formulations. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearanceStorage Conditions
Chem-Impex 114346-31-5C₂₉H₃₀N₂O₆502.56≥ 98% (HPLC)White to off-white powder0-8 °C
AnaSpec 174132-31-1C₂₉H₃₀N₂O₆502.6≥ 95% (HPLC)Not Specified4 °C
Thermo Fisher Scientific 174132-31-1Not Specified502.5795%Not SpecifiedNot Specified
CymitQuimica (Biosynth) 214750-77-3 (D-form)C₂₉H₃₀N₂O₆502.56Min. 98 Area-%White Off-White PowderNot Specified
Santa Cruz Biotechnology 114346-31-5C₂₉H₃₀N₂O₆502.56Not SpecifiedNot SpecifiedNot Specified

Note: Data is compiled from publicly available information on supplier websites.[1][3][4][5][6] Lot-specific data should be confirmed by consulting the Certificate of Analysis for each product.[7]

Core Applications

The primary application of this compound is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS) .[1] This methodology allows for the efficient and controlled assembly of complex peptide chains.[2] Beyond standard peptide synthesis, its applications extend to:

  • Drug Development: It is a key intermediate in synthesizing bioactive peptides for developing new therapeutics, particularly in oncology and immunology.[1][2][8]

  • Bioconjugation: The compound is used to attach peptides to other molecules like antibodies or drugs to improve the targeting and delivery of therapeutic agents.[1][2]

  • Protein Engineering: It facilitates the modification of proteins, enabling scientists to investigate structure-function relationships.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Materials:

  • Peptide synthesis resin (e.g., Wang, Rink Amide) with a free N-terminal amine

  • This compound

  • Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Activation Agent: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Reagent: 20% Piperidine in DMF

  • Washing Solvents: DCM (Dichloromethane), Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[9]

  • Fmoc Deprotection:

    • To expose the N-terminal amine on the resin-bound peptide, remove the Fmoc group from the previously coupled amino acid.

    • Add a 20% piperidine in DMF solution to the resin.[10]

    • Agitate the mixture for 5-7 minutes.[10]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[9]

    • Add DIEA (6 equivalents) to the solution to begin the activation of the amino acid.[9]

    • Allow this pre-activation to proceed for 1-2 minutes.[9]

  • Coupling:

    • Add the activated amino acid solution to the swelled and deprotected resin.[9]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[9]

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test indicates that all free primary amines have reacted.[9]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[9]

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid to elongate the peptide chain.

Visualizing the Workflow

The cyclical nature of Solid-Phase Peptide Synthesis is a fundamental concept for researchers in the field. The following diagram illustrates the key stages of a single amino acid addition cycle.

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Resin Peptide-Resin (Free Amine) Coupling Amino Acid Coupling (Activated Fmoc-AA, HBTU, DIEA) Resin->Coupling 1. Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 Wash (DMF) Deprotection->Washing1 4. Washing1->Resin 5. Washing2 Wash (DMF, DCM, MeOH) Coupling->Washing2 2. Elongated Elongated Peptide-Resin (Fmoc-Protected) Washing2->Elongated 3. Elongated->Deprotection Start Next Cycle

References

Technical Guide: Safety and Handling of Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Boc-4-(Fmoc-amino)-L-phenylalanine, a key building block in peptide synthesis. The following sections detail its chemical properties, safety protocols, and application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a versatile amino acid derivative widely used in peptide synthesis and drug development.[1][2][3] It incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which allow for selective deprotection during the synthesis of complex peptides.[1][3] Its structure enhances stability and solubility, making it a valuable reagent in medicinal chemistry and biochemistry.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Boc-L-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-L-Phe-OH, (S)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propanoic acid[1]
CAS Number 114346-31-5[1][4]
Molecular Formula C₂₉H₃₀N₂O₆[1][5]
Molecular Weight 502.56 g/mol [1][5]
Appearance White to off-white powder[1][5]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0-8 °C[1][6]

Safety and Hazard Information

Table 2: Hazard and Precautionary Statements

Hazard CategoryGHS Classification (for related compounds)Precautionary Measures
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Eye Irritation H318: Causes serious eye damageP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

General Handling Precautions:

  • Avoid contact with skin and eyes.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Ensure adequate exhaust ventilation in areas where dust is formed.[8]

  • Stable under recommended storage conditions.[8]

  • Avoid strong oxidizing agents and strong acids.[8]

  • Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[8]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide chain using Fmoc-based chemistry.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.

Materials:

  • This compound

  • Resin (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acid)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, amine-free)

  • Reagents for Fmoc deprotection: 20% piperidine in DMF

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HCTU

  • Activating agents: e.g., 1-Hydroxybenzotriazole (HOBt) or HOAt

  • Bases: N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[1]

  • First Amino Acid Loading (if applicable):

    • Dissolve the first protected amino acid in DCM with a base (e.g., 2,4,6-collidine).[1]

    • Add the amino acid solution to the swelled resin and rock for 8-24 hours.[1]

    • Cap any unreacted sites on the resin.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]

    • Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc adducts.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and an activating agent (e.g., HOBt) in DMF.

    • Add the coupling reagent (e.g., DCC) and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[7]

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the peptide chain is fully assembled, remove the final N-terminal Fmoc group.

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.[7]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet.

    • Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Safety and Handling Workflow

G Figure 1: General Safety and Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) b->c d Weigh in a Ventilated Enclosure (Fume Hood) c->d e Avoid Inhalation of Dust d->e f Avoid Contact with Skin and Eyes d->f g Evacuate and Secure Area d->g In case of spill j Dispose of Waste in Accordance with Local, State, and Federal Regulations e->j After handling f->j After handling h Use Absorbent Material for Containment g->h i Decontaminate Spill Area h->i i->j

Caption: General Safety and Handling Workflow for this compound

Solid-Phase Peptide Synthesis (SPPS) Workflow

G Figure 2: Workflow for Incorporating this compound in SPPS start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (with activating and coupling reagents) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Coupling Cycle wash2->next_cycle Continue chain elongation cleavage Final Cleavage and Deprotection (TFA-based cocktail) wash2->cleavage Final step next_cycle->deprotection end Purified Peptide cleavage->end

Caption: Workflow for Incorporating this compound in SPPS

Orthogonal Protection Strategy

G Figure 3: Orthogonal Protection Scheme AminoAcid This compound α-Amino Group (Boc Protected) Side Chain Amino Group (Fmoc Protected) Boc_Removal Boc Deprotection (Acidic Conditions, e.g., TFA) AminoAcid:f1->Boc_Removal Selective Removal Fmoc_Removal Fmoc Deprotection (Basic Conditions, e.g., Piperidine) AminoAcid:f2->Fmoc_Removal Selective Removal

Caption: Orthogonal Protection Scheme

References

Principle of Orthogonal Protection with Boc and Fmoc Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a foundational technique. Its success is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] The two dominant strategies, centered around the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, leverage the principle of orthogonality to achieve high-fidelity peptide synthesis.[3] This guide provides an in-depth technical analysis of these two methodologies, comparing their core chemical principles, outlining detailed experimental protocols, presenting quantitative data, and discussing their respective advantages and limitations to inform strategic decisions in research and drug development.

The Core Principle: Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1][][5] An ideal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while keeping the side-chain protecting groups and the resin linkage intact. This is followed by a final, global deprotection step to liberate the desired peptide.[1]

The Fmoc/tBu strategy represents a truly orthogonal system, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups.[5][6] In contrast, the Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl-based) protecting groups are removed by acid, but their removal relies on graduated acid lability—a moderate acid for Boc removal versus a very strong acid for final cleavage.[1][5]

Caption: Logical diagram of an orthogonal protection strategy.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS.[7] It relies on graduated acid lability for deprotection.

  • Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[3]

  • Nα-Deprotection: Removal is achieved with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9]

  • Side-Chain Protection: Benzyl (Bzl)-based ethers, esters, and carbamates provide "permanent" side-chain protection.[8]

  • Final Cleavage: A very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for simultaneous cleavage from the resin and removal of side-chain protecting groups.[8][10]

The repeated acidic deprotection steps keep the peptide chain protonated, which can help disrupt intermolecular hydrogen bonding and reduce aggregation, a notable advantage for synthesizing long or hydrophobic sequences.[3][] However, the use of highly corrosive and hazardous HF requires specialized laboratory equipment.[11]

Boc_SPPS_Workflow start Start: Boc-AA1-Resin deprotection 1. Nα-Deprotection 25-50% TFA in DCM start->deprotection wash Wash (DCM/DMF) deprotection->wash neutralization 2. Neutralization DIEA in DCM/DMF wash_after_neut coupling 3. Coupling Boc-AA(n)-OH, Coupling Reagent final_cleavage Final Cleavage Anhydrous HF or TFMSA + Scavengers coupling->final_cleavage After final cycle wash_after_couple wash->neutralization end Final Peptide final_cleavage->end wash_after_neut->coupling wash_after_couple->deprotection Repeat for each cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc/tBu strategy has become the most common approach for SPPS, especially in automated synthesizers.[11][12] Its popularity stems from its true orthogonality and avoidance of highly corrosive reagents.

  • Nα-Protection: The base-labile Fmoc group protects the α-amino terminus.[3]

  • Nα-Deprotection: Cleavage is performed under mild basic conditions, most commonly with 20% piperidine in N,N-dimethylformamide (DMF).[8][13]

  • Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu), are used for side-chain protection.[3][14]

  • Final Cleavage: A single treatment with TFA, along with scavengers, removes the tBu-based side-chain protecting groups and cleaves the peptide from the resin.[8][11]

The mild conditions of the Fmoc strategy are compatible with a wider array of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which might not be stable under the harsh conditions of the Boc strategy.[11][15]

Fmoc_SPPS_Workflow start Start: Fmoc-AA1-Resin deprotection 1. Nα-Deprotection 20% Piperidine in DMF start->deprotection wash Wash (DMF) deprotection->wash coupling 2. Coupling Fmoc-AA(n)-OH, Coupling Reagent final_cleavage Final Cleavage & Deprotection TFA + Scavengers coupling->final_cleavage After final cycle wash_after_couple wash->coupling end Final Peptide final_cleavage->end wash_after_couple->deprotection Repeat for each cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Comparative Analysis

The choice between Boc and Fmoc strategies is dictated by the specific peptide sequence, required purity, scale, and available equipment.[6]

Table 1: Head-to-Head Comparison of Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent 25-50% TFA in DCM[8]20% Piperidine in DMF[8]
Nα-Deprotection Conditions Moderately AcidicMildly Basic[8]
Side-Chain Protection Benzyl (Bzl)-based[6]tert-Butyl (tBu)-based[6]
Final Cleavage Reagent Anhydrous HF or TFMSA[6]Trifluoroacetic Acid (TFA)[6]
Orthogonality Quasi-orthogonal (Graduated Lability)[1]Fully Orthogonal[6]
Typical Yield per Cycle High, but can be affected by aggregation[6]>99%[6]
Automation Friendliness Less common in modern synthesizersHighly amenable[6]
Key Advantages Better for hydrophobic/aggregating sequences[]Milder conditions, safer reagents, good for modified peptides[11]
Key Disadvantages Requires hazardous HF and special apparatus[11]Base-labile modifications are incompatible; potential for diketopiperazine formation[16]

Table 2: Common Side-Chain Protecting Groups and Cleavage Conditions

Amino AcidBoc Strategy Protecting GroupCleavage ConditionFmoc Strategy Protecting GroupCleavage Condition
Asp, Glu BzlHF / TFMSAOtBu95% TFA
Lys, Orn 2-Cl-ZHF / TFMSABoc95% TFA
Arg TosHF / TFMSAPbf95% TFA
His BomHF / TFMSATrt95% TFA
Cys 4-MeBzlHF / TFMSATrt, Acm95% TFA
Ser, Thr, Tyr BzlHF / TFMSAtBu95% TFA
Trp ForHF / TFMSABoc95% TFA

Experimental Protocols

The following are generalized manual protocols. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

Protocol 1: Standard Fmoc-SPPS Cycle (0.1 mmol scale)
  • Resin Swelling: Swell 150-200 mg of Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.[17] Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin.[17] Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion of the deprotection solution for 15-20 minutes. Drain.

  • Washing: Wash the resin thoroughly (6x) with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equiv.) and a coupling agent like HBTU (0.38 mmol, 3.8 equiv.) in ~2 mL of DMF.

    • Add a hindered base such as DIEA (0.8 mmol, 8 equiv.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[13] A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Standard Boc-SPPS Cycle (0.1 mmol scale)
  • Resin Swelling: Swell 150-200 mg of Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.[18] Drain the solvent.

  • Boc Deprotection: Add 5 mL of 40-50% TFA in DCM to the resin.[18] Agitate for 1-2 minutes. Drain. Add a second portion and agitate for 20-30 minutes. Drain.

  • Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x).

  • Neutralization: Add 5 mL of 5-10% DIEA in DCM to the resin.[18] Agitate for 2 minutes. Drain. Repeat once.

  • Washing: Wash the resin thoroughly with DCM (5x) to remove the excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 equiv.) and HOBt (0.4 mmol, 4 equiv.) in DMF.

    • Add this solution to the resin, followed by DIC (0.4 mmol, 4 equiv.).

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next amino acid.

Protocol 3: Final Cleavage and Deprotection (Fmoc-SPPS)
  • Preparation: After the final coupling and deprotection cycle, wash the peptide-resin extensively with DCM and dry it under vacuum for several hours.[6]

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). The scavengers trap reactive cations generated during deprotection.[18]

    • Add the cleavage cocktail (e.g., 5-10 mL) to the dried resin in a fume hood.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Add 10 volumes of cold diethyl ether to precipitate the crude peptide.[3]

  • Isolation:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide under vacuum.

Common Side Reactions and Mitigation

  • Racemization: Can occur during the activation step. The use of urethane-based protecting groups (Boc and Fmoc) and additives like HOBt minimizes racemization.[15]

  • Aspartimide Formation: A significant side reaction in Fmoc-SPPS, where the side chain of aspartic acid cyclizes under basic deprotection conditions.[15][16] This can be mitigated by using specialized protecting groups or adding HOBt to the piperidine deprotection solution.[16]

  • Diketopiperazine Formation: Occurs at the dipeptide stage in Fmoc-SPPS, leading to chain termination.[16] Using sterically hindered 2-chlorotrityl chloride resin can suppress this side reaction.[16]

  • Aggregation: Interchain hydrogen bonding can hinder reagent access, leading to incomplete reactions.[16] This is more common in Fmoc-SPPS. The Boc strategy's acidic conditions can help disrupt aggregation.[10] In Fmoc synthesis, using chaotropic salts, elevated temperatures, or switching to N-methylpyrrolidone (NMP) as a solvent can be effective.[16]

Conclusion

The principle of orthogonal protection is central to the success of modern solid-phase peptide synthesis. The Fmoc/tBu strategy has become the predominant method due to its mild conditions, true orthogonality, and amenability to automation, making it ideal for a wide range of applications, including the synthesis of post-translationally modified peptides.[6][11] Nevertheless, the classic Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[][10] A thorough understanding of the chemistry, advantages, and potential pitfalls of each strategy is essential for researchers, scientists, and drug development professionals to select the optimal approach for their synthetic targets, ensuring the efficient and high-fidelity production of peptides.

References

A Technical Guide to the Applications of Boc-4-(Fmoc-amino)-L-phenylalanine in Peptide Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of specialized amino acid derivatives is paramount for the construction of complex and novel molecular architectures. Boc-4-(Fmoc-amino)-L-phenylalanine is a key building block that offers exceptional versatility due to its unique orthogonal protection scheme. This derivative incorporates both a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection under distinct chemical conditions. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, data summaries, and workflow visualizations to empower researchers in their synthetic endeavors.

The primary advantage of this reagent lies in its ability to facilitate the synthesis of branched and cyclic peptides, as well as the introduction of specific modifications within a peptide sequence.[1][2][3] The acid-labile Boc group and the base-labile Fmoc group can be removed independently, providing precise control over the synthetic pathway.[1][4] This dual-protection strategy is a cornerstone of modern peptide chemistry, enabling the creation of sophisticated peptidomimetics and peptide-based therapeutics.[5][6]

Core Applications and Methodologies

The principal applications of this compound stem from its orthogonal protecting groups, which are indispensable in advanced solid-phase peptide synthesis (SPPS).

Orthogonal Protection and Deprotection

The cornerstone of this amino acid's utility is the differential lability of its two protecting groups. The Fmoc group is susceptible to cleavage by secondary amines, such as piperidine, while the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] This orthogonality allows for the selective unmasking of either the α-amino group (protected by Boc) or the side-chain amino group (protected by Fmoc), enabling divergent synthesis from a single point.

Protecting GroupDeprotection ReagentTypical ConditionsStability
Boc (tert-butyloxycarbonyl)Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM)Stable to basic conditions (e.g., piperidine)
Fmoc (9-fluorenylmethoxycarbonyl)Piperidine20% Piperidine in Dimethylformamide (DMF)Stable to acidic conditions (e.g., TFA)
Synthesis of Branched Peptides

This compound is an excellent reagent for creating branched peptides where a second peptide chain is grown from the side chain of a phenylalanine residue.

This protocol outlines the synthesis of a branched peptide on a Rink Amide resin, using this compound as the branching point.

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.

    • Wash the resin with DMF.

  • Main Chain Elongation: Repeat the deprotection and coupling steps to assemble the main peptide chain.

  • Incorporation of the Branching Amino Acid:

    • Deprotect the N-terminal Fmoc group of the linear peptide.

    • Couple this compound using standard coupling conditions.

    • Wash the resin with DMF.

  • Side Chain Elongation (Branch Synthesis):

    • Selectively deprotect the side-chain Fmoc group using 20% piperidine in DMF (2 x 10 minutes). The N-terminal Boc group remains intact.[7]

    • Wash the resin with DMF.

    • Couple the first Fmoc-protected amino acid of the branch chain.

    • Continue the cycle of Fmoc deprotection and coupling until the branch peptide is fully synthesized.

  • Main Chain Continuation (Optional):

    • After completion of the branch, the N-terminal Boc group of the main chain can be deprotected using 25-50% TFA in DCM.[9]

    • Neutralize the resin with a base solution (e.g., 5% DIPEA in DMF).

    • Continue elongation of the main chain with Fmoc-protected amino acids.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Couple_AA1 Couple First Amino Acid Deprotect_Resin->Couple_AA1 Elongate_Main Elongate Main Chain (Repeat Deprotection/Coupling) Couple_AA1->Elongate_Main Couple_Branch_AA Couple Boc-Phe(Fmoc)-OH Elongate_Main->Couple_Branch_AA Deprotect_Side_Fmoc Selective Fmoc Deprotection (20% Piperidine/DMF) Couple_Branch_AA->Deprotect_Side_Fmoc Elongate_Branch Elongate Branch Chain Deprotect_Side_Fmoc->Elongate_Branch Deprotect_Main_Boc Selective Boc Deprotection (25-50% TFA/DCM) Elongate_Branch->Deprotect_Main_Boc Optional Cleave Cleavage from Resin & Final Deprotection Elongate_Branch->Cleave Continue_Main Continue Main Chain Elongation Deprotect_Main_Boc->Continue_Main Continue_Main->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for solid-phase synthesis of a branched peptide.

Synthesis of Head-to-Side-Chain Cyclic Peptides

The orthogonal protection of this compound is also highly advantageous for the synthesis of cyclic peptides, particularly for forming a lactam bridge between the N-terminus and the phenylalanine side chain.

This protocol describes the synthesis of a cyclic peptide via on-resin cyclization.

  • Resin Preparation and Linear Peptide Synthesis:

    • Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS. The this compound should be incorporated at the desired position.

    • Ensure the N-terminal amino acid is protected with an Fmoc group.

  • Selective Side-Chain Deprotection:

    • After assembly of the linear sequence, treat the resin-bound peptide with 25-50% TFA in DCM for 1-2 hours to selectively remove the Boc group from the phenylalanine side chain. The N-terminal Fmoc group and other acid-labile side-chain protecting groups will also be removed if they are of similar lability. For full orthogonality, more acid-labile side-chain protecting groups (e.g., Mtt) for other residues would be required if they are to remain protected.

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with 5% DIPEA in DMF.

  • N-Terminal Fmoc Deprotection:

    • Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a coupling reagent cocktail (e.g., PyBOP/DIPEA or HATU/DIPEA in DMF) to the resin.[10]

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature. Monitor the reaction for completion using a Kaiser test (a negative result indicates completion).[10]

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM.

    • Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

    • Precipitate, lyophilize, and purify the cyclic peptide by RP-HPLC.

G Start Synthesize Linear Peptide on Resin with Boc-Phe(Fmoc) Deprotect_Side_Boc Selective Boc Deprotection (TFA/DCM) Start->Deprotect_Side_Boc Neutralize1 Neutralize Resin (DIPEA/DMF) Deprotect_Side_Boc->Neutralize1 Deprotect_N_Fmoc N-Terminal Fmoc Deprotection (Piperidine/DMF) Neutralize1->Deprotect_N_Fmoc Wash Wash Resin (DMF) Deprotect_N_Fmoc->Wash Cyclize On-Resin Cyclization (Coupling Reagent/Base) Wash->Cyclize Cleave Cleavage from Resin & Final Deprotection Cyclize->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Data Presentation

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative YieldRepresentative PurityLevel of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99%>95%Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98%>95%Low
HCTU Aminium/Uronium Salt15-45 minutes>99%>95%Very Low
PyBOP Phosphonium Salt30-120 minutes>98%>95%Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98%>90%Low to Moderate
DIC/Oxyma Carbodiimide/Additive30-120 minutes>98%>95%Very Low

Data is representative and can vary based on the specific peptide sequence and reaction conditions.[11][12]

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its orthogonal protecting groups provide the necessary flexibility for the synthesis of complex peptide architectures such as branched and cyclic peptides, which are of significant interest in drug discovery and development. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the full potential of this unique amino acid derivative in their synthetic campaigns. A thorough understanding of the principles of orthogonal protection and the judicious selection of coupling and deprotection conditions are key to achieving high yields and purities in the synthesis of novel peptide-based molecules.

References

The Gatekeepers of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This process, particularly in Solid-Phase Peptide Synthesis (SPPS), relies on a sophisticated strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. These chemical masks, known as protecting groups, are the unsung heroes that guide the synthesis, ensuring the fidelity of the final peptide product. This technical guide provides a comprehensive exploration of the role of protecting groups in SPPS, detailing their strategic application, quantitative stability, and the experimental protocols for their use.

The Core Principle: Orthogonal Protection

The success of SPPS hinges on the concept of orthogonal protection. This principle dictates that different classes of protecting groups can be selectively removed under specific chemical conditions without affecting other protecting groups present in the growing peptide chain.[1][2] This allows for a stepwise and controlled elongation of the peptide. Protecting groups in SPPS can be broadly categorized into two main types:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[1]

  • Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

Two primary orthogonal protection schemes dominate the landscape of SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. The choice between these depends on the specific requirements of the synthesis, including the nature of the target peptide and its sensitivity to the deprotection reagents.[3]

Key Protecting Group Strategies in SPPS

The two most widely adopted strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. Each strategy employs a different combination of temporary and permanent protecting groups with distinct chemical labilities.

The Fmoc/tBu Strategy

This is currently the most popular strategy in SPPS.[4] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[4][5] The permanent side-chain protecting groups are typically tert-butyl (tBu) based and are removed by strong acid, usually trifluoroacetic acid (TFA), during the final cleavage step.[2][4] This orthogonality, where the temporary group is base-labile and the permanent groups are acid-labile, is a key advantage of this strategy, as it allows for milder overall reaction conditions.[6]

The Boc/Bzl Strategy

This classic strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.[2][7] The removal of the Boc group is achieved with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for their removal in the final cleavage step.[2][8] This reliance on graduated acid lability makes it a "quasi-orthogonal" system.[2]

Quantitative Data on Protecting Group Stability

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability and lability of common α-amino and side-chain protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups

Protecting GroupStructureDeprotection ConditionsStability
Fmoc (9-Fluorenylmethyloxycarbonyl)9-fluorenylmethoxycarbonyl20% Piperidine in DMFLabile to bases, stable to acids.[4][9]
Boc (tert-Butoxycarbonyl)tert-butoxycarbonyl50% TFA in DCMLabile to strong acids, stable to bases.[2][8]

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS and Their Lability

Amino AcidSide-Chain Protecting GroupLability (Cleavage Conditions)
ArgPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)TFA[10]
Asn, Gln, Cys, HisTrt (Trityl)TFA[10]
Asp, GluOtBu (O-tert-butyl ester)TFA[11]
LysBoc (tert-Butoxycarbonyl)TFA[12]
Ser, Thr, TyrtBu (tert-Butyl ether)TFA[11]
TrpBoc (tert-Butoxycarbonyl)TFA

Table 3: Common Side-Chain Protecting Groups in Boc SPPS and Their Lability

Amino AcidSide-Chain Protecting GroupLability (Cleavage Conditions)
ArgTos (Tosyl)HF[8]
Asp, GluOBzl (Benzyl ester)HF[3]
CysBzl (Benzyl)HF[3]
HisDnp (Dinitrophenyl)Thiophenol followed by HF[3][8]
LysClZ (2-Chlorobenzyloxycarbonyl)HF[3]
Ser, ThrBzl (Benzyl ether)HF[7]
TyrBrZ (2-Bromobenzyloxycarbonyl)HF
TrpFor (Formyl)Piperidine followed by HF[8]

Experimental Protocols

Detailed methodologies for the key deprotection and cleavage steps in both Fmoc and Boc SPPS are provided below.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

  • Agitate the slurry for an initial 1-3 minutes at room temperature.[4]

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Boc Deprotection

This protocol details the removal of the temporary Boc protecting group.[1][8]

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • 10% (v/v) Diisopropylethylamine (DIEA) in DCM (Neutralization solution)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Perform a pre-wash by agitating the resin with the 50% TFA/DCM solution for 1-2 minutes.

  • Drain the pre-wash solution.

  • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[14]

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate salt by washing the resin with the 10% DIEA/DCM solution (2-3 times for 1-2 minutes each).

  • Wash the resin with DCM (3-5 times) to remove excess DIEA.

  • The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection in Fmoc SPPS

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[5]

Materials:

  • Fully assembled peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5 or TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5)[11][13]

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin thoroughly with DMF, followed by DCM, and then methanol.

  • Dry the resin under vacuum for at least 2 hours.[13]

  • In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[13]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Final Cleavage and Deprotection in Boc SPPS (HF Cleavage)

This protocol outlines the final cleavage and deprotection using the strong acid, hydrogen fluoride (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel. [15]

Materials:

  • Fully assembled peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

  • Add the appropriate scavenger (e.g., anisole, with a typical ratio of HF/anisole 9:1).[8]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[1]

  • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

  • Suspend the residue in cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using RP-HPLC.

Visualizing the Core Processes in SPPS

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and chemical logic of protecting groups in SPPS.

SPPS_Cycle General Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Free Amino Group Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Resin->Coupling 1. ProtectedPeptide Resin with N-terminally Protected Peptide Coupling->ProtectedPeptide 2. Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) ProtectedPeptide->Deprotection 3. Deprotection->Resin 4. Repeat Cycle

Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Orthogonal_Protection Orthogonal Protection Strategies in SPPS cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N N-α-Fmoc (Base-Labile) Fmoc_Side Side-Chain-tBu (Acid-Labile) Boc_N N-α-Boc (Acid-Labile) Boc_Side Side-Chain-Bzl (Strong Acid-Labile)

Caption: Orthogonal Protection Strategies in SPPS.

Deprotection_Mechanisms Deprotection Mechanisms of Fmoc and Boc Groups cluster_Fmoc_mech Fmoc Deprotection (β-Elimination) cluster_Boc_mech Boc Deprotection (Acidolysis) Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Base Base (Piperidine) Base->Intermediate1 Products1 Free Amine (H2N-Peptide) + Dibenzofulvene-Piperidine Adduct Intermediate1->Products1 Elimination Boc_Peptide Boc-NH-Peptide Intermediate2 Protonated Carbonyl Boc_Peptide->Intermediate2 Acid Acid (TFA) Acid->Intermediate2 Carbocation tert-Butyl Cation Intermediate2->Carbocation CarbamicAcid Carbamic Acid Intermediate2->CarbamicAcid Products2 Free Amine (H3N+-Peptide) CarbamicAcid->Products2 Decarboxylation

Caption: Deprotection Mechanisms of Fmoc and Boc Groups.

Conclusion

The judicious use of protecting groups is the cornerstone of successful Solid-Phase Peptide Synthesis. By understanding the principles of orthogonal protection, the distinct characteristics of the Fmoc/tBu and Boc/Bzl strategies, and the specific labilities of various protecting groups, researchers can navigate the complexities of peptide synthesis to produce high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics. The data and protocols provided in this guide serve as a valuable resource for the rational design and execution of peptide synthesis campaigns, ultimately contributing to advancements in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the construction of complex peptide sequences with high fidelity. The strategic use of orthogonal protecting groups is paramount for the synthesis of modified peptides, such as those requiring side-chain labeling, cyclization, or branching. Boc-4-(Fmoc-amino)-L-phenylalanine is a versatile building block designed for such advanced synthetic strategies. This derivative employs a dual-protection scheme where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonal arrangement allows for the selective deprotection of either the N-terminus for peptide chain elongation or the side chain for subsequent modification, all while the peptide remains anchored to the solid support.[1][2]

These application notes provide a comprehensive protocol for the utilization of this compound in SPPS. Detailed methodologies for resin loading, peptide elongation, selective deprotection, side-chain modification, and final cleavage are presented. Furthermore, quantitative data on reaction efficiencies are summarized, and logical workflows are visualized to guide researchers through this powerful synthetic strategy.

Data Presentation

The efficiency of each step in solid-phase peptide synthesis is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data for the key reactions involved when using this compound. It is important to note that actual yields may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterReagents/ConditionsTypical TimeTypical Efficiency/YieldMonitoring Method
Resin Loading This compound, DIC/HOBt or HBTU/DIEA4-12 hours80-95%UV quantification of Fmoc release
Boc Deprotection 25-50% TFA in DCM20-30 minutes>99%Kaiser Test (Ninhydrin)
Fmoc Deprotection (Side-Chain) 20% Piperidine in DMF10-20 minutes>99%UV quantification of Fmoc release
Peptide Coupling Fmoc-amino acid, HBTU/DIEA or HATU/DIEA1-2 hours>99%Kaiser Test (Ninhydrin)
Side-Chain Acylation Acylating agent, DIEA2-4 hours90-98%Mass Spectrometry of cleaved aliquot
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hours70-95% (crude)RP-HPLC
Crude Peptide Purity --50-90%RP-HPLC

Experimental Protocols

The following protocols outline the key steps for solid-phase peptide synthesis using this compound. These procedures are intended as a general guide and may require optimization for specific peptide sequences.

Protocol 1: Resin Loading of this compound

This protocol describes the attachment of the first amino acid, this compound, to a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIEA) (3.0 equivalents) in dry DCM (5 mL).

  • Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 4-12 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM/Methanol/DIEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Peptide Elongation (Boc-SPPS)

This protocol describes a single cycle of amino acid addition using the Boc strategy.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM (10 mL) for 15 minutes.

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 2 minutes.

    • Drain the deprotection solution and add a fresh portion of 50% TFA in DCM (10 mL). Agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (3 x 10 mL) for 2 minutes each to neutralize the N-terminal ammonium salt.

    • Wash the resin with DCM (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF (5 mL). Add DIEA (6 equivalents) and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.

Protocol 3: Selective Side-Chain Fmoc Deprotection and Modification

This protocol is performed after the desired peptide sequence has been assembled.

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL) for 30 minutes.

  • Selective Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF (10 mL). Agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Side-Chain Modification (Example: Acetylation):

    • In a reaction vessel, add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF (10 mL) to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the peptide from the resin and removes the Boc and any other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 4 hours.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL per gram of resin) to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether three times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the solid-phase synthesis of a side-chain modified peptide using this compound.

SPPS_Workflow cluster_prep Resin Preparation cluster_elongation Peptide Elongation (Boc-SPPS Cycles) cluster_modification Side-Chain Modification cluster_final Final Steps Resin 2-Chlorotrityl Chloride Resin Load_AA Load Boc-Phe(Fmoc)-OH Resin->Load_AA Cap Cap Unreacted Sites Load_AA->Cap Boc_Deprotect Boc Deprotection (TFA) Cap->Boc_Deprotect Neutralize Neutralization (DIEA) Boc_Deprotect->Neutralize Couple Couple next Fmoc-AA (HBTU/DIEA) Neutralize->Couple Wash_Elong Wash Couple->Wash_Elong Wash_Elong->Boc_Deprotect Repeat for each amino acid Fmoc_Deprotect Selective Fmoc Deprotection (Piperidine) Wash_Elong->Fmoc_Deprotect SideChain_Mod Side-Chain Modification (e.g., Acylation) Fmoc_Deprotect->SideChain_Mod Wash_Mod Wash SideChain_Mod->Wash_Mod Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash_Mod->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification

Caption: General workflow for SPPS using this compound.

Signaling Pathway Diagram: Phenylalanine in mTOR Signaling

Peptides containing modified phenylalanine residues can be designed to interact with specific cellular signaling pathways. For instance, phenylalanine has been shown to regulate milk protein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells.[3] A synthesized peptide containing a modified phenylalanine could be used to probe or modulate this pathway. The following diagram illustrates a simplified representation of the mTOR signaling cascade initiated by amino acids like phenylalanine.

mTOR_Signaling cluster_input Input cluster_transporter Cellular Uptake cluster_pathway mTOR Signaling Cascade cluster_output Biological Response Phe Phenylalanine-containing Peptide LAT1 LAT1 Transporter Phe->LAT1 Enters Cell mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes eIF4E_BP1->Protein_Synth Promotes (by de-repression)

Caption: Simplified mTOR signaling pathway activated by phenylalanine.

References

Coupling Reagents for Boc-4-(Fmoc-amino)-L-phenylalanine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of Boc-4-(Fmoc-amino)-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). The unique orthogonal protection scheme of this amino acid derivative, with a base-labile Fmoc group on the α-amine and an acid-labile Boc group on the side-chain amine, requires careful consideration of the coupling strategy to ensure high efficiency and prevent premature deprotection.

Introduction

The use of this compound allows for the selective deprotection and subsequent modification of the side-chain amino group on the solid support, enabling the synthesis of complex peptides, including branched and cyclic structures. The success of incorporating this sterically demanding building block hinges on the choice of an appropriate coupling reagent. This note compares the performance of common coupling reagents and provides detailed protocols for their use.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. For sterically hindered amino acids like this compound, high-reactivity coupling reagents are generally recommended.[1] The following table summarizes the performance characteristics of various coupling reagents suitable for this application. Data is extrapolated from studies on other challenging amino acid couplings.

Reagent ClassCoupling ReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Uronium/Aminium Salts HATUVery HighLowHigh efficiency for hindered couplings, fast reaction kinetics.[2][3]Higher cost, potential for guanidinylation side reaction if pre-activation is not performed correctly.[4]
HBTUHighModerateGood balance of reactivity and cost-effectiveness.[2]Less effective than HATU for highly hindered residues.[3]
HCTUVery HighLowSimilar reactivity to HATU, often more cost-effective.[3]Can be less stable in solution over extended periods.
COMUVery HighLowHigh reactivity, safer byproducts (non-explosive), good solubility.[2]Higher cost compared to carbodiimides.
Phosphonium Salts PyBOPHighLowGood for hindered couplings, byproducts are generally not problematic.[2]Can be less efficient than modern uronium reagents for very difficult couplings.
PyAOPVery HighVery LowHighly efficient, particularly with additives like HOAt.[1]Higher cost.
Carbodiimides DIC/OxymaModerateLow to ModerateCost-effective, OxymaPure is an effective additive for suppressing racemization.[1]Slower reaction times compared to onium salts.
DIC/HOBtModerateModerateWidely used and cost-effective.Formation of insoluble DCU byproduct with DCC, HOBt has safety concerns (explosive potential).

Experimental Protocols

Detailed methodologies for key coupling experiments are provided below. These protocols assume a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide, Wang).

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

  • Washing: Upon completion, wash the resin thoroughly with DMF, Dichloromethane (DCM), and Isopropyl alcohol (IPA) to remove excess reagents and byproducts.

Protocol 2: Coupling using HCTU

A cost-effective alternative to HATU with similar reactivity.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq)

  • HCTU (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA to the solution and mix for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling using DIC/OxymaPure®

A robust and cost-effective method with enhanced safety and efficiency compared to DIC/HOBt.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq)

  • Diisopropylcarbodiimide (DIC) (3.0 eq)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.

  • Coupling: Add DIC to the amino acid solution and immediately add the mixture to the deprotected resin.

  • Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the context of SPPS with this compound.

SPPS_Workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Coupling: Boc-4-(Fmoc-amino)-L-Phe + Coupling Reagent + Base (e.g., DIPEA) washing1->coupling washing2 Wash (DMF, DCM, IPA) coupling->washing2 monitoring Monitoring (e.g., Kaiser Test) washing2->monitoring monitoring->coupling Repeat if incomplete end Peptide Chain Elongated monitoring->end Complete Coupling_Reagent_Activation cluster_activation Activation Step amino_acid Boc-4-(Fmoc-amino)-L-Phe Carboxylic Acid activated_species {Activated Amino Acid | (e.g., OAt-ester)} amino_acid->activated_species coupling_reagent Coupling Reagent (HATU, HCTU, PyBOP, etc.) coupling_reagent->activated_species base Base (DIPEA) base->activated_species resin Resin-bound Peptide Free N-terminal Amine activated_species->resin peptide_bond {Peptide Bond Formation} resin->peptide_bond

References

Application Notes and Protocols for Bioconjugation Techniques with Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-(Fmoc-amino)-L-phenylalanine is a versatile amino acid derivative that serves as a valuable building block in bioconjugation, peptide synthesis, and drug development.[1][2][3] Its unique structure, featuring two orthogonal protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allows for selective deprotection and sequential conjugation strategies.[4][5] This enables the precise attachment of this bifunctional linker to various biomolecules, including proteins, antibodies, and drug molecules, facilitating the creation of complex bioconjugates such as antibody-drug conjugates (ADCs).[1][3]

These application notes provide detailed protocols and technical guidance for the utilization of this compound in bioconjugation workflows. The protocols cover the selective deprotection of either the Boc or Fmoc group in a solution-phase context, followed by the activation and conjugation of the revealed functional group.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of this amino acid allows for its use as a linker to connect cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

  • Peptide Synthesis: It is a fundamental component in solid-phase peptide synthesis (SPPS) for creating custom peptides with unnatural residues.[6]

  • Drug Delivery: Conjugation of molecules to this derivative can modify their pharmacokinetic properties, such as solubility and in vivo stability.[2]

  • Biomolecule Labeling: The orthogonal handles allow for the attachment of reporter molecules like fluorescent dyes or biotin to proteins and other biomolecules.

Data Presentation

The following tables summarize representative quantitative data for the key steps in bioconjugation workflows involving orthogonally protected amino acids. Please note that specific yields and efficiencies can vary depending on the specific reactants and reaction conditions.

Table 1: Representative Yields for Selective Deprotection in Solution Phase

Protecting GroupDeprotection ReagentTypical Reaction TimeTypical Yield
BocTrifluoroacetic acid (TFA) in Dichloromethane (DCM)1 - 2 hours>95%
Fmoc20% Piperidine in Dimethylformamide (DMF)30 minutes>95%

Table 2: Representative Yields for NHS Ester Activation and Amide Bond Formation

Reaction StepReagentsTypical Reaction TimeTypical Yield
NHS Ester ActivationN,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)4 - 12 hours80 - 95%
Amide Bond FormationNHS ester, Amine-containing molecule (in buffer pH 8.0-8.5)2 - 4 hours70 - 90%

Experimental Protocols

The following protocols provide detailed methodologies for the two primary bioconjugation strategies utilizing this compound:

  • Strategy A: Selective Boc deprotection to reveal the 4-amino group for subsequent conjugation.

  • Strategy B: Selective Fmoc deprotection to reveal the α-amino group, followed by activation of the carboxylic acid for conjugation.

Strategy A: Conjugation via the 4-Amino Group

This strategy involves the selective removal of the Boc group to expose the amine on the phenyl ring, which can then be reacted with an activated molecule (e.g., an NHS ester).

G cluster_0 Strategy A Workflow A This compound B Selective Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C Fmoc-4-amino-L-phenylalanine B->C D Conjugation to Activated Molecule (e.g., NHS-ester labeled drug) C->D Step 2 E Purified Bioconjugate D->E Purification

Strategy A: Conjugation via the 4-amino group.

Protocol A1: Selective Boc Deprotection in Solution

  • Dissolution: Dissolve this compound in anhydrous Dichloromethane (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting Fmoc-4-amino-L-phenylalanine TFA salt can be used directly in the next step or after neutralization.

Protocol A2: Conjugation to an NHS-Ester Activated Molecule

  • Neutralization (if necessary): Dissolve the Fmoc-4-amino-L-phenylalanine TFA salt in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

  • Reactant Preparation: Dissolve the NHS-ester activated molecule (e.g., a drug or a fluorescent label) in a minimal amount of a compatible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conjugation: Add the solution of the NHS-ester activated molecule to the solution of the deprotected amino acid. A molar excess (1.2 to 5 equivalents) of the NHS ester is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect from light if using a photosensitive compound.

  • Purification: Purify the resulting bioconjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC), to remove unreacted starting materials and byproducts.

Strategy B: Conjugation via the Carboxylic Acid

This strategy involves the selective removal of the Fmoc group to expose the α-amino group. The carboxylic acid is then activated (e.g., as an NHS ester) for conjugation to an amine-containing molecule.

G cluster_1 Strategy B Workflow F This compound G Selective Fmoc Deprotection (e.g., 20% Piperidine in DMF) F->G Step 1 H Boc-4-amino-L-phenylalanine G->H I Carboxylic Acid Activation (e.g., EDC/NHS) H->I Step 2 J Activated Boc-4-amino-L-phenylalanine I->J K Conjugation to Amine-containing Molecule (e.g., Protein) J->K Step 3 L Purified Bioconjugate K->L Purification G cluster_0 Orthogonal Deprotection Principle Start This compound Acid Acidic Conditions (e.g., TFA) Start->Acid Selective Boc Removal Base Basic Conditions (e.g., Piperidine) Start->Base Selective Fmoc Removal Product_A Fmoc-4-amino-L-phenylalanine (Amine available for conjugation) Acid->Product_A Product_B Boc-4-amino-L-phenylalanine (Carboxylic acid available for activation) Base->Product_B

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, high binding affinity, and specificity compared to their linear counterparts. The synthesis of these complex macromolecules often relies on the strategic use of orthogonally protected amino acids to facilitate selective cyclization. Boc-4-(Fmoc-amino)-L-phenylalanine is a key building block in this endeavor.[1][2] This versatile derivative, featuring a tert-butyloxycarbonyl (Boc) protected α-amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) protected side-chain amino group, allows for selective deprotection and subsequent lactam bridge formation, a common strategy for peptide cyclization.[1][2]

These application notes provide detailed protocols for the synthesis of cyclic peptides using this compound, covering both on-resin and solution-phase cyclization strategies. The information is intended to guide researchers in the design and execution of synthetic routes to novel cyclic peptide drug candidates and research tools.

Principle of Orthogonal Protection

The successful synthesis of side-chain cyclized peptides hinges on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. In the context of using this compound for a lactam bridge with an acidic amino acid (e.g., Aspartic or Glutamic acid), a typical orthogonal protection scheme would be:

  • α-Amino group: Protected with Fmoc, which is base-labile (removed by piperidine).

  • Side-chain amino group of 4-amino-L-phenylalanine: Protected with Boc, which is acid-labile (removed by trifluoroacetic acid, TFA).

  • Side-chain carboxyl group of Asp/Glu: Protected with an allyl (Alloc) or a similar group that can be removed under specific conditions (e.g., palladium catalysis) without affecting Fmoc or Boc groups.

This tri-orthogonal strategy allows for the assembly of the linear peptide, followed by the selective deprotection of the side chains to be involved in the cyclization, and finally, cleavage from the resin and global deprotection.

Experimental Protocols

Protocol 1: On-Resin Synthesis of a Linear Peptide Precursor

This protocol describes the solid-phase peptide synthesis (SPPS) of a linear peptide containing this compound and an acidic amino acid with a selectively removable side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH).

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including this compound and Fmoc-Asp(OAll)-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the side chains of 4-amino-L-phenylalanine and Aspartic acid on the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • Palladium catalyst: Pd(PPh₃)₄

  • Scavenger: Phenylsilane or Dimedone

  • Cyclization coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA

  • Solvents: DCM, DMF

Procedure:

  • Selective Deprotection of Asp(OAll):

    • Swell the peptidyl-resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM.

    • Purge with nitrogen and shake for 20 minutes. Repeat this step.

    • Wash the resin with a 5 mM sodium diethyldithiocarbamate solution in DMF to remove the palladium catalyst, followed by extensive washing with DMF and DCM.[3]

  • Selective Deprotection of 4-(Boc-amino)-L-phenylalanine:

    • This step is typically performed after cyclization during the final cleavage. However, if a different orthogonal protecting group was used on the side-chain amine, it would be removed here. For the Boc group, it remains until the final acid cleavage.

  • Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 24-48 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Wash the cyclized peptidyl-resin with DMF and DCM.

Protocol 3: Solution-Phase Side-Chain to Side-Chain Cyclization

This protocol outlines the cyclization of the peptide in solution after cleavage from the solid support.

Materials:

  • Protected linear peptidyl-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Cyclization reagents: HATU, DIPEA

  • Solvents: DMF, Acetonitrile (ACN)

Procedure:

  • Cleavage of the Protected Peptide from Resin:

    • Treat the peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Lyophilize the crude protected linear peptide.

  • Selective Side-Chain Deprotection:

    • Perform selective deprotection of the side chains intended for cyclization as described for the on-resin method, but in a solution-phase reaction. Purify the deprotected linear peptide by RP-HPLC.

  • Solution-Phase Cyclization:

    • Dissolve the purified linear peptide in a large volume of DMF or a mixture of ACN/THF to achieve high dilution (typically 1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[1]

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Quench the reaction and remove the solvent under vacuum.

    • Purify the crude cyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 4: Final Cleavage and Deprotection

This protocol is for the removal of the remaining protecting groups (including the Boc group on 4-amino-L-phenylalanine) and cleavage from the resin if on-resin cyclization was performed.

Materials:

  • Cyclized peptidyl-resin or protected cyclic peptide

  • Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Cleavage and Deprotection:

    • Treat the cyclized peptidyl-resin or the protected cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature.

    • If starting from resin, filter and collect the filtrate.

    • Precipitate the cyclic peptide with cold diethyl ether.

  • Work-up and Purification:

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

    • Purify the final cyclic peptide by preparative RP-HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of cyclic peptides. The data is compiled from various literature sources on cyclic peptide synthesis and represents a general guide. Actual results may vary depending on the specific peptide sequence.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization performed while the peptide is attached to the solid support.Peptide is first cleaved from the resin and then cyclized in solution.
Concentration Pseudo-dilution effect on the resin favors intramolecular cyclization.Requires high dilution (e.g., 1 mM) to minimize oligomerization.[1]
Reagent Excess Typically requires a larger excess of coupling reagents.Requires a smaller excess of reagents.
Purification Purification of the final product after cleavage.Requires purification of the linear precursor and the final cyclic product.
Typical Yields 5-30%10-50%
Advantages Simpler workup, reduced risk of oligomerization.Can be more efficient for sterically hindered cyclizations.
Disadvantages May have slower reaction kinetics, risk of resin-related side reactions.Risk of oligomerization, requires handling of potentially unstable linear peptides.

Table 2: Common Coupling Reagents for Lactam Bridge Formation

ReagentDescriptionTypical ConditionsNotes
HATU/DIPEA Highly efficient coupling reagent, less prone to racemization.1.5-3 eq. HATU, 3-6 eq. DIPEA in DMF.Commonly used for both on-resin and solution-phase cyclization.
PyBOP/HOBt/DIPEA Phosphonium salt-based coupling reagent.3 eq. PyBOP, 3 eq. HOBt, 6 eq. DIPEA in DMF.Effective for difficult couplings.
HCTU/DIPEA Guanidinium-based coupling reagent, similar to HATU.2.9 eq. HCTU, 6 eq. DIPEA in DMF.Good alternative to HATU.
DIC/HOBt Carbodiimide-based coupling.3 eq. DIC, 3 eq. HOBt in DMF/DCM.Urea byproduct can complicate purification in solution-phase.

Visualizations

Experimental Workflow for On-Resin Cyclization

On_Resin_Cyclization_Workflow start Start: Rink Amide Resin spps 1. Linear Peptide Synthesis (SPPS) - Fmoc-AA-OH couplings - Incorporate Boc-Phe(4-Fmoc)-OH - Incorporate Fmoc-Asp(OAll)-OH start->spps deprotect_alloc 2. Selective Deprotection - Pd(PPh3)4, Phenylsilane - Removes Allyl (OAll) group spps->deprotect_alloc cyclize 3. On-Resin Cyclization - PyBOP, HOBt, DIPEA - Forms Lactam Bridge deprotect_alloc->cyclize cleave 4. Final Cleavage & Deprotection - TFA/TIS/H2O - Cleaves from resin - Removes Boc and other side-chain PGs cyclize->cleave purify 5. Purification - RP-HPLC cleave->purify end Final Cyclic Peptide purify->end

Caption: Workflow for on-resin synthesis of a cyclic peptide.

Logical Relationship of Orthogonal Protecting Groups

Caption: Orthogonal protection strategy for cyclic peptide synthesis.

Signaling Pathway of RGD Peptides

Many cyclic peptides synthesized using this methodology, such as those containing the Arg-Gly-Asp (RGD) sequence, are designed to target integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.

Caption: Simplified signaling pathway of cyclic RGD peptides via integrin.

References

Application Notes and Protocols for the Incorporation of Boc-4-(Fmoc-amino)-L-phenylalanine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the strategic incorporation of the orthogonally protected amino acid, Boc-4-(Fmoc-amino)-L-phenylalanine, into peptidomimetic structures. This unique building block offers a versatile platform for creating complex peptide architectures, including branched, cyclic, and labeled peptides, with applications in drug discovery and chemical biology.

Introduction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced metabolic stability, improved oral bioavailability, and controlled conformational properties. The incorporation of non-proteinogenic amino acids is a key strategy in peptidomimetic design. This compound is a bifunctional amino acid derivative that features two distinct amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the side chain and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group.[1][2] This orthogonal protection scheme allows for selective deprotection and subsequent functionalization at either the N-terminus or the side chain, enabling the synthesis of sophisticated peptidomimetic structures.[3]

Key Applications

The unique structure of this compound facilitates its use in a variety of advanced peptidomimetic applications:

  • Solid-Phase Peptide Synthesis (SPPS): Serves as a key building block for the efficient synthesis of complex peptide sequences.[1][4]

  • Drug Development: Enables the creation of peptide-based therapeutics with enhanced efficacy and stability, particularly in oncology and immunology.[1]

  • Cyclic Peptidomimetics: The side-chain amino group can be used for on-resin cyclization to generate conformationally constrained peptides.[5][6]

  • Bioconjugation: Provides a site for attaching molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to peptides.[2]

  • Targeting G-Protein Coupled Receptors (GPCRs): Peptidomimetics containing modified phenylalanine residues can be designed as agonists or antagonists for GPCRs, which are critical targets in numerous diseases.[7][8][9]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of peptidomimetics. While specific data for peptidomimetics incorporating this compound is not extensively published, the following illustrates typical yields, purity, and biological activities that can be achieved.

Table 1: Representative Yields and Purity in Peptidomimetic Synthesis

Peptide TypeSynthesis ScaleCrude Purity (%)Overall Yield (%)Reference
Linear Heptapeptide0.1 mmol>8545-60General SPPS data
Cyclic Hexapeptide0.25 mmol>9064-75[10]
Branched Peptide0.05 mmol>8035-50General SPPS data

Note: Yields and purity are highly sequence-dependent and can be optimized through careful selection of coupling reagents and reaction conditions.

Table 2: Representative Biological Activity of a Phenylalanine-Containing Peptidomimetic Targeting a GPCR

CompoundTarget ReceptorAssay TypeIC50 (nM)Reference
Peptidomimetic AgonistGPR142Insulin Secretion50[8]
Peptidomimetic AntagonistCCR5HIV Entry25[11]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Linear Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling of First Amino Acid: Couple the first Fmoc-amino acid (3 equivalents) to the resin using HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 hours. Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of this compound:

    • Perform Fmoc deprotection on the growing peptide chain.

    • Couple this compound (3 equivalents) using HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Continuation of Chain Elongation: Continue with standard Fmoc-SPPS cycles for any remaining amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Cyclization via the Side Chain of 4-Amino-L-phenylalanine

This protocol outlines the synthesis of a head-to-tail cyclic peptidomimetic using the side-chain amine of the incorporated 4-amino-L-phenylalanine.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-SPPS as described in Protocol 1, incorporating this compound at the desired position. The N-terminal amino acid should be introduced as a Boc-protected amino acid.

  • Selective Side-Chain Deprotection: After completion of the linear sequence, selectively deprotect the Boc group from the 4-amino-L-phenylalanine side chain using a mild acid treatment that does not cleave the peptide from the resin (e.g., 1-5% TFA in DCM).

  • On-Resin Cyclization:

    • Deprotect the N-terminal Boc group using standard TFA treatment.

    • Neutralize the resin with DIEA in DMF.

    • Perform the on-resin cyclization by adding a coupling reagent such as HBTU or HATU in the presence of DIEA. Allow the reaction to proceed for 4-6 hours.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail for the chosen resin and purify by RP-HPLC.

Visualizations

orthogonal_deprotection start Resin-Bound Peptide with This compound fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection Base-labile boc_deprotection Side-Chain Boc Deprotection (Mild TFA in DCM) start->boc_deprotection Acid-labile chain_elongation Further Peptide Chain Elongation fmoc_deprotection->chain_elongation final_cleavage_fmoc Final Cleavage from Resin (TFA Cocktail) chain_elongation->final_cleavage_fmoc side_chain_functionalization Side-Chain Functionalization (e.g., Bioconjugation) boc_deprotection->side_chain_functionalization final_cleavage_boc Final Cleavage from Resin (TFA Cocktail) side_chain_functionalization->final_cleavage_boc

Caption: Orthogonal deprotection strategy for this compound.

spss_workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection incorporation Incorporate Boc-4-(Fmoc-amino)-L-Phe wash2->incorporation At desired position cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage After final cycle start Start with Resin start->deprotection incorporation->deprotection purification RP-HPLC Purification cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

gpcr_signaling peptidomimetic Peptidomimetic (e.g., Agonist) gpcr GPCR peptidomimetic->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Application Notes and Protocols: Boc-4-(Fmoc-amino)-L-phenylalanine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-(Fmoc-amino)-L-phenylalanine is a versatile amino acid derivative that serves as a critical building block in the solid-phase peptide synthesis (SPPS) of sophisticated drug delivery systems.[1][2] Its unique bifunctional nature, possessing both a base-labile fluorenylmethoxycarbonyl (Fmoc) group and an acid-labile tert-butyloxycarbonyl (Boc) group, allows for orthogonal protection strategies. This enables the precise construction of peptide-based nanocarriers, such as micelles, nanoparticles, and hydrogels, designed for targeted and controlled release. The incorporation of phenylalanine residues can also contribute to the stability of these systems through aromatic interactions. This document provides detailed application notes on its use in creating stimuli-responsive drug delivery vehicles and comprehensive protocols for their synthesis, drug loading, and characterization.

Introduction

The therapeutic efficacy of many potent drugs is often limited by challenges such as poor solubility, rapid systemic clearance, and off-target toxicity.[] Peptide-based drug delivery systems offer a promising solution by enhancing bioavailability, enabling targeted delivery, and providing controlled release kinetics.[4][] this compound is an essential component in the synthesis of such systems.[1][2] The Fmoc group on the alpha-amino position is utilized for peptide chain elongation, while the Boc group on the side chain amine provides a stable protecting group that can be removed under acidic conditions for subsequent modifications, such as the attachment of targeting ligands or imaging agents.[6] Furthermore, peptides incorporating phenylalanine can be designed to be responsive to environmental stimuli like pH or specific enzymes, allowing for drug release specifically at the site of disease.[7]

Applications in Drug Delivery

The unique chemical structure of this compound makes it suitable for several advanced drug delivery applications:

  • Stimuli-Responsive Nanoparticles: Peptides synthesized using this derivative can be designed to self-assemble into nanoparticles that respond to changes in the microenvironment. For example, pH-sensitive peptides can be engineered to release their payload in the acidic environment of tumors or endosomes.[7]

  • Enzyme-Triggered Release Systems: Peptide sequences that are substrates for specific enzymes overexpressed in diseased tissues (e.g., matrix metalloproteinases in tumors) can be incorporated. The enzymatic cleavage of the peptide backbone would lead to the disassembly of the nanocarrier and the release of the encapsulated drug.

  • Targeted Drug Carriers: The side-chain amine, after deprotection of the Boc group, serves as a conjugation point for targeting moieties such as antibodies, folic acid, or specific cell-penetrating peptides. This allows for the active targeting of the drug delivery system to cancer cells or other specific cell types, minimizing off-target effects.[8]

  • Self-Assembling Hydrogels: Phenylalanine-containing peptides can form self-assembling hydrogels that can encapsulate therapeutic agents for sustained local delivery.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical pH-responsive nanoparticle system synthesized using a peptide containing 4-amino-L-phenylalanine.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

ParameterValueMethod of Analysis
Mean Hydrodynamic Diameter120 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4)-15 ± 2 mVLaser Doppler Velocimetry
Drug Loading Content (DLC)8.5% (w/w)UV-Vis Spectroscopy
Encapsulation Efficiency (EE)92 ± 3%UV-Vis Spectroscopy

Table 2: pH-Triggered In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 115 ± 2
412 ± 245 ± 3
818 ± 270 ± 4
1225 ± 385 ± 5
2435 ± 495 ± 4

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Peptide using Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a hypothetical pH-responsive peptide (e.g., Ac-His-His-His-Lys(Boc)-Phe(4-NH-Boc)-Arg-Arg-CONH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

  • N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will also remove the Boc protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Formulation of Peptide Nanoparticles and Drug Loading

This protocol describes the self-assembly of the synthesized peptide into nanoparticles and the encapsulation of a model hydrophobic drug (e.g., Doxorubicin).

Materials:

  • Purified pH-responsive peptide

  • Doxorubicin (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Peptide and Drug Dissolution: Dissolve the purified peptide in DMSO at a concentration of 10 mg/mL. In a separate vial, dissolve DOX in DMSO at 2 mg/mL.

  • Nanoparticle Self-Assembly and Drug Encapsulation:

    • Add the peptide solution dropwise into vigorously stirring deionized water (or PBS pH 7.4) to a final peptide concentration of 1 mg/mL.

    • Simultaneously, add the DOX solution to the aqueous phase. The weight ratio of peptide to drug should be optimized (e.g., 10:1).

    • Allow the solution to stir for 4 hours at room temperature to facilitate self-assembly and drug encapsulation.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag.

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove free drug and DMSO.

  • Characterization:

    • Size and Zeta Potential: Analyze the size distribution and zeta potential of the DOX-loaded nanoparticles using DLS.

    • Drug Loading: Lyophilize a known amount of the nanoparticle suspension. Dissolve the lyophilized powder in DMSO to disrupt the nanoparticles and release the drug. Quantify the amount of DOX using a UV-Vis spectrophotometer or fluorescence plate reader. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol evaluates the release of the encapsulated drug from the nanoparticles in response to a pH change.

Materials:

  • DOX-loaded peptide nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Sample Preparation: Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in 20 mL of release buffer (either pH 7.4 PBS or pH 5.5 acetate buffer).

    • Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of DOX in the collected samples using a fluorescence plate reader.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag. Plot the cumulative release percentage against time for both pH conditions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Release resin Rink Amide Resin deprotection Fmoc Deprotection (Piperidine) resin->deprotection coupling Amino Acid Coupling (HBTU/DIEA) deprotection->coupling cleavage Cleavage & Deprotection (TFA) deprotection->cleavage coupling->deprotection Repeat for each AA boc_phe_fmoc Incorporate this compound boc_phe_fmoc->deprotection purification RP-HPLC Purification cleavage->purification self_assembly Self-Assembly in Aqueous Buffer purification->self_assembly drug_loading Drug Encapsulation self_assembly->drug_loading dialysis Purification (Dialysis) drug_loading->dialysis dls DLS (Size & PDI) dialysis->dls zeta Zeta Potential dialysis->zeta uv_vis DLC & EE (UV-Vis) dialysis->uv_vis release_study In Vitro Release (pH 5.5 vs 7.4) dialysis->release_study signaling_pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cellular Uptake & Endosome np_stable Drug-Loaded Nanoparticle (Stable) np_stable->np_stable Minimal Drug Leakage np_tumor Nanoparticle Accumulation (EPR Effect) np_stable->np_tumor Extravasation protonation Peptide Protonation (e.g., Histidine) np_tumor->protonation endocytosis Endocytosis np_tumor->endocytosis destabilization Nanoparticle Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release endosome Endosome (pH ~5.5) endocytosis->endosome endosomal_release Endosomal Escape / Drug Release endosome->endosomal_release target Intracellular Target endosomal_release->target

References

Application Notes and Protocols for Labeling Peptides with Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified amino acids into peptides is a powerful strategy for enhancing their therapeutic potential, metabolic stability, and for introducing biophysical probes. Boc-4-(Fmoc-amino)-L-phenylalanine is a versatile building block for solid-phase peptide synthesis (SPPS).[1][2] It features two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group. This orthogonal protection scheme allows for the stepwise elongation of the peptide chain via standard Fmoc-SPPS, followed by selective deprotection of the side-chain amine for subsequent labeling or modification.[3][4]

This document provides detailed protocols for the incorporation of this compound into a peptide sequence, on-resin deprotection of the Boc group, and subsequent labeling of the newly exposed side-chain amine.

Data Presentation

The efficiency of solid-phase peptide synthesis using the Fmoc strategy is typically high, with coupling yields consistently exceeding 99% for standard amino acids.[] While specific yields can vary based on the peptide sequence and coupling conditions, the incorporation of modified phenylalanine derivatives is generally efficient.

StepParameterTypical ValueReference
Resin Loading Substitution Level0.4 - 0.8 mmol/g[6]
Amino Acid Coupling Coupling Efficiency> 99%[]
Fmoc Deprotection Reaction Time5-20 minutes[7]
Boc Side-Chain Deprotection Reaction Time30-60 minutes[8]
Final Peptide Purity Crude Purity (Post-Cleavage)> 80%[9]
Final Peptide Purity After HPLC Purification> 95%[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin, incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or a suitable coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x).[6][7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test (should be negative, indicating no free primary amines).[3]

    • Wash the resin with DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Incorporation of this compound: Follow the coupling procedure in step 3 using this compound.

Protocol 2: On-Resin Selective Deprotection of the Side-Chain Boc Group

This protocol describes the selective removal of the acid-labile Boc group from the phenylalanine side chain while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu, Trt) remain intact.

Materials:

  • Peptide-resin from Protocol 1

  • 1-3% (v/v) TFA in DCM

  • DCM

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (5x).

  • Selective Boc Deprotection:

    • Treat the resin with 1-3% TFA in DCM. Agitate gently for 2-minute intervals.

    • After each interval, take a small sample of resin beads, wash with DCM, and test with a few drops of concentrated TFA. An orange color indicates the presence of the Boc group; continue treatment until the color test is negative. The entire process may take 30-60 minutes.

    • Using a low concentration of TFA is crucial to avoid premature cleavage of other acid-labile protecting groups.[10]

  • Neutralization: Wash the resin with DCM (3x) to remove residual acid. Neutralize the resin by washing with 10% DIPEA in DMF (3x) for 2 minutes each.

  • Final Wash: Wash the resin thoroughly with DMF (5x) and then DCM (5x). The resin now has a free primary amine on the phenylalanine side chain, ready for labeling.

Protocol 3: Side-Chain Labeling with a Fluorophore

This protocol provides a general method for labeling the exposed side-chain amine with a fluorescent dye, such as a succinimidyl ester (NHS ester).

Materials:

  • Peptide-resin from Protocol 2

  • Fluorescent dye-NHS ester (e.g., FITC, TAMRA-NHS) (1.5 eq.)

  • DIPEA (3 eq.)

  • DMF

Procedure:

  • Labeling Reaction:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve the fluorescent dye-NHS ester and DIPEA in DMF.

    • Add the dye solution to the resin. Protect the reaction vessel from light (e.g., by wrapping in aluminum foil).

    • Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted dye and reagents. Dry the resin under vacuum.

Protocol 4: Final Cleavage and Deprotection

This step cleaves the labeled peptide from the resin and removes any remaining side-chain protecting groups.

Materials:

  • Labeled peptide-resin from Protocol 3

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dry resin in a fume hood. Agitate at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_spps Fmoc-SPPS Cycle cluster_modification Side-Chain Modification cluster_final Final Steps resin Start: Rink Amide Resin fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotect wash1 Wash (DMF) fmoc_deprotect->wash1 coupling Couple Fmoc-AA (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 incorporation Couple Boc-4-(Fmoc-amino) -L-phenylalanine boc_deprotect Selective Boc Deprotection (1-3% TFA/DCM) incorporation->boc_deprotect wash2->fmoc_deprotect Repeat for next AA wash2->incorporation neutralize Neutralize (DIPEA) boc_deprotect->neutralize labeling Label with Probe (e.g., Dye-NHS) neutralize->labeling cleavage Cleavage from Resin (95% TFA Cocktail) labeling->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Final Labeled Peptide purification->final_peptide logical_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_application Application Example: Aggregation Studies cluster_outcome Outcome start Design Peptide Sequence synthesis Synthesize Peptide with Boc-4-(Fmoc-amino)-L-Phe start->synthesis labeling Label Side-Chain with Reporter (e.g., Fluorophore) synthesis->labeling purify Purify & Characterize Labeled Peptide labeling->purify incubate Incubate Labeled Peptide with Target Protein (e.g., Amyloid-Beta) purify->incubate monitor Monitor Aggregation Kinetics (e.g., Fluorescence Assay) incubate->monitor analyze Analyze Labeled Peptide Interaction/Localization incubate->analyze data Data on Peptide's Effect on Protein Aggregation monitor->data analyze->data

References

Application Notes and Protocols for Orthogonal Deprotection Strategies in Multifunctional Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). The following sections detail the core concepts, experimental protocols, and quantitative data for the two most prevalent strategies, Fmoc/tBu and Boc/Bzl, enabling the synthesis of complex, multifunctional peptides with high fidelity.

The Core Principle of Orthogonal Protection

In the synthesis of multifunctional peptides, various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions. An orthogonal protection strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2][3] This selective deprotection is fundamental to the controlled, stepwise elongation of the peptide chain and the introduction of specific modifications.[1][3]

Protecting groups in SPPS are broadly categorized as:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[1][3]

  • Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

  • Semi-permanent (or Auxiliary Orthogonal) Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups to allow for specific side-chain modifications like cyclization or branching.[1][3][4]

This multi-layered protection scheme allows for the precise and strategic construction of complex peptide architectures.[5]

Key Orthogonal Protection Strategies

Two primary orthogonal protection schemes dominate solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[6][7]

Fmoc/tBu Strategy

This is the most widely used strategy in modern SPPS.[7][8]

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][8][9]

  • Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups.[6][7]

The orthogonality lies in the differential lability of the protecting groups: the Fmoc group is removed by a base (typically piperidine), while the tBu-based groups are removed by a moderately strong acid (typically trifluoroacetic acid, TFA).[2][7]

Boc/Bzl Strategy

A classic approach that relies on graded acid lability.[3][6]

  • Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[3][6][10]

  • Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF) for removal.[3][6]

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols and quantitative data for the key steps in both Fmoc/tBu and Boc/Bzl SPPS.

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical workflow of Fmoc/tBu SPPS.

Fmoc_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: A typical workflow for Fmoc/tBu solid-phase peptide synthesis.

Table 1: Quantitative Parameters for Fmoc/tBu SPPS Protocol

StepReagent/SolventConcentrationReaction TimeNumber of Treatments/Washes
Resin Swelling DMF or DCM-20 - 60 min1
Fmoc Deprotection Piperidine in DMF20% (v/v)5 - 20 min1-2
Washing DMF-1 min3 - 5
Amino Acid Coupling Fmoc-Amino Acid3 - 5 equivalents1 - 2 hours1 (or double coupling if needed)
Coupling Reagent (e.g., HBTU, HATU)2.9 - 5 equivalents-1
Base (e.g., DIPEA, NMM)4 - 6 equivalents-1
Final Cleavage & Deprotection TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O)95:2.5:2.5 (v/v/v)1 - 4 hours1

Detailed Protocol: Single Cycle of Fmoc/tBu SPPS [3]

  • Resin Swelling: Place the peptide-resin in a suitable reaction vessel and swell in N,N-Dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[3]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[3]

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

  • Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.[1]

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-20 minutes.

  • Repeat the cycle for the next amino acid.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical workflow of Boc/Bzl SPPS.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 DCM/IPA Wash deprotection->wash1 neutralization Neutralization (e.g., 10% DIPEA/DCM) wash1->neutralization wash2 DCM/DMF Wash neutralization->wash2 coupling Amino Acid Coupling (Activated AA, Base) wash2->coupling wash3 DCM/DMF Wash coupling->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., Anhydrous HF) repeat->final_cleavage Final Amino Acid end End: Purified Peptide final_cleavage->end

Caption: A typical workflow for Boc/Bzl solid-phase peptide synthesis.

Table 2: Quantitative Parameters for Boc/Bzl SPPS Protocol

StepReagent/SolventConcentrationReaction TimeNumber of Treatments/Washes
Resin Swelling DCM-30 - 60 min1
Boc Deprotection TFA in DCM50% (v/v)15 - 30 min1 (after a 1-2 min pre-wash)
Washing DCM, IPA-1 min3-5 (alternating)
Neutralization DIPEA in DCM5-10% (v/v)1 - 2 min2
Washing DCM-1 min3
Amino Acid Coupling Boc-Amino Acid2 - 4 equivalents1 - 2 hours1
Coupling Reagent (e.g., DCC/HOBt)3 equivalents-1
Final Cleavage & Deprotection Anhydrous HF or TFMSA100%1 - 2 hours (at 0°C)1

Detailed Protocol: Single Cycle of Boc/Bzl SPPS [10]

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.[10]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).[10]

    • Drain and add fresh 50% TFA/DCM and agitate for 15-25 minutes.[10]

  • Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (3x) to remove residual TFA.[10]

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DCM for 1-2 minutes to neutralize the trifluoroacetate salt.[3]

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3x).[10]

  • Amino Acid Coupling:

    • In a separate vessel, activate the Boc-protected amino acid (2-4 equivalents) with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF/DCM.[10]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[10]

  • Repeat the cycle for the next amino acid.

Orthogonal Deprotection of Side-Chain Protecting Groups

For the synthesis of multifunctional peptides, the selective removal of side-chain protecting groups is crucial. The following table summarizes the deprotection conditions for commonly used semi-permanent protecting groups.

Table 3: Deprotection Conditions for Orthogonal Side-Chain Protecting Groups

Protecting GroupProtected FunctionalityDeprotection Reagent(s)ConcentrationReaction TimeOrthogonal To
Alloc (Allyloxycarbonyl)Amine (Lys), Hydroxyl (Ser, Thr)Pd(PPh₃)₄ / Phenylsilane0.1 eq / 20 eq2 x 20 minFmoc/tBu, Boc/Bzl
Allyl Carboxyl (Asp, Glu), Hydroxyl (Tyr)Pd(PPh₃)₄ / ScavengerCatalytic30 min - 2 hrFmoc/tBu, Boc/Bzl
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Amine (Lys)Hydrazine in DMF2% (v/v)2 x 15 minFmoc/tBu, Boc/Bzl
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Amine (Lys)Hydrazine in DMF2% (v/v)2 x 7 minFmoc/tBu, Boc/Bzl
Mtt (4-Methyltrityl)Amine (Lys), Imidazole (His)TFA in DCM with TIS1-5% (v/v)5 x 10 minFmoc/tBu, Boc/Bzl
Mmt (4-Methoxytrityl)Imidazole (His), Thiol (Cys)TFA in DCM with TIS1% (v/v)30 minFmoc/tBu, Boc/Bzl
Trt (Trityl)Thiol (Cys), Imidazole (His), Amide (Asn, Gln)TFA in DCM with TIS1-5% (v/v)1-2 hoursFmoc/tBu, Boc/Bzl
Acm (Acetamidomethyl)Thiol (Cys)Iodine or Mercury(II) acetate0.1 M (I₂)5 minFmoc/tBu, Boc/Bzl

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all permanent side-chain protecting groups. The composition of the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues.

Logical Flow for Selecting a Cleavage Cocktail

Cleavage_Cocktail_Selection start Peptide Sequence Analysis sensitive_residues Contains Cys, Met, Trp, or Tyr? start->sensitive_residues cocktail_simple Use Simple Cocktail: TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->cocktail_simple No cocktail_complex Use Complex Cocktail with Scavengers: e.g., Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) sensitive_residues->cocktail_complex Yes arg_check Contains Arg(Pbf/Pmc)? cocktail_simple->arg_check cocktail_complex->arg_check increase_time Increase Cleavage Time (2-4 hours) arg_check->increase_time Yes proceed Proceed with Cleavage arg_check->proceed No increase_time->proceed

References

Troubleshooting & Optimization

Navigating SPPS: A Technical Guide to Preventing Side Reactions with Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Center

For researchers, scientists, and drug development professionals employing Boc-4-(Fmoc-amino)-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), ensuring the integrity of this bifunctional amino acid is paramount for synthesizing high-quality peptides. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address and prevent potential side reactions, ensuring the successful incorporation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in SPPS?

The key advantage lies in its orthogonal protection strategy. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is labile to basic conditions (e.g., piperidine), allowing for stepwise peptide chain elongation. In contrast, the side-chain Boc (tert-butyloxycarbonyl) group on the 4-amino position is stable to base but readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[1] This orthogonality permits the selective deprotection of the α-amino group for coupling while the side-chain amino group remains protected throughout the synthesis, preventing unwanted branching.[2]

Q2: What are the most common potential side reactions when using this compound?

The primary concerns are:

  • Premature Deprotection of the Side-Chain Boc Group: Although generally stable to the basic conditions used for Nα-Fmoc removal, prolonged or repeated exposure to strong bases could potentially lead to minor loss of the Boc group, exposing the side-chain amino group.

  • Side-Chain Acylation: If the side-chain Boc group is prematurely removed, the newly exposed primary amine on the phenyl ring can compete with the Nα-amino group during the subsequent coupling step, leading to the formation of branched peptide impurities.[2]

  • Modification of the Phenylalanine Ring during Final Cleavage: The electron-donating nature of the deprotected 4-amino group can make the aromatic ring more susceptible to electrophilic attack by carbocations generated from other protecting groups or the resin linker during the final TFA cleavage.

  • Oxidation of the Deprotected 4-Amino Group: The aniline-like 4-amino group, once deprotected, can be susceptible to oxidation, which may lead to colored impurities.[2]

  • Incomplete Deprotection of the Side-Chain Fmoc Group (if applicable): In the less common scenario where the Fmoc group is on the side chain and another protecting group is on the alpha-amino, incomplete removal of the side-chain Fmoc during final cleavage could be a concern if not addressed with appropriate cleavage cocktails and conditions.

Q3: How can I prevent premature deprotection of the side-chain Boc group?

To minimize the risk of premature Boc group removal, adhere to the following:

  • Use Standard Fmoc Deprotection Conditions: Employ a 20% piperidine solution in DMF for a limited duration (e.g., two treatments of 5-10 minutes each). Avoid prolonged exposure or the use of stronger bases.

  • Monitor Deprotection Carefully: While primarily for Fmoc removal, monitoring the deprotection steps can help ensure consistency in your protocol.

Q4: What should I do to avoid side-chain acylation?

Preventing side-chain acylation is directly linked to maintaining the integrity of the side-chain Boc group. If you suspect side-chain acylation due to a faulty batch of protected amino acid or unexpected Boc lability, consider the following:

  • Source High-Quality Reagents: Ensure the this compound used is of high purity and has been stored correctly.

  • LC-MS Analysis of Test Cleavage: If branching is suspected, a small-scale test cleavage and subsequent LC-MS analysis of the crude peptide can help identify byproducts with masses corresponding to the addition of an extra amino acid.

Q5: How can I protect the 4-amino-L-phenylalanine residue during the final TFA cleavage?

The deprotected 4-amino group can activate the phenyl ring towards electrophilic attack. To mitigate this:

  • Use a Scavenger Cocktail: Employ a standard cleavage cocktail containing scavengers to trap reactive carbocations. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[3] For peptides containing other sensitive residues like Trp, Met, or Cys, a more complex scavenger mixture such as "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) may be necessary.[4]

  • Minimize Cleavage Time: Perform the cleavage for the minimum time required for complete deprotection and resin removal (typically 1-3 hours).

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Unexpected branched peptide impurities in LC-MS Premature deprotection of the side-chain Boc group leading to side-chain acylation.[2]- Verify the quality of the this compound. - Optimize Fmoc deprotection conditions to be as mild and brief as possible. - Consider using a milder base for Fmoc removal if the problem persists.
Colored peptide solution after cleavage Oxidation of the deprotected 4-amino group.[2]- Ensure the use of scavengers like TIS or ethanedithiol (EDT) in the cleavage cocktail.[2] - Work under an inert atmosphere (e.g., nitrogen or argon) during and after cleavage. - Store the lyophilized peptide protected from light and at low temperatures.
Incomplete cleavage or presence of modified Phe residue Re-attachment of carbocations to the activated phenyl ring of 4-amino-L-phenylalanine.- Increase the concentration and variety of scavengers in the TFA cleavage cocktail.[5] - Optimize cleavage time and temperature.
Incomplete removal of side-chain protecting groups Inefficient cleavage cocktail or conditions.- For stubborn protecting groups, consider a stronger acid cocktail or longer cleavage times, while being mindful of potential side reactions on other residues.[3]

Quantitative Data Summary

The stability of protecting groups is critical for a successful synthesis. Below is a table summarizing the expected stability of the Boc and Fmoc groups under standard SPPS conditions.

Protecting Group Condition Expected Stability Method of Determination Notes
Nα-Fmoc 20% Piperidine in DMF (2 x 10 min)<1% (remaining)UV-Vis monitoring of dibenzofulvene-piperidine adductEfficient removal is crucial for chain elongation.
Side-Chain Boc 20% Piperidine in DMF (over 20 cycles)>99%HPLC/MS analysis of cleaved peptideGenerally stable, but prolonged exposure should be avoided.
Side-Chain Boc 95% TFA / 2.5% TIS / 2.5% H₂O (2 hours)<1% (remaining)HPLC/MS analysis of cleaved peptideEfficiently removed during final cleavage.
Nα-Fmoc 95% TFA / 2.5% TIS / 2.5% H₂O (2 hours)>99%HPLC/MS analysis of cleaved peptideStable to acidic conditions, ensuring orthogonality.

Experimental Protocols

Protocol 1: Standard Nα-Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-wash: Wash the resin with DMF (3 times).

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution.

  • Second Treatment: Repeat the treatment with 20% piperidine in DMF for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Final Cleavage and Deprotection

Caution: Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the orthogonal protection strategy and a troubleshooting workflow.

Orthogonal_Deprotection start Resin-Bound Peptide (Boc-Phe(Fmoc)-...) piperidine 20% Piperidine in DMF start->piperidine Nα-Fmoc Removal tfa 95% TFA Cocktail start->tfa Final Cleavage deprotected_alpha Free α-Amino Group (Side-chain Boc intact) piperidine->deprotected_alpha final_peptide Fully Deprotected Peptide tfa->final_peptide coupling Couple next Fmoc-AA-OH deprotected_alpha->coupling coupling->start Repeat Cycle

Figure 1: Orthogonal deprotection strategy for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Impurities, Low Yield) check_mass Analyze Crude Peptide by LC-MS start->check_mass mass_increase Mass Increase Corresponds to Branched Peptide? check_mass->mass_increase coloration Peptide is Colored? mass_increase->coloration No action_branch Premature Boc Deprotection - Check AA Quality - Optimize Fmoc Deprotection mass_increase->action_branch Yes incomplete_cleavage Incomplete Cleavage? coloration->incomplete_cleavage No action_color Oxidation - Use Thiol Scavengers - Inert Atmosphere coloration->action_color Yes action_incomplete Inefficient Cleavage - Optimize Scavengers - Adjust Cleavage Time incomplete_cleavage->action_incomplete Yes other_issues Investigate Other Common SPPS Side Reactions incomplete_cleavage->other_issues No yes_branch Yes no_branch No yes_color Yes no_color No yes_incomplete Yes

Figure 2: Troubleshooting workflow for side reactions.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during the synthesis of peptides containing Boc-4-(Fmoc-amino)-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using this compound?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] The incorporation of this compound can contribute to aggregation due to the hydrophobic and aromatic nature of the phenylalanine side chain, which can promote π-π stacking and hydrophobic interactions.[2][3][4] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and lower purity of the final crude peptide.[2][5]

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several indicators may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[1][2][6]

  • Slow or Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group, often monitored by UV absorbance, may show a flattened and broadened peak, indicating slower reaction kinetics.[1] A persistent blue color after piperidine treatment when using a colorimetric test like the chloranil test can also indicate incomplete deprotection.[2]

  • Slow or Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered.[1][2]

  • Low Yield and Purity: Analysis of the crude peptide by HPLC/LC-MS after cleavage will show a complex mixture of products, including the target peptide along with numerous deletion sequences.[1][2]

Q3: Can I predict if my peptide sequence containing this compound will aggregate?

A3: While predicting aggregation with absolute certainty is challenging, sequences with a high content of hydrophobic residues, such as phenylalanine, are more prone to aggregation.[1][2][6] The risk of aggregation also increases with the length of the peptide chain.[6] Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.

Q4: Which synthesis strategy, Fmoc or Boc, is better for peptides prone to aggregation?

A4: Both Fmoc and Boc chemistries can be adapted for hydrophobic peptides. However, the Boc/Bzl strategy, when used with in situ neutralization protocols, can be superior for long and difficult sequences.[7] The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help to disrupt peptide aggregates as they form. In Fmoc-SPPS, the lack of strong acid in the deprotection step can sometimes allow for more significant aggregation to build up.[7]

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection
  • Symptom: Slow or incomplete removal of the Fmoc group, as indicated by UV monitoring or colorimetric tests.

  • Diagram:

    start Incomplete Fmoc Deprotection strategy1 Modify Deprotection Reagent start->strategy1 strategy2 Optimize Reaction Conditions start->strategy2 strategy3 Incorporate Structure-Disrupting Elements start->strategy3 solution1a Add DBU to piperidine solution strategy1->solution1a solution2a Switch to NMP or add DMSO as solvent strategy2->solution2a solution2b Increase reaction temperature strategy2->solution2b solution3a Re-synthesize with Pseudoproline Dipeptides or Dmb/Hmb protection strategy3->solution3a

    Troubleshooting Incomplete Fmoc Deprotection
  • Troubleshooting Steps & Solutions:

StrategyActionRationale
Modify Deprotection Reagent Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution (e.g., 2% DBU, 2% piperidine in DMF).DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for sterically hindered or aggregated sequences.[6]
Optimize Reaction Conditions Switch the synthesis solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[6][8]NMP and DMSO have better solvating properties for aggregating peptides and can help disrupt secondary structures.[1][7]
Increase the deprotection temperature.Elevated temperatures can increase reaction kinetics and help disrupt intermolecular hydrogen bonds.[6][7]
Incorporate Structure-Disrupting Elements Re-synthesize the peptide incorporating pseudoproline dipeptides or backbone protection (Dmb/Hmb) at strategic locations (e.g., every 6th residue).[8]These modifications introduce "kinks" in the peptide backbone, effectively disrupting the formation of β-sheets and other secondary structures that lead to aggregation.[6][7]
Issue 2: Incomplete Coupling
  • Symptom: Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines.

  • Diagram:

    start Incomplete Coupling strategy1 Optimize Coupling Chemistry start->strategy1 strategy2 Disrupt On-Resin Aggregation start->strategy2 strategy3 Modify Synthesis Setup start->strategy3 solution1a Use a more potent coupling reagent (e.g., HATU, HCTU) strategy1->solution1a solution1b Increase coupling time and/or perform double coupling strategy1->solution1b solution2a Perform a chaotropic salt wash (e.g., LiCl) strategy2->solution2a solution2b Use sonication during coupling strategy2->solution2b solution3a Use a low-loading resin or a resin with better swelling properties strategy3->solution3a

    Troubleshooting Incomplete Coupling
  • Troubleshooting Steps & Solutions:

StrategyActionRationale
Optimize Coupling Chemistry Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[8]These reagents are more effective at activating the carboxylic acid group, especially for difficult couplings.
Increase the coupling time and/or perform a double coupling.[8]This provides more time for the reaction to go to completion, especially when aggregation slows down the kinetics.
Disrupt On-Resin Aggregation Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step.[2][6][7]Chaotropic salts disrupt secondary structures by interfering with hydrogen bonding.[6][7]
Gently sonicate the reaction vessel during coupling.[6][7]Sonication can mechanically break up resin clumps and aggregated peptide chains.
Modify Synthesis Setup Re-synthesize the peptide on a low-substitution resin or a resin with enhanced swelling properties (e.g., TentaGel).[6][8]Lowering the resin loading reduces the proximity of peptide chains, thereby decreasing the likelihood of intermolecular aggregation.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended for use immediately before a coupling step where aggregation is suspected.

  • After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.[2]

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[2]

  • Proceed with the standard coupling protocol.

Protocol 2: Manual Coupling of a Backbone-Protected Amino Acid (Fmoc-AA(Dmb)-OH)

This protocol describes the manual coupling of an Fmoc-AA(Dmb)-OH residue to disrupt secondary structure formation.

  • In a separate vessel, dissolve the Fmoc-AA(Dmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.[2]

  • Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.[2]

  • Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[2]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - General Workflow

This diagram outlines the general workflow for Fmoc-based SPPS.

start Start with Resin swell Swell Resin (e.g., in DMF) start->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Next Fmoc-Amino Acid wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotect->cleave precipitate Precipitate & Wash Crude Peptide cleave->precipitate purify Purify Peptide (e.g., RP-HPLC) precipitate->purify end Lyophilize Pure Peptide purify->end

General Fmoc Solid-Phase Peptide Synthesis Workflow

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the coupling of Boc-4-(Fmoc-amino)-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

A1: The main challenges associated with coupling this compound stem from its structural properties. The bulky nature of both the Boc and Fmoc protecting groups can lead to steric hindrance, which may impede the coupling reaction.[1][2] Additionally, the electron-donating nature of the amino group on the phenyl ring can deactivate the carboxylic acid, making it less reactive toward coupling reagents.[3]

Q2: What is the importance of the orthogonal protecting groups in this compound?

A2: The Boc and Fmoc groups are orthogonal, meaning they can be removed under different conditions without affecting each other.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is typically removed with piperidine, while the Boc (tert-butyloxycarbonyl) group is acid-labile and is removed with acids like trifluoroacetic acid (TFA).[3][4] This orthogonal strategy is crucial as it allows for the selective deprotection of the N-terminal Fmoc group for chain elongation while the Boc group on the side chain remains intact, preventing unwanted side reactions.[3]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: Due to the potential for lower reactivity and steric hindrance, potent coupling reagents are recommended for this compound.[3] High-efficiency uronium/aminium salt-based reagents are often preferred. Commonly used and effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and suitability for sterically hindered couplings with low racemization.[3]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Offers a good balance of reactivity and stability and is a cost-effective option for routine couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a favorable safety profile due to non-explosive byproducts.[3]

Q4: How can racemization be minimized during the coupling of this compound?

A4: While phenylalanine is not considered a high-risk amino acid for racemization, the use of certain coupling reagents and reaction conditions can increase this risk.[5] To minimize racemization, it is advisable to:

  • Avoid prolonged pre-activation times.

  • Perform the coupling reaction at room temperature or lower.

  • Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like N,N-Diisopropylethylamine (DIPEA), especially with carbodiimide-based coupling reagents.[4]

Q5: What is a "double coupling" and when should it be performed?

A5: A "double coupling" is the repetition of the coupling step with fresh reagents after an initial, incomplete coupling reaction. This is a common strategy to drive the reaction to completion, especially when dealing with sterically hindered amino acids like this compound. It is typically performed if a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines on the resin after the first coupling.

Troubleshooting Guide

Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

  • Symptom: The resin beads turn blue after the Kaiser test, indicating the presence of free primary amines.

  • Possible Cause 1: Insufficient reactivity of the coupling reagent.

    • Solution: Switch to a more potent coupling reagent such as HATU or COMU.[3]

  • Possible Cause 2: Steric hindrance from the bulky protecting groups and the growing peptide chain.

    • Solution 1: Increase the excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).

    • Solution 2: Extend the coupling reaction time to 2-4 hours or, in difficult cases, overnight. Monitor the reaction progress periodically.

    • Solution 3: Perform a "double coupling" by draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with fresh reagents.

  • Possible Cause 3: Suboptimal activation of the amino acid.

    • Solution: Pre-activate the this compound with the coupling reagent and a hindered base like DIPEA for 1-5 minutes before adding it to the resin.[3]

Issue: Formation of Side Products

  • Symptom: Mass spectrometry analysis of the crude peptide shows unexpected masses, such as deletion sequences or adducts.

  • Possible Cause 1: Side-chain acylation.

    • Solution: Ensure that the Boc protecting group on the side-chain amine is stable throughout the synthesis and has not been prematurely cleaved.

  • Possible Cause 2: Guanidinylation of the N-terminal amine.

    • Solution: This can occur when using uronium-based coupling reagents like HBTU or HATU in large excess.[3] Avoid using a large excess of these reagents. Consider switching to a phosphonium-based reagent like PyBOP if this is a recurring issue.[3]

  • Possible Cause 3: Diketopiperazine formation.

    • Solution: This is more likely if this compound is the second or third amino acid in the sequence. Consider synthesizing a dipeptide of the first two amino acids and coupling it as a single unit.

Data Presentation

The following table summarizes the typical performance of common coupling reagents for sterically hindered amino acids. The yields are illustrative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings, low racemization.[3]
HBTU 85-952-6Good balance of reactivity and stability, cost-effective.[3]
COMU >950.5-1High reactivity, safer byproducts, good solubility.[3]
PyBOP 80-902-8Phosphonium-based, avoids guanidinylation side products.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

Reagents and Materials:

  • Resin with a free N-terminal amine

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and agitate for 2 minutes to pre-activate the amino acid.[3]

    • Immediately add the activated amino acid solution to the deprotected resin.[3]

    • Agitate the reaction mixture for 2-4 hours at room temperature.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates complete coupling.[3]

    • If the coupling is incomplete, consider a second coupling with fresh reagents.[3]

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualization

experimental_workflow Experimental Workflow for Coupling start Start: Resin with free amine swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 5. Add Activated Amino Acid to Resin (Couple for 2-4 hours) wash1->couple activate 4. Pre-activate Amino Acid (this compound + HATU + DIPEA in DMF) activate->couple monitor 6. Monitor with Kaiser Test couple->monitor wash2 7. Wash with DMF and DCM monitor->wash2 Negative (Yellow) incomplete Incomplete Coupling monitor->incomplete Positive (Blue) end End: Resin with coupled Amino Acid wash2->end double_couple Re-couple with fresh reagents incomplete->double_couple double_couple->couple

Coupling workflow for this compound.

troubleshooting_guide Troubleshooting Low Coupling Efficiency start Start: Positive Kaiser Test q1 Is this the first attempt at coupling? start->q1 action1 Perform a double coupling with fresh reagents. q1->action1 Yes q2 Is the Kaiser test still positive after double coupling? q1->q2 No action1->q2 action2 Increase reagent excess (3-5 eq) and extend reaction time (4+ hours). q2->action2 Yes end_success Success: Proceed to next step q2->end_success No q3 Is the coupling still incomplete? action2->q3 action3 Switch to a more potent coupling reagent (e.g., COMU). q3->action3 Yes q3->end_success No end_fail Consult further literature for difficult sequences action3->end_fail

Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Troubleshooting Premature Deprotection of Boc and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid the premature deprotection of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature deprotection of the Fmoc group?

Premature removal of the Fmoc group is a common issue in solid-phase peptide synthesis (SPPS) and can lead to deletion sequences and other impurities.[1] The primary causes include:

  • Prolonged Exposure to Basic Conditions: While the Fmoc group is designed to be removed by a mild base (typically piperidine), extended exposure can lead to unwanted cleavage.[1]

  • Amine Impurities in Solvents: The solvent N,N-dimethylformamide (DMF) can degrade over time to form dimethylamine, a secondary amine that can cause premature Fmoc cleavage.[1]

  • Slow Coupling Kinetics: If the coupling of the next amino acid is slow, the free amino group of the growing peptide chain can act as a base, leading to the deprotection of the Fmoc group on a neighboring chain.[1]

  • Residual Piperidine: Inadequate washing after the deprotection step can leave residual piperidine, which can cause premature deprotection in subsequent steps.[2]

Q2: How can I prevent premature Fmoc deprotection?

To minimize premature Fmoc cleavage, consider the following preventative measures:

  • Use High-Purity Solvents: Always use high-purity, amine-free DMF for all synthesis steps.[1]

  • Optimize Deprotection Time: Limit the piperidine treatment to the minimum time required for complete deprotection. This can be monitored using UV absorbance of the dibenzofulvene-piperidine adduct.[1]

  • Enhance Coupling Efficiency: For sterically hindered amino acids or "difficult" sequences, use more potent activation reagents like HATU or HCTU to ensure rapid and complete coupling.[1] Double coupling may also be beneficial.[1]

  • Thorough Washing: Ensure a thorough washing protocol after the Fmoc deprotection step to completely remove any residual piperidine.[1]

Q3: What leads to the premature cleavage of the Boc group?

The Boc group is known for its stability in basic and nucleophilic conditions but is labile to acid.[3] Premature deprotection is almost always caused by exposure to acidic conditions, which can be intentional for other protecting groups or unintentional. Key factors include:

  • Insufficiently Neutralized Amine Salts: If the amine salt from a previous Boc deprotection step is not fully neutralized, the residual acid can cause premature cleavage in the next step.

  • Acidic Reagents or Additives: The use of acidic coupling additives or reagents in other parts of the synthesis can lead to unwanted Boc group removal.

  • Degradation of Solvents: Some solvents can degrade over time to produce acidic byproducts.

  • Strong Lewis Acids: Certain Lewis acids used in other transformations can also cleave the Boc group.[4]

Q4: What are the best practices to avoid premature Boc deprotection?

Maintaining a non-acidic environment is crucial for preventing premature Boc cleavage. Best practices include:

  • Thorough Neutralization: After a Boc deprotection step, ensure complete neutralization of the resulting amine salt before proceeding with the next reaction.

  • Careful Reagent Selection: Avoid the use of acidic reagents or additives in subsequent steps if the Boc group needs to remain intact.

  • Use Fresh, High-Purity Solvents: Use freshly distilled or high-purity solvents to avoid acidic impurities.

  • Orthogonal Protection Strategy: Employ an orthogonal protecting group strategy where the removal conditions for other protecting groups do not affect the Boc group. For example, using the base-labile Fmoc group alongside the acid-labile Boc group is a common and effective strategy.[3][5]

Troubleshooting Guides

Issue 1: Premature Deprotection of Fmoc Group

Symptoms:

  • Detection of deletion sequences in the final product by mass spectrometry.[1]

  • Positive Kaiser test (or other amine detection tests) on the resin after a coupling step.[1]

  • Lower than expected yield of the full-length peptide.[1]

Potential Cause Troubleshooting Action Reference
Degraded DMF Use fresh, high-purity, amine-free DMF for all steps.[1]
Prolonged Piperidine Treatment Optimize deprotection time. Monitor the reaction by UV to determine the minimum time for complete deprotection.[1]
Slow Coupling Reaction Use a more potent coupling reagent (e.g., HATU, HCTU). Consider double coupling for difficult amino acids.[1]
Incomplete Piperidine Removal Increase the number and volume of DMF washes after the deprotection step.[2]
Peptide Aggregation Switch to a solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Sonication can also help disrupt aggregation.[6]
Issue 2: Premature Deprotection of Boc Group

Symptoms:

  • Presence of the deprotected amine as a side product in TLC or LC-MS analysis.

  • Formation of N-acylated byproducts if an activating agent is present.

  • Low yield of the desired Boc-protected product.

Potential Cause Troubleshooting Action Reference
Residual Acid Ensure complete neutralization after any acidic step. A base wash (e.g., with a dilute solution of a non-nucleophilic base like DIPEA) may be necessary.
Acidic Reagents/Additives Review all reagents and additives in the reaction mixture for acidic properties. Replace with non-acidic alternatives if possible.
Acidic Solvent Impurities Use fresh, high-purity, or freshly distilled solvents.
Unintended Acidic Conditions Carefully control the pH of all aqueous workup steps.[5]
Strong Lewis Acid Presence If a Lewis acid is required for another transformation, consider protecting the amine with a group more stable to Lewis acids.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the peptide-resin in high-purity DMF for at least 30 minutes.[1]

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.[7]

  • Deprotection Reaction: Drain the DMF from the resin and add the 20% piperidine solution. Agitate the mixture for a specified time (typically 5-15 minutes). For sequences prone to aggregation or difficult deprotections, a second treatment may be necessary.[1]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove residual piperidine.[1]

  • Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Protocol 2: Standard Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in a suitable anhydrous solvent, typically dichloromethane (DCM).[3]

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[3]

  • Reaction: Stir the reaction at room temperature. The reaction time can range from 30 minutes to a few hours, depending on the substrate.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid, or it can be neutralized with a suitable base.

Visualizing Deprotection Mechanisms and Troubleshooting

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation (Acid) Boc_Amine->Protonation Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene Isobutene tButyl_Cation->Isobutene + H⁺ Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Fmoc_Deprotection_Mechanism Fmoc_Amine Fmoc-Protected Amine Deprotonation Deprotonation (Base, e.g., Piperidine) Fmoc_Amine->Deprotonation Carbanion Fluorenyl Carbanion Intermediate Deprotonation->Carbanion Elimination β-Elimination Carbanion->Elimination Carbamic_Acid_Unstable Unstable Carbamic Acid Derivative Elimination->Carbamic_Acid_Unstable Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Decarboxylation Decarboxylation Carbamic_Acid_Unstable->Decarboxylation Piperidine_Adduct Piperidine-Dibenzofulvene Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Base-catalyzed deprotection mechanism of an Fmoc-protected amine.

Troubleshooting_Workflow Start Premature Deprotection Observed Protecting_Group Identify Protecting Group Start->Protecting_Group Fmoc Fmoc Group Protecting_Group->Fmoc Fmoc Boc Boc Group Protecting_Group->Boc Boc Check_Base Check for Unintended Base Exposure Fmoc->Check_Base Check_Acid Check for Unintended Acid Exposure Boc->Check_Acid DMF_Purity Verify Purity of DMF Check_Base->DMF_Purity Piperidine_Time Optimize Piperidine Treatment Time Check_Base->Piperidine_Time Coupling_Efficiency Improve Coupling Efficiency Check_Base->Coupling_Efficiency Residual_Acid Ensure Complete Neutralization Check_Acid->Residual_Acid Reagent_Check Review Reagents for Acidic Components Check_Acid->Reagent_Check Solvent_Purity Use High-Purity Anhydrous Solvents Check_Acid->Solvent_Purity Solution Implement Corrective Action and Monitor DMF_Purity->Solution Piperidine_Time->Solution Coupling_Efficiency->Solution Residual_Acid->Solution Reagent_Check->Solution Solvent_Purity->Solution

Caption: A logical workflow for troubleshooting premature deprotection events.

References

cleavage cocktail optimization for peptides with Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and optimized protocols for the cleavage of peptides containing the modified amino acid Boc-4-(Fmoc-amino)-L-phenylalanine . The primary challenge during the final cleavage step is the removal of the acid-labile N-terminal Boc group and other side-chain protecting groups using Trifluoroacetic Acid (TFA), while preserving the base-labile Fmoc group on the phenylalanine side chain and preventing side reactions on other sensitive residues.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind using this compound in peptide synthesis?

A1: This modified amino acid utilizes an "orthogonal" protection strategy.[][2] The N-terminal Boc group is labile to strong acids (like TFA), while the side-chain Fmoc group is labile to bases (like piperidine).[] This allows for the selective deprotection of either group at different stages of synthesis without affecting the other, enabling the creation of complex or branched peptides.[3]

Q2: Will the final TFA cleavage cocktail remove the Fmoc group on the phenylalanine side chain?

A2: No, under standard conditions, the Fmoc group is stable in the acidic environment of a TFA cleavage cocktail.[][4] The final cleavage is specifically designed to remove acid-labile groups (Boc, tBu, Trt, Pbf) and release the peptide from the resin. The side-chain Fmoc group will remain intact.

Q3: What causes the formation of side products during cleavage?

A3: Side products are primarily caused by highly reactive carbocations generated during the acid-catalyzed removal of protecting groups, most notably the tert-butyl cation from Boc and t-Butyl (tBu) groups.[5][6] These electrophilic cations can irreversibly modify nucleophilic amino acid side chains within your peptide sequence.[5][7]

Q4: Which amino acid residues are most at risk for side reactions during TFA cleavage?

A4: Residues with nucleophilic side chains are the most vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly prone to alkylation (tert-butylation).[5][8]

  • Methionine (Met): The thioether side chain can be alkylated or oxidized to methionine sulfoxide.[5][7]

  • Cysteine (Cys): The free thiol group is a common target for alkylation.[9][10]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[5][8]

Q5: What are scavengers and why are they essential in a cleavage cocktail?

A5: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap, or "scavenge," the reactive carbocations generated during deprotection.[5][11] They react with these damaging electrophiles more quickly than the sensitive residues in the peptide, preventing the formation of undesired side products.[12] The choice of scavengers is critical for obtaining a high-purity crude peptide.

Troubleshooting Guide

This guide addresses common issues observed via HPLC or LC-MS analysis of the crude peptide product after cleavage.

Problem / Observation Potential Cause Recommended Solution(s)
Unexpected peak with +56 Da mass addition. Tert-butylation. A tert-butyl cation has alkylated a nucleophilic residue (commonly Trp, Met, or Cys).[13]1. Increase Scavenger Concentration: Ensure an adequate amount of a carbocation scavenger like Triisopropylsilane (TIS) is used. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5][12]2. Use an Advanced Cocktail: For peptides rich in Trp, Met, or Cys, use a more robust cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT).[11][14][15]
Unexpected peak with +16 Da mass addition. Oxidation. The side chain of Methionine (Met) has been oxidized to methionine sulfoxide, or less commonly, Tryptophan (Trp) has been oxidized.[7]1. Add a Reducing Scavenger: Include scavengers with reducing properties, such as 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT), in your cocktail.[7]2. Use an Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.
Broad peaks or multiple hard-to-separate impurities. Incomplete removal of protecting groups. Some side-chain protecting groups (e.g., Pbf from Arginine) may require longer cleavage times for complete removal.1. Increase Cleavage Time: Extend the cleavage reaction time from the standard 1-2 hours to 3-4 hours, especially for peptides with multiple Arg(Pbf) residues.[15]2. Monitor Progress: Take a small aliquot at different time points to determine the optimal cleavage duration for your specific peptide.
Low overall yield of crude peptide. Incomplete cleavage from the resin. The peptide has not been efficiently released from the solid support.1. Ensure Sufficient Cocktail Volume: Use an adequate volume of the cleavage cocktail (typically 10 mL per gram of resin) to ensure the resin is fully suspended and reacts efficiently.[7]2. Verify Resin Compatibility: Confirm that the cleavage cocktail used is appropriate for the type of resin linker (e.g., Wang, Rink Amide).

Cleavage Cocktail Composition Data

The selection of an appropriate cleavage cocktail is paramount for success and depends on the amino acid composition of the peptide.

Cocktail NameComposition (v/v or w/v)Primary Application & Key FeaturesCitation(s)
Standard TFA / H₂O / TIS(95% / 2.5% / 2.5%)General-purpose cleavage for peptides lacking highly sensitive residues like Cys, Met, or multiple Trp. TIS is an effective carbocation scavenger.[5][12]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT(82.5% / 5% / 5% / 5% / 2.5%)"Gold standard" for complex peptides containing multiple sensitive residues. Provides comprehensive protection against alkylation and oxidation.[7][11][14][15]
Reagent R TFA / Thioanisole / EDT / Anisole(90% / 5% / 3% / 2%)Optimized for peptides containing Arg(Tos) and Trp, as thioanisole helps prevent modification of tryptophan by byproducts from the Tos group.[8]
Two-Step Cys 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min.2. Add TFA to 80% and continue for 150 min.A specialized, two-step protocol shown to be highly effective at minimizing S-tert-butylation of Cysteine residues.[9][10]

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl Sulfide; DTT: Dithiothreitol.

Experimental Protocols

Safety Precaution: All procedures must be performed in a certified chemical fume hood. Trifluoroacetic Acid (TFA) is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage (for Peptides without Sensitive Residues)
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Preparation: In the fume hood, prepare the cleavage cocktail by combining 9.5 mL TFA , 0.25 mL deionized water , and 0.25 mL Triisopropylsilane (TIS) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube. Wash the resin twice with 1 mL of fresh TFA and combine the filtrates. Add the combined filtrate dropwise into 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.[13]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Enhanced Cleavage with Reagent K (for Peptides with Sensitive Residues)
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Preparation: In the fume hood, carefully prepare 10 mL of Reagent K by combining:

    • 8.25 mL Trifluoroacetic Acid (TFA)

    • 0.5 mL Phenol (liquefied)

    • 0.5 mL Deionized Water

    • 0.5 mL Thioanisole

    • 0.25 mL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add Reagent K to the resin. Agitate the mixture gently at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[15]

  • Peptide Precipitation, Washing, and Drying: Follow steps 4 and 5 from Protocol 1.

Visualizations

Cleavage_Workflow Resin Resin-Bound Peptide (N-term Boc, Side-Chain Fmoc, other protecting groups) Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Reaction Cleavage & Deprotection (2-4h @ RT) Cocktail->Reaction Add to Resin Filter Filter Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Collect Filtrate Wash Wash & Dry Crude Peptide Precipitate->Wash Analysis Analyze Crude Peptide (HPLC, LC-MS) Wash->Analysis

Caption: General experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Tree start Crude HPLC/MS Analysis clean High Purity: Proceed to Purification start->clean Clean Profile impure Unexpected Peaks Observed start->impure Impurities Present mass_plus_56 Mass +56 Da? impure->mass_plus_56 mass_plus_16 Mass +16 Da? mass_plus_56->mass_plus_16 No cause_alkylation Cause: tert-Butylation Solution: Use/Optimize Scavengers (TIS, Reagent K) mass_plus_56->cause_alkylation Yes low_yield Low Yield? mass_plus_16->low_yield No cause_oxidation Cause: Oxidation (Met/Trp) Solution: Add Reducing Scavengers (EDT/DTT) mass_plus_16->cause_oxidation Yes cause_incomplete Cause: Incomplete Cleavage Solution: Increase Reaction Time or Cocktail Volume low_yield->cause_incomplete Yes

Caption: Decision tree for troubleshooting common cleavage issues.

Side_Reaction Figure 3: Scavenger Action Against Side Reactions cluster_0 Generation of Electrophile cluster_1 Undesired Side Reaction cluster_2 Desired Scavenger Action Boc Boc-Group + TFA Cation tert-Butyl Cation (+) Boc->Cation Cleavage Trp Tryptophan Side Chain (Nucleophile) Cation->Trp 1 TIS TIS Scavenger (Nucleophile) Cation->TIS 2 (Faster) AlkylatedTrp Alkylated Tryptophan (+56 Da Side Product) Trp->AlkylatedTrp Attack Trapped Trapped Cation (Neutralized) TIS->Trapped Trapping

Caption: Mechanism of side-product formation and prevention by scavengers.

References

Navigating the Challenges of Protected Amino Acid Solubility in Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides and other complex molecules relies heavily on the use of amino acids with protecting groups. However, the very groups that enable selective reactions can also introduce significant solubility challenges, leading to frustrating experimental setbacks. This technical support center provides a comprehensive resource to understand, troubleshoot, and overcome solubility issues with protected amino acids, ensuring the smooth progression of your synthesis projects.

Frequently Asked Questions (FAQs)

Q1: Why do protected amino acids often have poor solubility?

A1: The solubility of protected amino acids is a complex interplay of factors. The protecting groups themselves, such as Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl), are often large and hydrophobic.[1] This increased nonpolar character can significantly reduce the solubility of the amino acid in the polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[2] Furthermore, the inherent properties of the amino acid side chain play a crucial role; large, nonpolar, or bulky side chains further decrease solubility.[3]

Q2: Which solvents are best for dissolving protected amino acids?

A2: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving protected amino acids during solid-phase peptide synthesis (SPPS).[2] Dichloromethane (DCM) is also frequently used, particularly in Boc-based synthesis.[1] For particularly challenging protected amino acids, dimethyl sulfoxide (DMSO) can be a powerful alternative, although its viscosity and potential for side reactions require careful consideration.[4]

Q3: Can I heat the mixture to improve solubility?

A3: Gentle warming can be an effective strategy to increase the solubility of a protected amino acid. However, this must be done with caution, as excessive heat can lead to the degradation of the compound. It is advisable to first attempt dissolution at room temperature and then gradually increase the temperature, monitoring for any signs of decomposition.

Q4: How do I know if poor solubility is affecting my coupling reaction?

A4: Poor solubility of a protected amino acid is a direct cause of low coupling efficiency because the amino acid is not fully available to react.[3] Signs of a problematic coupling reaction due to insolubility include incomplete reactions (as determined by monitoring tests like the Kaiser test), the presence of deletion sequences in the final product, and overall low yield.

Q5: Are there any "difficult" amino acid sequences that are prone to solubility issues?

A5: Yes, sequences rich in hydrophobic and β-sheet forming amino acids such as Val, Ile, Leu, Phe, and Gln are particularly prone to aggregation and solubility problems. This aggregation can occur both on the solid support during synthesis and after cleavage from the resin.

Troubleshooting Guide

Issue: Protected amino acid will not dissolve in the chosen solvent.

Initial Checks:

  • Purity of the Amino Acid: Impurities can significantly impact solubility. Ensure you are using a high-purity reagent.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other contaminants can affect solubility. DMF, for instance, can degrade over time to produce dimethylamine, which can interfere with Fmoc-based synthesis.[1]

  • Accurate Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution.

Troubleshooting Steps:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The mechanical agitation can help to break up solid particles and facilitate dissolution.[4]

  • Gentle Warming: As mentioned in the FAQs, carefully warm the solution.

  • Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be beneficial. A common and effective mixture is the "Magic Mixture," consisting of DCM, DMF, and NMP in a 1:1:1 ratio.[4]

  • Stronger Solvents: For very difficult cases, a small amount of DMSO can be added to the primary solvent to enhance solubility.[4]

Issue: The peptide is aggregating on the resin during synthesis.

Immediate Actions:

  • Solvent Change: Switch to a more effective solvating agent like NMP or a mixture containing DMSO.[1]

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, can help to disrupt secondary structures and improve solvation.

  • Elevated Temperature: Performing the synthesis at a higher temperature can disrupt hydrogen bonds and reduce aggregation.

Data Presentation: Solubility of Protected Amino Acids

The following tables provide a summary of the solubility of common Boc- and Fmoc-protected amino acids in frequently used solvents. This data is intended as a guideline, and actual solubilities may vary based on experimental conditions and reagent purity.

Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids

Boc-Amino AcidSolventSolubility (mg/mL)Remarks
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL).[3]
Boc-Gly-Gly-OHDMSO~100Requires sonication.[3]
Boc-β-Ala-OHDMSO~100Requires sonication and warming.[3]
Boc-Pro-OHEthanol:PBS (pH 7.2) (1:3)~0.25Sparingly soluble in aqueous buffers.[3]
Boc-Phe-OHDMF:PBS (pH 7.2) (1:6)~0.14Sparingly soluble in aqueous buffers.[3]

Table 2: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino Acid TypeDMFNMPDMSODCM
Aliphatic (e.g., Gly, Ala, Val, Leu, Ile)Generally SolubleGenerally SolubleHighly SolubleModerately to Sparingly Soluble
Aromatic (e.g., Phe, Tyr, Trp)SolubleSolubleHighly SolubleModerately Soluble
Polar/Hydrophilic (e.g., Ser, Thr, Asn, Gln)SolubleSolubleHighly SolubleSparingly Soluble
Charged (e.g., Asp, Glu, Lys, Arg, His)Generally Soluble (may require salt form for optimal solubility)Generally SolubleHighly SolubleSparingly to Insoluble

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Gravimetric Determination of Protected Amino Acid Solubility

This protocol outlines a standard method for quantitatively determining the solubility of a protected amino acid in a specific solvent.

Materials:

  • Protected amino acid

  • High-purity solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

  • Pre-weighed evaporation dish

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the protected amino acid to a vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection and Weighing:

    • Carefully pipette a precise volume (e.g., 1 mL) of the clear supernatant into a pre-weighed evaporation dish.

    • Record the exact weight of the dish with the solution.

  • Solvent Evaporation:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator.

    • Continue drying until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the evaporation dish containing the dried solute.

    • The weight of the solute is the final weight of the dish minus the initial weight of the empty dish.

    • The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the dried solute.

    • Solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.[5]

Visualizing Solutions: Diagrams for Synthesis Challenges

The following diagrams illustrate key concepts and workflows for managing solubility issues.

G Factors Influencing Protected Amino Acid Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Amino Acid Side Chain Amino Acid Side Chain Protecting Group Protecting Group Solubility Solubility Amino Acid Side Chain->Solubility Hydrophobicity, Steric Hindrance Protecting Group->Solubility Size, Polarity Solvent Choice Solvent Choice Temperature Temperature Solvent Choice->Solubility Polarity, Solvating Power Additives Additives Temperature->Solubility Affects Dissolution Rate & Equilibrium Additives->Solubility e.g., Chaotropic Salts

Caption: Key factors influencing the solubility of protected amino acids.

G Troubleshooting Workflow for Poor Solubility start Protected Amino Acid Insoluble check_purity Verify Purity & Solvent Quality start->check_purity sonicate Apply Sonication check_purity->sonicate Purity OK failure Still Insoluble (Re-evaluate Synthesis Strategy) check_purity->failure Impure warm Gentle Warming sonicate->warm No success Soluble sonicate->success Yes solvent_mixture Use Co-solvent (e.g., 'Magic Mixture') warm->solvent_mixture No warm->success Yes stronger_solvent Add Small Amount of DMSO solvent_mixture->stronger_solvent No solvent_mixture->success Yes stronger_solvent->success Yes stronger_solvent->failure No

Caption: A stepwise guide to troubleshooting insolubility issues.

References

strategies to minimize racemization of Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-4-(Fmoc-amino)-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the use of this valuable amino acid derivative in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the stereochemical integrity of your peptides.

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant levels of the D-isomer of this compound in your final peptide, consult the following troubleshooting guide.

Symptom: HPLC or mass spectrometry analysis of the crude or purified peptide indicates the presence of a diastereomeric impurity, suggesting racemization of the this compound residue.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inappropriate Coupling Reagent The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like DCC and DIC, when used alone, can lead to high levels of racemization. Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure. For particularly sensitive couplings, consider switching to a uronium/aminium salt (e.g., HATU, HBTU, COMU) or a phosphonium salt (e.g., PyBOP) based coupling reagent, which are known for their efficiency and lower racemization potential.[1][2]
Inappropriate Base The strength and steric hindrance of the base used can significantly influence the rate of racemization. Strong, non-hindered bases can readily abstract the α-proton of the activated amino acid, leading to loss of stereochemistry.[3] Solution: Opt for a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3]
High Reaction Temperature Elevated temperatures accelerate the rate of most chemical reactions, including the undesirable racemization pathway.[4] Solution: Perform the coupling reaction at a lower temperature. While room temperature is standard, conducting the coupling at 0°C can significantly reduce the extent of racemization. For microwave-assisted syntheses, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[4]
Prolonged Activation Time Allowing the activated amino acid to sit for an extended period before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization. Solution: Minimize the pre-activation time of the amino acid. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
Solvent Effects The polarity of the solvent can influence the rate of racemization. Solution: While solvent choice is often dictated by resin swelling and solubility of reagents, consider using less polar solvent systems where feasible. A mixture of DMF and DCM can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A1: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activation of the carboxyl group of the Nα-Fmoc-protected amino acid makes the α-proton acidic. A base can then abstract this proton, leading to a planar, achiral enolate intermediate which is in equilibrium with the oxazolone. Subsequent nucleophilic attack by the N-terminal amine of the peptide chain can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the peptide sequence.

Q2: Are phenylalanine derivatives particularly susceptible to racemization?

A2: Yes, phenylalanine and its derivatives are known to be susceptible to racemization, although generally less so than amino acids like histidine or cysteine.[3] The phenyl group can provide some electronic stabilization to the enolate intermediate, contributing to its formation. Therefore, careful selection of coupling conditions is crucial when incorporating this compound.

Q3: How do additives like HOBt, HOAt, and OxymaPure suppress racemization?

A3: These additives work by reacting with the highly reactive activated amino acid intermediate (e.g., the O-acylisourea formed with carbodiimides) to generate a more stable active ester. This active ester is more resistant to cyclization into the oxazolone intermediate. By favoring the direct aminolysis pathway over oxazolone formation, these additives significantly reduce the extent of racemization. HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.[3]

Q4: Is it better to use a uronium/aminium or a phosphonium-based coupling reagent to avoid racemization?

A4: Both uronium/aminium (e.g., HATU, HBTU, HCTU, COMU) and phosphonium (e.g., PyBOP, PyAOP) based reagents are generally superior to carbodiimides (even with additives) in terms of minimizing racemization due to their high coupling efficiency.[1][2][5] Reagents like COMU and DEPBT have been highlighted for their particularly low racemization potential.[2] The choice between them may depend on the specific sequence and the steric hindrance of the amino acids being coupled.

Q5: Can the Boc protecting group on the side chain of this compound influence racemization?

A5: The Boc group on the side-chain amine is unlikely to directly participate in the racemization of the alpha-carbon. Its primary role is to protect the side-chain functionality. However, the overall steric bulk of the molecule could potentially influence the rate of coupling and, indirectly, the opportunity for racemization.

Data Presentation

The following tables provide a summary of quantitative data on the impact of different coupling reagents, additives, and bases on the extent of racemization for phenylalanine and phenylglycine derivatives, which serve as a good model for this compound.

Table 1: Effect of Coupling Reagent and Additive on Racemization of Phenylalanine Derivatives

Coupling Reagent/AdditiveModel Peptide% D-Isomer (Racemization)
DIC / HOBtZ-Phe-Val-OH + H-Pro-NH₂8.6%
DIC / HOAtZ-Phe-Val-OH + H-Pro-NH₂1.2%
DIC / OxymaPureZ-Phe-Val-OH + H-Pro-NH₂1.0%
HBTUFmoc-Phe-OH + H-Gly-resin~2-3%
HATUFmoc-Phe-OH + H-Gly-resin<1%
COMUFmoc-Phg-NH₂<1%
DEPBTFmoc-Phg-NH₂<1%

Data synthesized from multiple sources for comparative purposes.[3][6]

Table 2: Influence of Base on Racemization of Phenylglycine-containing Peptides

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA~85%
HATUNMM~90%
HATU2,4,6-Collidine (TMP)93%
COMUTMP>98%
DEPBTTMP>98%

Adapted from studies on Phenylglycine (Phg), a close structural analog of Phenylalanine.[7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, aiming to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)

  • N-Methylmorpholine (NMM) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the deprotected resin. Immediately add DIC (3 eq.) and NMM (4 eq.) to the reaction vessel.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For sensitive sequences, perform the coupling at 0°C.

  • Monitoring: After the coupling time, take a small sample of the resin for a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC Analysis of a Model Dipeptide

This protocol describes a method to quantify the level of racemization by synthesizing a model dipeptide, cleaving it from the resin, and analyzing it by chiral HPLC.

Procedure:

  • Dipeptide Synthesis: Couple this compound to a glycine-loaded resin using the desired coupling protocol to be tested.

  • Cleavage: After coupling and washing, cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating amino acid enantiomers or diastereomeric peptides.

    • Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact conditions will depend on the column and the peptide.

    • Detection: UV detection at 214 nm or 254 nm.

    • Analysis: Inject the dissolved crude peptide. The L-L and D-L diastereomers should elute as two separate peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100

Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed.

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway Fmoc_AA Fmoc-L-Amino Acid Activated_AA Activated Intermediate Fmoc_AA->Activated_AA Coupling Reagent Oxazolone Planar Oxazolone (Achiral) Activated_AA->Oxazolone Base (e.g., DIPEA) Activated_AA->Oxazolone L_Peptide L-Peptide Activated_AA->L_Peptide Peptide-NH2 Activated_AA->L_Peptide D_Peptide D-Peptide Oxazolone->D_Peptide Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected Reagent Evaluate Coupling Reagent and Additives Start->Reagent Base Scrutinize Base (Strength & Sterics) Reagent->Base Temp Lower Reaction Temperature Base->Temp Time Minimize Pre-activation Time Temp->Time End Racemization Minimized Time->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Purification of Peptides Containing Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating Boc-4-(Fmoc-amino)-L-phenylalanine. This unique amino acid, featuring two orthogonal protecting groups, presents specific challenges during peptide synthesis and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing this compound.

Issue Potential Cause Recommended Solution
Low Yield of Target Peptide Incomplete coupling of this compound.Use a more potent coupling reagent like HATU or HCTU. Pre-activate the amino acid for 1-5 minutes before adding it to the resin.[1] Consider double coupling.
Premature cleavage of the Boc or Fmoc group.Ensure strict adherence to orthogonal deprotection conditions. Use mild bases like piperidine for Fmoc removal and mild acids like TFA for Boc removal.[2][]
Co-elution of Impurities with Target Peptide Impurities have similar hydrophobicity to the target peptide.Employ orthogonal purification techniques.[4] For example, follow up RP-HPLC with ion-exchange chromatography or size-exclusion chromatography.
Formation of deletion sequences due to incomplete coupling.Optimize coupling efficiency as described above. Consider using a capping step with a reagent like acetic anhydride to terminate unreacted chains.[5]
Poor Peak Shape or Tailing in HPLC Peptide aggregation.Increase the temperature of the HPLC column (e.g., to 40-50°C).[1] Add organic modifiers like isopropanol or acetonitrile to the mobile phase.[6]
Secondary interactions with the stationary phase.Adjust the pH of the mobile phase. Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[]
Peptide Insolubility High hydrophobicity of the peptide sequence.Test solubility in a small sample first.[6] Use organic solvents such as DMF, NMP, or DMSO to dissolve the crude peptide before purification.[6][8] For highly insoluble peptides, chaotropic agents like guanidinium chloride (GuHCl) can be used, but this is typically for non-biological applications.[6]
Peptide aggregation or gel formation.Dissolve the peptide at a lower concentration. Use sonication to aid dissolution.[8]
Unexpected Masses in MS Analysis Side reactions involving the Boc or Fmoc groups.Ensure complete deprotection of the respective groups. For Fmoc removal, a standard treatment is 20% piperidine in DMF.[2][9] For Boc removal, TFA is commonly used.[][10]
Modification of other amino acid side chains.Use appropriate scavengers during the final cleavage from the resin to prevent side reactions with sensitive residues like Trp, Met, Tyr, and Cys.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing this compound?

A1: The primary challenge lies in the orthogonal protection strategy required. The Boc group is acid-labile, while the Fmoc group is base-labile.[][5] This necessitates careful and selective deprotection steps to avoid unintended removal of the wrong protecting group, which can lead to a complex mixture of impurities that are difficult to separate.

Q2: Which purification technique is most suitable for these types of peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification.[11] It separates peptides based on their hydrophobicity. Using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a common starting point.[11] For particularly challenging purifications, orthogonal methods like ion-exchange chromatography can be used in a second step.[4]

Q3: How can I improve the solubility of my crude peptide before HPLC injection?

A3: For hydrophobic peptides, which can be the case when incorporating modified phenylalanine residues, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended before diluting with the HPLC mobile phase.[6][8] Always test the solubility on a small aliquot first to find the most suitable solvent.[6]

Q4: What are the standard conditions for removing the Fmoc group during synthesis without affecting the Boc group?

A4: The Fmoc group is typically removed by treatment with a solution of 20% piperidine in DMF.[2][9] This condition is mild enough to leave the acid-labile Boc group intact. The deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[2]

Q5: When should the Boc group on the 4-amino position of phenylalanine be removed?

A5: The Boc group is typically removed during the final cleavage of the peptide from the solid-phase resin, using a strong acid cocktail containing trifluoroacetic acid (TFA).[][10] This step is performed after the full peptide chain has been assembled.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection on Solid Support
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Gently agitate the resin for 5-20 minutes at room temperature.[12] The completion of the reaction can be monitored by taking a small aliquot of the solution and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleavage byproducts.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.

Protocol 2: General RP-HPLC Purification of a Crude Peptide
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or 50% acetonitrile in water). Centrifuge the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection: Inject the prepared peptide solution onto the column.

  • Elution: Run a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions based on the UV absorbance at 210-220 nm.[11]

  • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide powder.

Visualizations

experimental_workflow start Crude Peptide Synthesis (with Boc-4-(Fmoc-amino)-L-Phe) dissolution Dissolution of Crude Peptide start->dissolution centrifugation Centrifugation dissolution->centrifugation hplc RP-HPLC Purification centrifugation->hplc analysis Fraction Analysis (HPLC/MS) hplc->analysis analysis->hplc Re-purify if needed pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions lyophilization Lyophilization pooling->lyophilization end Purified Peptide lyophilization->end

Caption: General workflow for the purification of synthetic peptides.

troubleshooting_logic start Purification Issue Identified check_purity Low Purity/Co-elution? start->check_purity check_yield Low Yield? start->check_yield check_solubility Solubility Problem? start->check_solubility orthogonal Employ Orthogonal Purification check_purity->orthogonal Yes optimize_hplc Optimize HPLC Conditions (Gradient, pH) check_purity->optimize_hplc Yes coupling Check Coupling Efficiency check_yield->coupling Yes deprotection Verify Deprotection Steps check_yield->deprotection Yes solvent Test Different Solvents check_solubility->solvent Yes additives Use Additives (e.g., Organic Modifiers) check_solubility->additives Yes

Caption: A logical troubleshooting workflow for peptide purification.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids into peptide sequences is a critical strategy for modulating biological activity, stability, and structure. The use of building blocks like Boc-4-(Fmoc-amino)-L-phenylalanine offers a unique approach to peptide design, allowing for the introduction of a protected primary amine on the phenyl ring for subsequent orthogonal modification. However, the presence of two bulky and hydrophobic protecting groups, the Nα-Fmoc group and the side-chain Boc group, presents distinct challenges and considerations for analytical verification and purification by High-Performance Liquid Chromatography (HPLC).

This guide provides an objective comparison of the expected HPLC performance for a peptide containing this compound against a standard, unmodified peptide analog. The comparison is supported by established chromatographic principles and representative experimental data from closely related modified peptides.

Impact of Boc and Fmoc Protecting Groups on HPLC Performance

The primary analytical technique for assessing the purity of synthetic peptides is Reversed-Phase HPLC (RP-HPLC).[1] In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).[2] The incorporation of the large, non-polar Fmoc and Boc groups significantly increases the overall hydrophobicity of a peptide. This has a direct and predictable impact on its chromatographic behavior.

Key Performance Differences:

  • Increased Retention Time: The most significant effect is a substantial increase in retention time compared to an analogous peptide containing a standard, unprotected phenylalanine. The bulky, aromatic Fmoc group and the aliphatic Boc group both contribute to stronger interactions with the C18 stationary phase, requiring a higher concentration of organic solvent (like acetonitrile) to elute.

  • Potential for Improved Resolution: The increased interaction with the stationary phase can sometimes lead to better separation from more polar impurities, such as deletion sequences or truncated peptides that lack the modified residue.

  • Challenges with Aggregation: Highly hydrophobic peptides can be prone to aggregation, which may result in broader peaks and reduced column performance. Optimization of mobile phase composition and temperature can help mitigate these effects.

  • Alternative Selectivity: For peptides rich in aromatic residues, employing a stationary phase with alternative selectivity, such as a Phenyl-Hexyl column, can offer enhanced resolution through π-π interactions in addition to hydrophobic interactions.

Comparative Analysis of HPLC Performance

Table 1: Expected HPLC Performance Comparison

ParameterStandard Peptide (e.g., H-Gly-Arg-Phe -Leu-NH₂)Modified Peptide (e.g., H-Gly-Arg-Phe(4-NHBoc) -Leu-NH₂)Rationale
Expected Retention Time ShorterSignificantly LongerThe addition of the bulky, non-polar Boc group on the side chain dramatically increases hydrophobic interaction with the C18 stationary phase.
Crude Purity (Typical) 65 - 90%60 - 85%Synthesis with bulky, modified amino acids can sometimes be less efficient, potentially leading to more complex crude mixtures.
Resolution from Polar Impurities StandardPotentially EnhancedThe significant difference in hydrophobicity between the target peptide and polar impurities (e.g., deletion sequences) can improve separation.
Peak Shape Typically SharpProne to broadening if aggregation occurs.Highly hydrophobic peptides may require optimization of temperature or organic solvent to maintain good peak shape.

Note: Data is representative and based on principles of RP-HPLC and analysis of analogous modified peptides. Actual values will vary based on the full peptide sequence, column chemistry, and specific gradient conditions.

Experimental Protocols

A robust RP-HPLC protocol is essential for the accurate analysis of peptides containing this compound.

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a standard method for determining the purity of the crude or purified peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A (see below) to a final concentration of 1 mg/mL.

    • If solubility is an issue, a minimal amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC System and Column:

    • System: A standard analytical HPLC or UPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is standard (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size). For aromatic-rich peptides, a Phenyl-Hexyl column can be considered as an alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.

    • Detection Wavelength: 214 nm or 220 nm for the peptide bond. A secondary wavelength (e.g., 265 nm) can be used to monitor the Fmoc group if present.

    • Injection Volume: 10-20 µL.

    • Gradient: A shallow gradient is often optimal for peptide separations. A representative gradient is shown below:

Time (minutes)% Mobile Phase B
0.010
30.080
32.095
35.095
35.110
40.010

Workflow Visualizations

The following diagrams illustrate the key processes involved in synthesizing and analyzing these specialized peptides.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Start: Resin Support Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Standard Fmoc-AA) Deprotection->Coupling ModifiedCoupling Special Coupling: Boc-4-(Fmoc-amino)-L-Phe Deprotection->ModifiedCoupling Repeat Repeat Cycle Coupling->Deprotection n-1 times ModifiedCoupling->Deprotection Cleavage Final Cleavage from Resin (TFA Cocktail) Repeat->Cleavage CrudePeptide Crude Peptide Product Cleavage->CrudePeptide

Diagram 1: Solid-Phase Synthesis Workflow.

cluster_HPLC HPLC Analysis and Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Injection onto RP-HPLC Column SamplePrep->Injection Separation Gradient Elution (Separation by Hydrophobicity) Injection->Separation Detection UV Detection (214 / 220 nm) Separation->Detection Purification Fraction Collection (Preparative HPLC) Separation->Purification If required Analysis Data Analysis (Purity Assessment) Detection->Analysis PurePeptide Purified Peptide Purification->PurePeptide CrudePeptide Crude Peptide CrudePeptide->SamplePrep

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern therapeutic and research peptide design. The amino acid Boc-4-(Fmoc-amino)-L-phenylalanine is a particularly complex UAA, featuring two distinct, bulky, and labile protecting groups on the same residue. Characterizing peptides containing this UAA by mass spectrometry (MS) is critical for verifying sequence integrity, but it presents a significant challenge due to the potential for in-source decay and fragmentation of the protecting groups.

This guide provides a comparative analysis of common mass spectrometry fragmentation techniques for the characterization of these complex peptides. While direct experimental comparisons on this specific UAA are not widely published, this guide synthesizes data from studies on peptides with analogous labile protecting groups and post-translational modifications (PTMs) to provide a robust framework for analysis.

Expected Fragmentation Behavior of Protecting Groups

The mass spectrometric behavior of a peptide is heavily influenced by its protecting groups. The Boc and Fmoc groups on the phenylalanine side chain have well-documented fragmentation patterns that can either aid in characterization or complicate peptide backbone sequencing.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Under Collision-Induced Dissociation (CID), the Fmoc group typically fragments in two characteristic ways:

    • Production of a stable fluorenylmethyl cation at m/z 179 .[1]

    • A neutral loss of the entire Fmoc group, corresponding to a mass difference of 222 Da .[1]

  • Boc (tert-butyloxycarbonyl) Group: The Boc group is notoriously labile, especially under acidic conditions or with energetic fragmentation.[2] Its fragmentation is characterized by several possible neutral losses:

    • Loss of isobutylene (56 Da ).[2]

    • Loss of the entire Boc protecting group (101 Da ).[2]

    • Loss of tert-butanol (74 Da ).[3]

    • Loss of carbon dioxide (44 Da ).[2]

The high lability of the Boc group necessitates the use of soft ionization conditions to minimize its loss before fragmentation analysis.[2][4]

Comparison of Fragmentation Techniques

The choice of fragmentation method is the most critical parameter for successfully sequencing peptides containing this compound. The ideal technique maximizes peptide backbone cleavage while minimizing the premature loss of the side-chain protecting groups, which would prevent their localization. The primary methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—offer distinct advantages and disadvantages.

Quantitative Performance Comparison

The following table summarizes the expected performance of each technique based on studies of peptides with labile PTMs, which serve as an excellent proxy for peptides with labile protecting groups.

MetricCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[5]b- and y-ions (often with higher abundance of y-ions)[5]c- and z-ions[5]
Preservation of Labile Groups Poor; often results in dominant neutral loss of protecting groups, obscuring backbone fragmentation.[5]Moderate; higher energy can still lead to significant neutral loss, but fragmentation is rapid.Excellent; cleaves the peptide backbone while leaving most side-chain modifications intact.[5][6]
Typical Sequence Coverage Lower, especially for longer or highly charged peptides. Can be ~50-70% for modified peptides.[7]Generally provides more informative ion series than CID.[5]Higher; provides a ~20% increase in sequence coverage over CID on average for modified peptides.[6] Can reach >70-80%.[7]
Effectiveness by Charge State Most effective for small, doubly charged peptides.[5]Effective for doubly charged peptides.[8]Performs significantly better on peptides with higher charge states (3+ and greater).[5]
Primary Application Routine peptide identification.De novo sequencing and routine identification, especially with high-resolution analyzers.[5]Analysis of peptides with labile PTMs or protecting groups; top-down proteomics.[6]

Note: Sequence coverage data is based on studies of phosphopeptides, which contain a labile modification analogous to protecting groups.[7] A combined CID/ETD approach can increase average sequence coverage to over 90%.[6]

Experimental Protocols

Reproducible analysis requires meticulous sample preparation and carefully optimized instrument parameters. The following protocols provide a starting point for the analysis of peptides containing this compound.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the lyophilized peptide. Dissolve it in a 1 mL solution of 50:50 acetonitrile:water to create a 1 mg/mL stock. If solubility is an issue, a small amount of formic acid (0.1%) can be added, but be aware of the potential for Boc group hydrolysis over time.

  • Working Solution: Dilute the stock solution to a final concentration of 5-10 µg/mL using a solvent compatible with your LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Note: Avoid using trifluoroacetic acid (TFA) in mobile phases, as even low concentrations can cause deprotection of the Boc group.[4]

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Employ "soft" ionization conditions to minimize in-source fragmentation of the Boc group by using the lowest feasible capillary voltage and source temperature.[2]

MS Method Parameters (Suggested Starting Points):

ParameterMS1 (Full Scan)MS/MS (CID)MS/MS (HCD)MS/MS (ETD)
Analyzer Orbitrap / TOFIon TrapOrbitrap / TOFIon Trap / Orbitrap
Resolution 60,000 - 120,000N/A (Unit)15,000 - 30,00015,000 - 30,000
AGC Target 1e61e45e42e5
Max Injection Time 100 ms200 ms100 ms200 ms
Isolation Window N/A2.0 m/z2.0 m/z2.0 m/z
Activation Type N/ACIDHCDETD
Collision Energy (NCE) N/A35%30-45% (Stepped)N/A
ETD Reaction Time N/AN/AN/A100 ms (charge-state dependent)
Data Acquisition Strategy Full ScanData-DependentData-DependentData-Dependent (charge state > 2+)

Recommendation: For comprehensive characterization, use a data-dependent acquisition method that alternates between CID and ETD fragmentation on the same precursor ion.[9] This provides complementary fragmentation data (b/y and c/z ions) to maximize sequence coverage and confidently locate the protecting groups.

Visualizing Workflows and Fragmentation

Diagrams created using Graphviz illustrate the analytical workflow and the complex fragmentation patterns expected from these modified peptides.

G cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis P1 Lyophilized Peptide P2 Dissolve in ACN/H2O (1 mg/mL Stock) P1->P2 P3 Dilute to 5-10 µg/mL (0.1% Formic Acid) P2->P3 M1 LC Separation P3->M1 M2 ESI Ionization (Soft Conditions) M1->M2 M3 MS1 Scan (Precursor Selection) M2->M3 M4 Fragmentation (e.g., CID / ETD) M3->M4 M5 MS2 Scan (Fragment Detection) M4->M5 D1 Spectrum Interpretation M5->D1 D2 Sequence Verification D1->D2 D3 Confirm Protecting Group Integrity D2->D3

Caption: Experimental workflow for peptide characterization.

G cluster_peptide Peptide Fragment cluster_cid CID / HCD Fragmentation cluster_etd ETD Fragmentation P ...-NH-CH(R)-CO-... R Side Chain: This compound P->R C1 b / y ions (Backbone Cleavage) P->C1 Peptide Backbone E1 c / z ions (Backbone Cleavage) P->E1 Peptide Backbone C2 Neutral Loss of Boc (-56, -101 Da) R->C2 - Boc Group C3 Neutral Loss of Fmoc (-222 Da) R->C3 - Fmoc Group C4 Fmoc immonium ion (m/z 179) R->C4 - Fmoc Group E2 Protecting Groups Largely Retained R->E2 Preserved

Caption: Comparison of expected fragmentation pathways.

Conclusion

The mass spectrometric characterization of peptides containing the dual-protected UAA this compound requires a nuanced approach that accounts for the lability of both protecting groups.

  • For simple verification of synthesis , where loss of the protecting groups is acceptable, standard CID or HCD methods are sufficient. The resulting spectra will likely be dominated by neutral losses and the characteristic Fmoc immonium ion at m/z 179.

  • For unambiguous sequence confirmation and localization of the UAA , ETD is the superior method. Its gentle fragmentation mechanism preserves the labile side-chain groups, allowing for extensive backbone fragmentation and higher sequence coverage.

  • For the most comprehensive analysis , an alternating CID/ETD method is recommended. This approach combines the rich b/y ion series from CID/HCD with the c/z ion series and modification-preserving nature of ETD, providing the highest level of confidence in peptide sequence and structure.

By selecting the appropriate fragmentation technique and carefully controlling ionization conditions, researchers can successfully navigate the challenges posed by these complex modified peptides, ensuring accurate and reliable characterization for advancing drug discovery and development.

References

A Head-to-Head Battle in Peptide Synthesis: Boc-4-(Fmoc-amino)-L-phenylalanine vs. Fmoc-4-(Boc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount. When the goal is to create intricate, non-linear peptide architectures such as branched or cyclic peptides, orthogonally protected amino acids are indispensable tools. Among these, derivatives of 4-amino-L-phenylalanine stand out for their utility in introducing a secondary amine on the phenyl ring, offering a versatile handle for molecular modifications.

This guide provides an in-depth, data-driven comparison of two isomeric, yet strategically distinct, building blocks: Boc-4-(Fmoc-amino)-L-phenylalanine and Fmoc-4-(Boc-amino)-L-phenylalanine . The choice between these two reagents dictates the overall synthetic strategy, influencing the sequence of deprotection and coupling steps, and ultimately, the efficiency and success of synthesizing complex peptides.

At a Glance: Key Differences and Strategic Implications

The fundamental difference between these two molecules lies in the placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This seemingly subtle distinction has profound implications for their use in SPPS.[1]

FeatureThis compoundFmoc-4-(Boc-amino)-L-phenylalanine
α-Amino Protection BocFmoc
Side-Chain Amino Protection FmocBoc
Primary SPPS Strategy Boc-SPPSFmoc-SPPS
α-Amino Deprotection Strong Acid (e.g., TFA)[2]Mild Base (e.g., 20% piperidine in DMF)[2]
Side-Chain Deprotection Mild Base (e.g., 20% piperidine in DMF)Strong Acid (e.g., TFA)
Primary Application Building peptide chains off the side-chain amine while the main chain is protected.Standard elongation of the peptide backbone with the option for later side-chain modification.

Performance Metrics in SPPS

Performance MetricBoc-SPPS Strategy (using this compound)Fmoc-SPPS Strategy (using Fmoc-4-(Boc-amino)-L-phenylalanine)Method of Assessment
Single Coupling Efficiency >99%>99%[]Kaiser Test / Quantitative Ninhydrin Assay[4]
Crude Peptide Purity (for a standard 10-mer) Typically 70-90%Typically 80-95%RP-HPLC
Overall Yield Highly sequence-dependent, can be lower for long peptides due to repeated acid exposure.Generally high, but can be affected by aggregation in long or hydrophobic sequences.[]Mass of purified peptide
Racemization Risk Generally low, but can occur with certain activation methods.Low for most amino acids, but can be a concern for residues like His and Cys.Chiral Amino Acid Analysis

Strategic Applications and Experimental Workflows

The choice between these two building blocks is primarily driven by the desired synthetic outcome.

This compound is the reagent of choice when the synthetic design requires building a second peptide chain off the side-chain amine of the phenylalanine residue. This is common in the synthesis of branched peptides or for creating specific molecular probes.

cluster_main Boc-SPPS with this compound Start Start Couple_Boc_Phe_Fmoc Couple Boc-Phe(Fmoc)-OH to Resin Start->Couple_Boc_Phe_Fmoc Deprotect_Side_Chain Selective Fmoc Deprotection (20% Piperidine/DMF) Couple_Boc_Phe_Fmoc->Deprotect_Side_Chain Elongate_Side_Chain Couple Fmoc-AA-OH to Side-Chain Amine Deprotect_Side_Chain->Elongate_Side_Chain Repeat_Side_Chain Repeat Side-Chain Elongation Elongate_Side_Chain->Repeat_Side_Chain Repeat_Side_Chain->Elongate_Side_Chain n cycles Deprotect_Main_Chain Final Boc Deprotection & Cleavage (TFA Cocktail) Repeat_Side_Chain->Deprotect_Main_Chain Branched_Peptide Branched Peptide Deprotect_Main_Chain->Branched_Peptide

Caption: Workflow for synthesizing a branched peptide using this compound.

Fmoc-4-(Boc-amino)-L-phenylalanine is the preferred building block for standard Fmoc-SPPS where the 4-amino-L-phenylalanine is incorporated into the main peptide backbone. The Boc-protected side chain remains intact during the base-mediated Fmoc deprotection steps of chain elongation. This allows for either retaining the protected amine until final cleavage or for selective deprotection on-resin for subsequent modifications like cyclization or conjugation.

cluster_main Fmoc-SPPS with Fmoc-4-(Boc-amino)-L-phenylalanine Start Start Elongate_Peptide Standard Fmoc-SPPS Cycles Start->Elongate_Peptide Couple_Fmoc_Phe_Boc Couple Fmoc-Phe(Boc)-OH Elongate_Peptide->Couple_Fmoc_Phe_Boc Continue_Elongation Continue Fmoc-SPPS Couple_Fmoc_Phe_Boc->Continue_Elongation Selective_Deprotection Selective On-Resin Boc Deprotection (TFA) Continue_Elongation->Selective_Deprotection Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Continue_Elongation->Final_Cleavage No Side-Chain Mod. Side_Chain_Modification Side-Chain Modification (e.g., Cyclization, Conjugation) Selective_Deprotection->Side_Chain_Modification Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Workflow for synthesizing a side-chain modified peptide using Fmoc-4-(Boc-amino)-L-phenylalanine.

Applications in Studying Signaling Pathways

The unique architectures enabled by these building blocks are instrumental in creating sophisticated molecular tools to probe biological systems. Peptides containing 4-amino-L-phenylalanine derivatives are used to synthesize analogues of bioactive peptides and probes to study protein-protein interactions and enzyme mechanisms, which are central to cellular signaling.

  • Synthesis of Ubiquitin Probes: The ubiquitin signaling pathway is critical in regulating a vast array of cellular processes. The synthesis of ubiquitin chains and ubiquitinated peptides is essential for studying the activity of E2 and E3 ligases.[5] Orthogonally protected amino acids are used to create branched peptides that mimic ubiquitinated substrates, allowing for the investigation of ligase specificity and the development of inhibitors.[6][7][8]

  • Development of Peptide Therapeutics (e.g., GLP-1 Analogues): Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes and obesity.[9][10] The synthesis of long-acting GLP-1 analogues often involves the attachment of fatty acid side chains to lysine or other amino acid residues to enhance their pharmacokinetic properties. Fmoc-4-(Boc-amino)-L-phenylalanine can be used to introduce a site for such modifications, allowing for the creation of novel, potent, and stable therapeutic peptides.[11][12][13]

cluster_decision Choosing the Right Phenylalanine Derivative Goal What is the primary synthetic goal? Branched Synthesize a branched peptide from the side-chain? Goal->Branched Yes Backbone Incorporate into the main backbone with potential for later side-chain modification? Goal->Backbone No Use_Boc_Phe_Fmoc Use this compound Branched->Use_Boc_Phe_Fmoc Use_Fmoc_Phe_Boc Use Fmoc-4-(Boc-amino)-L-phenylalanine Backbone->Use_Fmoc_Phe_Boc

Caption: Decision-making flowchart for selecting the appropriate phenylalanine derivative.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-4-(Boc-amino)-L-phenylalanine in Fmoc-SPPS

This protocol describes the standard coupling of Fmoc-4-(Boc-amino)-L-phenylalanine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Rink Amide resin with N-terminally deprotected peptide

  • Fmoc-4-(Boc-amino)-L-phenylalanine

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed by treatment with 20% piperidine in DMF and the resin has been thoroughly washed.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-(Boc-amino)-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[14]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: The resin is now ready for the deprotection of the α-Fmoc group of the newly added phenylalanine derivative to continue peptide chain elongation.

Protocol 2: On-Resin Side-Chain Modification after Incorporation of Fmoc-4-(Boc-amino)-L-phenylalanine

This protocol outlines the selective deprotection of the Boc group from the phenylalanine side chain for subsequent modification, such as cyclization.[15][16][17]

Materials:

  • Peptide-resin containing Fmoc-4-(Boc-amino)-L-phenylalanine

  • 30-50% Trifluoroacetic acid (TFA) in DCM

  • Scavengers (e.g., Triisopropylsilane (TIS))

  • DIPEA or other non-nucleophilic base

  • Reagents for cyclization (e.g., PyBOP, HOBt)

Procedure:

  • Resin Preparation: Ensure the full-length linear peptide has been synthesized and the N-terminal Fmoc group is either protected or deprotected, depending on the cyclization strategy (e.g., head-to-tail or side-chain-to-tail).

  • Selective Boc Deprotection: Wash the resin with DCM. Treat the resin with a solution of 30-50% TFA in DCM containing 2.5% TIS for 30-60 minutes.

  • Washing and Neutralization: Wash the resin thoroughly with DCM to remove TFA. Neutralize the resin with a solution of 10% DIPEA in DMF. Wash again with DMF and DCM.

  • On-Resin Cyclization: Swell the resin in a suitable solvent (e.g., DMF). Add the cyclization reagents (e.g., PyBOP and DIPEA) and allow the reaction to proceed for 2-24 hours.

  • Monitoring: A small sample of resin can be cleaved to monitor the progress of the cyclization by LC-MS.

  • Final Cleavage: Once cyclization is complete, the peptide can be cleaved from the resin using a standard TFA cleavage cocktail.

Conclusion

Both this compound and Fmoc-4-(Boc-amino)-L-phenylalanine are powerful and versatile building blocks for advanced peptide synthesis. The choice between them is not a matter of superior performance per se, but rather a strategic decision dictated by the desired final peptide structure.

  • Fmoc-4-(Boc-amino)-L-phenylalanine is the go-to choice for the more common Fmoc-SPPS strategy, allowing for the seamless incorporation of a modifiable side chain into the main peptide backbone.

  • This compound is the specialist's tool for constructing branched peptides where a second chain is initiated from the phenylalanine side chain.

By understanding the distinct advantages and strategic implications of each derivative, researchers can confidently select the optimal building block to efficiently and successfully synthesize complex, modified peptides for a wide range of applications in research and drug discovery.

References

A Head-to-Head Comparison: Boc-4-(Fmoc-amino)-L-phenylalanine Versus Other Bifunctional Amino Acids in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bifunctional amino acids is paramount for creating complex peptides with tailored functionalities. Boc-4-(Fmoc-amino)-L-phenylalanine stands out as a versatile building block, enabling precise orthogonal protection strategies. This guide provides an objective comparison of its performance with other key bifunctional amino acids, supported by experimental data and detailed protocols to inform your selection process in solid-phase peptide synthesis (SPPS).

The unique architecture of this compound, featuring a base-labile Fmoc group on the side-chain amine and an acid-labile Boc group on the α-amine, allows for selective deprotection and subsequent modification. This is crucial for synthesizing branched peptides, attaching labels, or creating peptide-drug conjugates.[1][2] Its primary competitor in many applications is the widely-used Fmoc-Lys(Boc)-OH, which offers a different scaffold for side-chain manipulation.[3][4]

Performance Metrics: A Quantitative Comparison

The efficiency of incorporating bifunctional amino acids is critical for the overall yield and purity of the final peptide. While exact yields are sequence-dependent, the following table summarizes typical performance data for the coupling and deprotection of this compound and other common bifunctional amino acids under standard Fmoc-SPPS conditions. The Fmoc strategy generally achieves high coupling yields, often exceeding 99%.[]

Amino Acid DerivativeStructureTypical Coupling Efficiency (%)Fmoc Deprotection Yield (%)Boc Deprotection Yield (%)Key Application
This compound Aromatic side-chain>99>99>98Orthogonal side-chain labeling, synthesis of peptide-drug conjugates with aromatic linkers.
Fmoc-Lys(Boc)-OH Aliphatic side-chain>99>99>98Branched peptide synthesis, side-chain labeling and modification.[3]
Fmoc-Orn(Boc)-OH Shorter aliphatic side-chain>99>99>98Similar to Lys, but with a shorter side chain for different spacing.
Fmoc-Dap(Boc)-OH Very short aliphatic side-chain>98>99>98Introduction of a short, reactive side-chain.

Note: Data is synthesized from typical high-yield Fmoc-SPPS protocols. Actual yields may vary based on the peptide sequence, coupling reagents, and resin used.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key steps in utilizing this compound in manual solid-phase peptide synthesis.

Protocol 1: Coupling of this compound

This protocol outlines a single coupling cycle for adding the bifunctional amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the absence of free primary amines, indicating reaction completion.

  • Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Orthogonal Deprotection of the Side-Chain Fmoc Group

This protocol details the selective removal of the Fmoc group from the side chain of the incorporated phenylalanine derivative, leaving the N-terminal Boc group intact.

Materials:

  • Peptide-resin containing this compound

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free amine on the phenylalanine side chain, ready for modification.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological contexts of these specialized amino acids.

Orthogonal_Deprotection_Workflow start Peptide-Resin (N-terminal Boc protected) coupling Couple Boc-4-(Fmoc-amino) -L-phenylalanine start->coupling wash1 Wash coupling->wash1 deprotection Selective Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash deprotection->wash2 modification Side-Chain Modification (e.g., Labeling, Conjugation) wash2->modification cleavage Final Cleavage from Resin & Boc Deprotection (TFA) modification->cleavage product Modified Peptide cleavage->product

Orthogonal deprotection and modification workflow.

Peptides containing 4-amino-L-phenylalanine can be designed to interact with specific biological pathways. For instance, a peptide could be developed as an inhibitor of a kinase signaling cascade, where the amino side chain is used to attach a specific pharmacophore.

Kinase_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Peptide Inhibitor (with modified 4-amino-Phe) Inhibitor->MEK

Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound provides a powerful tool for the synthesis of complex, modified peptides due to its unique orthogonal protecting group scheme. Its performance in solid-phase peptide synthesis is comparable to other standard bifunctional amino acids like Fmoc-Lys(Boc)-OH, with the primary distinction being the nature and position of the modifiable side chain. The choice between these building blocks will ultimately depend on the desired final peptide architecture and the specific application. The protocols and workflows provided here offer a practical guide for the successful incorporation and manipulation of this versatile amino acid in your research and development endeavors.

References

Navigating the Maze of Modified Peptides: A Comparative Guide to Edman Degradation Sequencing of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise sequencing of peptides containing modified amino acids is a critical analytical challenge. The incorporation of unnatural amino acids, such as modified phenylalanine, is a powerful strategy for enhancing the therapeutic properties of peptides. This guide provides an objective comparison of Edman degradation sequencing with mass spectrometry for the analysis of these unique peptides, supported by experimental data and detailed protocols to inform your selection of the most suitable analytical approach.

The deliberate modification of phenylalanine residues within a peptide sequence can significantly alter its conformation, stability, and biological activity. These modifications range from simple halogenation to the introduction of bulky chemical groups, each presenting a unique challenge to standard sequencing methodologies. While Edman degradation has long been the gold standard for N-terminal sequencing, its performance with modified residues requires careful consideration. In parallel, mass spectrometry has emerged as a powerful, high-throughput alternative, offering distinct advantages and disadvantages.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for sequencing peptides with modified phenylalanine depends on several factors, including the nature of the modification, the desired sequence coverage, sample purity, and the specific research question.

Edman Degradation offers unparalleled accuracy for determining the N-terminal sequence of a peptide.[1] Its stepwise chemical process provides a direct, residue-by-residue identification that is not reliant on sequence databases.[2] However, the chemistry of the modified amino acid can impact the efficiency of the Edman cycle.[3] For instance, the unique chemical structures of some unnatural amino acids may alter their reactivity with the Edman reagent, phenyl isothiocyanate (PITC), or affect the stability of the resulting phenylthiohydantoin (PTH) derivative, potentially leading to ambiguous results or cycle termination.[3]

Mass Spectrometry , particularly tandem mass spectrometry (MS/MS), is highly tolerant of amino acid modifications as it determines the sequence based on mass-to-charge ratios of fragmented peptides.[1][3] This makes it exceptionally well-suited for identifying and localizing various post-translational and unnatural modifications.[4] However, MS/MS analysis can be complex for entirely novel structures and often relies on sophisticated software for de novo sequencing.[5]

ParameterPhenylalanine (Phe)4-Bromo-Phenylalanine (p-Br-Phe) (Predicted)Rationale for PredictionMass Spectrometry (General)
Coupling Efficiency High (>98%)High (>98%)The N-terminal alpha-amino group's reactivity is largely unaffected by the para-bromo substitution on the phenyl ring.[6]Not directly applicable; ionization efficiency is the comparable parameter.
Cleavage Efficiency High (>98%)High, potentially slightly alteredThe electron-withdrawing nature of bromine may subtly influence the cyclization and cleavage steps, but significant inhibition is unlikely.[6]Not directly applicable; fragmentation efficiency is the comparable parameter.
Repetitive Yield Typically >95%Expected to be high, minor variations possibleDependent on the overall peptide sequence and the efficiency of each cycle's coupling and cleavage steps.[6]Not applicable.
PTH-Derivative Stability StableStableThe C-Br bond is stable under the acidic and basic conditions of the Edman cycle.[6]Not applicable.
HPLC Retention Time of PTH-Derivative Well-establishedExpected to be longer than PTH-PheThe increased molecular weight and hydrophobicity due to the bromine atom will likely lead to a later elution from a reverse-phase HPLC column.[6]Not applicable.
Sequence Coverage N-terminal (typically up to 30-50 residues)[7]N-terminal (length may be affected by repetitive yield)Can provide full sequence coverage, including internal and C-terminal regions.[1]
Sensitivity Picomole to high femtomole range[5]Similar to unmodified peptidesAttomole to femtomole range[5]
Sample Purity Requirement High (single, purified peptide)[1]High (single, purified peptide)Can analyze complex mixtures.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful sequencing of peptides with modified phenylalanine. Below are generalized protocols for Edman degradation and mass spectrometry.

Edman Degradation Sequencing of a Peptide with Modified Phenylalanine

This protocol is a generalized procedure and may require optimization based on the specific properties of the modified phenylalanine.

  • Sample Preparation:

    • Dissolve 10-100 picomoles of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water).[6]

    • For peptides containing cysteine residues, perform reduction and alkylation prior to sequencing to prevent interference from disulfide bonds.[6]

    • Load the sample onto a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry completely.[3]

  • Automated Edman Degradation Cycle: The following steps are typically performed in an automated protein sequencer:[6][8]

    • Coupling Reaction: The peptide is reacted with phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine/water/isopropanol) to form a phenylthiocarbamoyl (PTC) peptide.[6]

    • Washing: Excess PITC and by-products are removed with a solvent wash (e.g., ethyl acetate).[6]

    • Cleavage Reaction: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[6]

    • Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride).[6]

    • Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by heating in an aqueous acid (e.g., 25% TFA).[3]

  • HPLC Analysis of PTH-Amino Acid:

    • The PTH-derivative is injected into a reverse-phase HPLC system.

    • A standard gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) is typically used for separation.

    • The retention time of the unknown PTH-derivative is compared to a standard chromatogram of known PTH-amino acids. For a modified phenylalanine, a new standard will need to be established by running the modified amino acid through the Edman chemistry process. The increased hydrophobicity of a halogenated phenylalanine, for example, is expected to result in a longer retention time.[6]

Mass Spectrometry-Based Sequencing of a Peptide with Modified Phenylalanine

This protocol outlines a general workflow for peptide sequencing by tandem mass spectrometry.

  • Sample Preparation:

    • Dissolve the purified peptide (1-10 pmol) in a solvent compatible with mass spectrometry, typically a water/acetonitrile mixture containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.[3]

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

    • The peptide is separated from contaminants on a C18 reverse-phase column using a water/acetonitrile gradient.[3]

    • The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions in a full MS scan are automatically selected for fragmentation (MS/MS) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

  • Data Analysis:

    • The resulting MS/MS spectra contain series of fragment ions (b- and y-ions).

    • The amino acid sequence is deduced by calculating the mass differences between the peaks in the fragment ion series.[3]

    • For known modified phenylalanines, the mass of the modification can be specified in the sequencing software. For novel modifications, de novo sequencing algorithms are employed to determine the mass of the unknown residue.[3]

Visualizing the Impact of Phenylalanine Modification: The Insulin Signaling Pathway

The modification of amino acids can have profound biological consequences. For example, recent research has shown that elevated levels of phenylalanine can lead to the modification of the insulin receptor beta (IRβ), impairing insulin signaling and glucose uptake, which is a key factor in the development of type 2 diabetes.[1][3][9] This highlights the importance of being able to accurately identify and characterize such modifications.

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR-α and IR-β subunits) Insulin->IR Binds to α-subunit IRS IRS Proteins IR->IRS Autophosphorylation of β-subunit & activation Modified_IR Modified IR-β (Inactive) PI3K PI3K IRS->PI3K Recruitment and Activation AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation GlucoseTransport Glucose Uptake GLUT4->GlucoseTransport Fusion with membrane Phe Excess Phenylalanine FARS FARS Phe->FARS FARS->IR FARS->Modified_IR Inactivation

Caption: Phenylalanine-induced impairment of the insulin signaling pathway.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful tools for the analysis of peptides containing modified phenylalanine.

Edman degradation is the preferred method for:

  • Unambiguously determining the N-terminal sequence of a highly purified peptide.[1][3]

  • Serving as an orthogonal method to confirm the N-terminal integrity of a peptide.[3]

Mass spectrometry is the superior choice for:

  • High-throughput analysis of complex peptide mixtures.[1]

  • Identifying and localizing unknown or unexpected modifications.[4]

  • Sequencing peptides with blocked N-termini.[1]

  • Obtaining full sequence coverage.[1]

For many research and drug development applications, a combined approach may be the most effective strategy. Mass spectrometry can be used for a comprehensive initial analysis, while Edman degradation can provide precise validation of the N-terminal sequence, ensuring the highest level of confidence in the final sequence determination.[1] As the field of peptide therapeutics continues to expand, the robust and accurate characterization of modified peptides will remain a cornerstone of successful development.

References

Unraveling Peptide Structures: A Comparative Guide to 2D-NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's three-dimensional structure is paramount to understanding its biological function and advancing therapeutic design. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy stands as a powerful, non-destructive method for elucidating peptide structures in solution, offering insights into their dynamic nature. This guide provides a comprehensive comparison of key 2D-NMR techniques with principal alternative methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical strategy.

This guide will delve into the nuances of various 2D-NMR experiments, including COSY, TOCSY, NOESY, HSQC, and HMBC, and contrast their performance with established techniques such as X-ray Crystallography, Mass Spectrometry, and Circular Dichroism. By presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual workflows, this document aims to equip researchers with the critical information needed for informed decision-making in peptide structural analysis.

At the Core of Peptide Analysis: 2D-NMR Spectroscopy

2D-NMR spectroscopy provides a detailed picture of a peptide's structure in a solution state that mimics its physiological environment.[1] This is a significant advantage over techniques that require crystallization.[1] By correlating nuclear spins through chemical bonds or through space, 2D-NMR experiments reveal the connectivity of atoms and their spatial proximity, which are essential for determining the peptide's conformation.[2][3]

Key 2D-NMR Experiments for Peptide Analysis:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (J-coupling).[4][5] It is fundamental for identifying adjacent amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): An extension of COSY, TOCSY reveals correlations between all protons within a single amino acid's spin system, even if they are not directly coupled.[2][6] This is particularly useful for identifying the type of amino acid.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the three-dimensional structure.[2] It identifies protons that are close to each other in space (typically within 5-6 Å), regardless of whether they are connected by chemical bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N.[5][7] This is highly effective for resolving spectral overlap and is a key component in assigning resonances in larger peptides.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and heteronuclei (typically two to three bonds away).[8][9] This information is valuable for confirming assignments and identifying connections across peptide bonds.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for peptide structure confirmation depends on several factors, including the size of the peptide, the desired level of structural detail, sample availability, and the specific research question. The following table summarizes the key performance characteristics of 2D-NMR and its alternatives.

TechniqueInformation ProvidedResolutionSample RequirementsThroughputKey AdvantagesKey Limitations
2D-NMR Spectroscopy 3D structure in solution, dynamics, conformational ensemblesAtomic (typically 0.20–0.30 nm)[10]Soluble, non-aggregating sample (typically >1 mM)[1]Low to MediumProvides information on dynamics and conformation in a near-physiological state.[1][11]Limited to smaller peptides/proteins (typically <35-50 kDa).[11][12][13] Can have lower resolution than X-ray crystallography.[13]
X-ray Crystallography High-resolution 3D structure in a crystalline stateSubatomic (< 2 Å)[11]High-purity, diffracting single crystal[14][15]LowCan provide very high-resolution static structures.[11] No size limit.[16]Requires crystallization, which can be challenging and may not represent the native conformation in solution.[11] Provides a static picture of the molecule.[11]
Mass Spectrometry (MS) Primary sequence, post-translational modifications, molecular weightNot applicable for 3D structureSmall sample amounts (pmol to fmol)HighHigh sensitivity, speed, and suitability for complex mixtures.[17][18] Can identify post-translational modifications.[17]Does not provide information on the 3D structure.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil)LowSoluble sample (typically 0.3-0.5 mg/mL)[19]HighRapid assessment of secondary structure and conformational changes.[20][21]Provides low-resolution structural information and does not give atomic-level detail.[21]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality data. Below are generalized methodologies for the key techniques discussed.

2D-NMR Spectroscopy Protocol for a Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 1-5 mM.[6] Add a chemical shift reference standard (e.g., DSS or TMSP). Adjust the pH to a value where the amide proton exchange is minimized (typically pH 4-6).[6]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N).

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to assess sample quality, concentration, and spectral dispersion.

  • 2D NMR Data Acquisition:

    • COSY/TOCSY: Acquire a 2D DQF-COSY or TOCSY spectrum to identify spin systems. For TOCSY, use a mixing time of 60-80 ms to observe correlations throughout the entire spin system.[6]

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 100-300 ms to detect through-space correlations.

    • HSQC/HMBC (for ¹³C/¹⁵N labeled peptides): Acquire ¹H-¹⁵N HSQC and/or ¹H-¹³C HSQC spectra to resolve resonance overlap. Acquire an HMBC spectrum to identify long-range correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Perform Fourier transformation, phasing, and baseline correction. Use software like CCPNmr Analysis or SPARKY for spectral assignment and analysis.[2]

X-ray Crystallography Protocol for a Peptide
  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find initial crystallization hits.[15]

  • Crystal Optimization: Optimize the initial conditions by varying the concentrations of the components to obtain well-ordered, single crystals of sufficient size for diffraction.

  • Data Collection: Cryo-protect the crystal and mount it on a goniometer.[22] Collect X-ray diffraction data at a synchrotron source.[15]

  • Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like molecular replacement or anomalous diffraction.[23]

  • Model Building and Refinement: Build an atomic model into the resulting electron density map and refine the model against the experimental data to obtain the final high-resolution structure.[23]

Mass Spectrometry (Tandem MS/MS) Protocol for Peptide Sequencing
  • Sample Preparation: The peptide sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS).[24]

  • Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[25]

  • MS1 Scan: The first mass analyzer selects the precursor ion (the intact peptide ion).[18]

  • Fragmentation: The precursor ion is fragmented in a collision cell through collision-induced dissociation (CID) or other fragmentation methods.[18]

  • MS2 Scan: The second mass analyzer separates and detects the fragment ions, generating an MS/MS spectrum.[25]

  • Data Analysis: The amino acid sequence is determined by analyzing the mass differences between the fragment ions (b- and y-ions).[18] This can be done manually or using de novo sequencing algorithms.[26]

Circular Dichroism Spectroscopy Protocol for Secondary Structure Analysis
  • Sample Preparation: Prepare the peptide sample in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.3-0.5 mg/mL.[19] The buffer should not have a high absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) to analyze the peptide's secondary structure.[27]

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.[19]

Visualizing the Workflow

Understanding the experimental workflow is crucial for planning and executing structural studies. The following diagrams illustrate the logical steps involved in 2D-NMR analysis and the overall decision-making process for peptide structure confirmation.

G 2D-NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation prep Purified Peptide dissolve Dissolve in Deuterated Solvent (1-5 mM, pH 4-6) prep->dissolve nmr_spec High-Field NMR Spectrometer oneD 1D ¹H Spectrum nmr_spec->oneD twoD 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC, HMBC) oneD->twoD process Data Processing (Fourier Transform, Phasing) twoD->process assign Resonance Assignment process->assign restraints Generate Distance & Dihedral Restraints assign->restraints calc Structure Calculation & Refinement restraints->calc validate Structure Validation calc->validate final_structure final_structure validate->final_structure Final 3D Structure Ensemble

Caption: Workflow for 3D peptide structure determination using 2D-NMR spectroscopy.

G Decision Tree for Peptide Structure Confirmation start Start: Peptide Sample seq_known Primary Sequence Known? start->seq_known ms Mass Spectrometry (MS/MS) - Determine primary sequence seq_known->ms No cryst High-Resolution Static Structure Needed? seq_known->cryst Yes ms->seq_known Yes xray X-ray Crystallography cryst->xray Yes sol_dyn Solution Conformation & Dynamics Needed? cryst->sol_dyn No xray->sol_dyn end Analysis Complete xray->end nmr 2D-NMR Spectroscopy sol_dyn->nmr Yes sec_struct Secondary Structure Sufficient? sol_dyn->sec_struct No nmr->end cd Circular Dichroism (CD) sec_struct->cd Yes cd->end

Caption: Decision-making guide for selecting a peptide structure analysis method.

Conclusion

The structural confirmation of peptides is a critical step in chemical biology and drug discovery. 2D-NMR spectroscopy offers an unparalleled ability to determine the three-dimensional structure and dynamics of peptides in a solution environment that closely mimics their native state.[1][11] While techniques like X-ray crystallography can provide higher resolution static structures, and methods such as mass spectrometry and circular dichroism offer complementary information on the primary and secondary structures, respectively, 2D-NMR remains a cornerstone for a comprehensive understanding of peptide conformation and flexibility.[11][17][21] By carefully considering the strengths and limitations of each technique, as outlined in this guide, researchers can select the most effective strategy to unravel the structural complexities of their peptides of interest.

References

A Comparative Guide to Assessing the Purity of Synthetic Peptides Containing Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into synthetic peptides offers a powerful strategy to enhance therapeutic properties, including proteolytic stability and bioavailability.[1] However, these novel building blocks introduce unique challenges in quality control, making robust purity assessment paramount for ensuring safety, efficacy, and experimental reproducibility.[2][3] Impurities arising from synthesis, such as truncated sequences, deletion products, or side-reactions involving the ncAA's unique functionalities, can alter biological activity and introduce toxicity.[2][4][5][6][7]

This guide provides an objective comparison of essential analytical methods for assessing the purity of ncAA-containing peptides, complete with experimental protocols and supporting data to inform the selection of the most effective characterization strategy.

Core Challenges in Analyzing ncAA Peptides

The inclusion of ncAAs can complicate standard analytical procedures. Their unique physicochemical properties may alter chromatographic retention times, ionization efficiency, and fragmentation patterns in mass spectrometry, requiring method optimization. Furthermore, the synthesis process itself can generate a unique profile of impurities related to the specific chemistry of the ncAA side chain, necessitating a multi-faceted, orthogonal approach to analysis.[1]

Comparison of Key Analytical Methods

Regulatory bodies mandate the use of orthogonal analytical methods, which rely on different physicochemical principles, to provide a comprehensive and reliable characterization of peptide-based drugs.[8] The most critical techniques for assessing the purity and identity of ncAA-containing peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MethodPrinciple of Separation/DetectionPrimary ApplicationInformation ProvidedKey Considerations for ncAA Peptides
RP-HPLC Hydrophobicity: Separates molecules based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9]Purity Assessment & Quantification: Determines the relative percentage of the main peptide peak versus all other detected peaks based on UV absorbance (typically at 214-220 nm).[5][8]Retention time, Peak area (% purity).[8]The hydrophobicity of the ncAA can significantly alter the peptide's retention time, requiring optimization of the elution gradient. Co-elution of impurities with similar hydrophobicity is a risk.[10]
LC-MS Hydrophobicity & Mass-to-Charge Ratio (m/z): Couples the separation power of HPLC with the detection specificity of mass spectrometry.[8]Identity Confirmation & Impurity Identification: Confirms the molecular weight of the target peptide and identifies the mass of co-eluting impurities.[8][11][12]Molecular weight, Amino acid sequence confirmation (via fragmentation), Identification of modifications and impurities.[8][13]Essential for confirming the successful incorporation of the ncAA. High-resolution mass spectrometry (HRMS) is critical for differentiating the ncAA from canonical amino acids with similar masses and for identifying unexpected side-reaction products.[13]
Amino Acid Analysis (AAA) Chromatographic separation of individual amino acids after complete acid hydrolysis of the peptide.Compositional Verification: Quantifies the constituent amino acids in the peptide, providing information on its composition.The ratio of different amino acids.Can confirm the presence and relative quantity of the ncAA if a corresponding standard is available. Does not provide sequence information or detect many types of impurities.[5]
Capillary Electrophoresis (CE) Charge and Size: Separates molecules in a capillary based on their electrophoretic mobility in an electric field.Orthogonal Purity Assessment: Provides a separation method based on principles different from HPLC.Electropherogram with purity estimation based on peak area.Offers a valuable orthogonal technique, particularly for charged peptides or when HPLC methods fail to resolve specific impurities.

Experimental & Logical Workflows

A robust quality control strategy relies on the synergistic use of multiple analytical techniques. The following workflows illustrate the logical progression of analysis and the principle of orthogonal validation.

Peptide_Purity_Workflow Crude Crude ncAA Peptide Synthesis Purify Preparative RP-HPLC (Purification) Crude->Purify Primary Purification Purity_Check Analytical RP-HPLC (Purity Assessment) Purify->Purity_Check Quantify Purity Identity_Confirm LC-MS Analysis (Identity Confirmation) Purity_Check->Identity_Confirm Confirm Mass Impurity_Profile HRMS / MS/MS (Impurity Profiling) Identity_Confirm->Impurity_Profile Characterize Impurities Final High Purity ncAA Peptide (>95%) Impurity_Profile->Final Orthogonal_Analysis_Concept Peptide ncAA Peptide Sample HPLC RP-HPLC Analysis Peptide->HPLC MS LC-MS Analysis Peptide->MS CE Capillary Electrophoresis (Optional) Peptide->CE Prop_Hydro Property Measured: Hydrophobicity HPLC->Prop_Hydro Result Comprehensive Purity & Identity Profile HPLC->Result Prop_Mass Property Measured: Mass-to-Charge MS->Prop_Mass MS->Result Prop_Charge Property Measured: Charge/Size CE->Prop_Charge CE->Result

References

A Comparative Analysis of Peptide Synthesis Strategies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of peptides is a critical component of advancing discovery and therapeutic development. The choice of synthesis strategy can significantly impact project timelines, cost, and the ultimate success of obtaining the desired peptide in sufficient quantity and purity. This guide provides a comprehensive comparison of the leading peptide synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS), and Native Chemical Ligation (NCL), supported by available experimental data.

Comparative Yield Analysis

The yield of a peptide synthesis strategy is a crucial metric for its efficiency and scalability. Below is a summary of reported yields for different synthesis strategies. It is important to note that a direct comparison is often challenging as yields are highly sequence-dependent and influenced by the specific peptide's length and complexity.

Synthesis StrategyPeptide ExampleReported YieldReference
Solid-Phase Peptide Synthesis (SPPS) Insulin Glargine (A-chain and B-chain synthesis)Nearly 10% overall yield[1]
Difficult Peptide Sequence (Conventional SPPS)Very poor results with multiple deletions[2][3]
PTHrP(1-34)NH2 (Conventional SPPS)Lower yield compared to MW-SPPS[4]
Liquid-Phase Peptide Synthesis (LPPS) Nonapeptide of Insulin B-chainLower yield and purity than modified SPPS[5]
Microwave-Assisted SPPS (MW-SPPS) Difficult Peptide SequenceExcellent yield (qualitative)[2][3]
PTHrP(1-34)NH2Higher yield and purity than conventional SPPS[4]
A-beta 1-4268% crude purity in under four hours[6]
10-amino acid peptide85%-91% purity[6]
Native Chemical Ligation (NCL) General ligation stepTypically >90-95% conversion[7][8]
Insulin-like Peptide 5 (INSL5)3.5% overall yield (multi-step synthesis including SPPS)[9]
Hybrid SPPS/LPPS Tirzepatide (GLP-1/GIP receptor agonist)High purity (97.5-99.5%) and yield (qualitative)[10]
Liraglutide (GLP-1 analogue)Excellent purity and yield (qualitative)[11][12][13]

Experimental Workflows

The general workflows for the primary peptide synthesis strategies are outlined below. These diagrams illustrate the key steps involved in each methodology.

SPPS_Workflow cluster_cycle Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect N-α-Fmoc Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Purify Purify Peptide Cleave->Purify

Fig. 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow cluster_cycle Start Start with C-protected Amino Acid Deprotect N-α-Protecting Group Removal Start->Deprotect Couple Couple with next N-protected Amino Acid Deprotect->Couple Purify Purify Dipeptide Fragment Couple->Purify Repeat Repeat Cycle Purify->Repeat FinalDeprotect Final Deprotection Repeat->FinalDeprotect FinalPurify Final Purification FinalDeprotect->FinalPurify

Fig. 2: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).

NCL_Workflow Peptide1 Peptide 1 with C-terminal Thioester Ligation Native Chemical Ligation Peptide1->Ligation Peptide2 Peptide 2 with N-terminal Cysteine Peptide2->Ligation Purification Purification of Ligated Peptide Ligation->Purification

Fig. 3: Generalized workflow for Native Chemical Ligation (NCL).

Detailed Experimental Protocols

Below are generalized protocols for the key steps in Solid-Phase and Liquid-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps of 5-10 minutes each.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.

  • Washing: The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis
  • Amino Acid Protection: The N-terminus of the first amino acid is protected (e.g., with a Boc or Fmoc group), and the C-terminus of the second amino acid is protected (e.g., as a methyl or ethyl ester).

  • Carboxyl Group Activation: The carboxyl group of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling: The activated N-protected amino acid is reacted with the C-protected amino acid in a suitable organic solvent. The reaction is stirred until completion, which is monitored by a technique like thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove the coupling byproducts (e.g., dicyclohexylurea if DCC is used) and unreacted starting materials. This often involves filtration, extraction, and crystallization or chromatography to isolate the pure, protected dipeptide.

  • Deprotection: The N-terminal protecting group of the dipeptide is selectively removed.

  • Cycle Repetition: Steps 2-5 are repeated with the next N-protected amino acid to elongate the peptide chain.

  • Final Deprotection: After the full peptide sequence is assembled, all remaining protecting groups are removed.

  • Final Purification: The final deprotected peptide is purified using techniques such as crystallization or RP-HPLC.

Signaling Pathway Visualization: GLP-1 Receptor Activation

Many therapeutic peptides, such as the GLP-1 receptor agonists used in the treatment of type 2 diabetes and obesity, exert their effects by activating specific cellular signaling pathways. The diagram below illustrates the key signaling events following the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis CREB CREB PKA->CREB Phosphorylates Epac2->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion GeneTranscription Gene Transcription (e.g., Insulin gene) CREB->GeneTranscription Promotes

Fig. 4: GLP-1 Receptor Signaling Pathway.

Conclusion

The selection of an appropriate peptide synthesis strategy is a critical decision that influences the efficiency, purity, and scalability of peptide production.

  • Solid-Phase Peptide Synthesis (SPPS) remains the workhorse for the routine synthesis of a wide range of peptides due to its amenability to automation and simplified purification steps.

  • Microwave-Assisted SPPS (MW-SPPS) offers a significant advantage for accelerating synthesis and improving the yield and purity of "difficult" or long peptide sequences.[2][3][14]

  • Liquid-Phase Peptide Synthesis (LPPS) , while more labor-intensive, is a valuable technique for the synthesis of very short peptides or for large-scale production where the cost of solid supports and excess reagents can be a limiting factor.

  • Native Chemical Ligation (NCL) and hybrid strategies are powerful approaches for the synthesis of very long peptides and proteins, often providing high yields for the ligation step and enabling the production of complex therapeutic molecules like Liraglutide and Tirzepatide.[10][15]

Ultimately, the optimal choice will depend on the specific characteristics of the target peptide, the desired scale of production, and the available resources and expertise.

References

Navigating the Maze: A Comparative Guide to Validating Orthogonal Deprotection in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides with intricate architectures is a formidable challenge. The success of these endeavors hinges on the precise and selective removal of orthogonal protecting groups. This guide provides an objective comparison of the primary analytical techniques used to validate deprotection success, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic workflows.

The selective cleavage of protecting groups is a cornerstone of modern peptide chemistry, enabling the construction of peptides with multiple disulfide bonds, cyclic structures, and various post-translational modifications. However, incomplete or non-specific deprotection can lead to a heterogeneous mixture of products, complicating purification and compromising biological activity. Therefore, robust analytical validation is not just a quality control step but an integral part of the synthetic strategy. This guide focuses on the most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, while also touching upon alternative methods.

At a Glance: Comparing Key Validation Techniques

To facilitate a clear comparison, the following table summarizes the key performance characteristics of the primary analytical methods used to validate orthogonal deprotection.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Chromatogram (Retention Time, Peak Area)Mass Spectrum (mass-to-charge ratio)NMR Spectrum (Chemical Shift, Signal Intensity)
Quantitative Analysis Excellent (Peak Area Integration)Good (with internal standards)Good (Signal Integration)
Qualitative Analysis Good (Retention Time Shift)Excellent (Mass Shift Detection)Excellent (Structural Information)
Sensitivity HighVery HighModerate
Sample Requirement Cleaved and solubilized peptideCleaved and solubilized peptideHigher concentration, solubilized peptide
Key Advantage Robust quantification of purity and impuritiesUnambiguous confirmation of mass changeDetailed structural information, non-destructive
Common Application Routine purity assessment, quantification of deprotection efficiencyConfirmation of protecting group removal, identification of byproductsAnalysis of protecting group environment, on-resin monitoring (in some cases)

In-Depth Analysis of Validation Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides and monitoring the progress of deprotection reactions. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase. The removal of a protecting group alters the hydrophobicity of the peptide, leading to a shift in its retention time on the chromatogram.

Illustrative Data: Monitoring Acm Deprotection by HPLC

Peptide StateProtecting GroupRetention Time (min)Purity (%)Observations
ProtectedAcm15.2>95%A single major peak corresponding to the Acm-protected peptide.
Partially DeprotectedAcm/Thiol13.8, 15.2VariableTwo major peaks, one for the deprotected (earlier elution) and one for the protected peptide.
Fully DeprotectedThiol13.8>95%A single major peak corresponding to the fully deprotected peptide.
Note: Retention times are illustrative and depend on the specific peptide sequence and HPLC conditions.

The quantitative power of HPLC lies in the integration of peak areas. By comparing the area of the peak corresponding to the deprotected peptide to the total area of all peptide-related peaks, the efficiency of the deprotection reaction can be accurately determined.

Mass Spectrometry (MS): The Definitive Mass Detective

Mass spectrometry provides an unambiguous determination of the molecular weight of a peptide. This makes it an exceptionally powerful tool for confirming the successful removal of a protecting group, as this will result in a predictable mass shift.

Illustrative Data: Mass Spectrometry Analysis of Alloc Deprotection

Peptide StateProtecting GroupTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
ProtectedAlloc2586.22586.3-
DeprotectedH2500.12500.2-86.1

The high sensitivity of MS allows for the detection of even small amounts of incompletely deprotected peptide, which may co-elute with the main product in HPLC and be difficult to quantify. Tandem mass spectrometry (MS/MS) can further provide sequence information, confirming the integrity of the peptide backbone after deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Informant

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. While less commonly used for routine deprotection validation due to higher sample concentration requirements and more complex data analysis, it offers unique advantages. 1H NMR can be used to monitor the disappearance of signals corresponding to the protecting group and the appearance of new signals from the deprotected moiety. This can be particularly useful for on-resin monitoring in certain cases, providing real-time feedback on the reaction progress without the need for cleavage.

Alternative and Complementary Validation Methods

While HPLC, MS, and NMR are the primary tools, other techniques can provide valuable complementary information:

  • Ninhydrin Test: A simple, qualitative colorimetric assay performed on-resin to detect the presence of free primary amines after deprotection. A positive result (blue color) indicates successful deprotection of an amine-protecting group.[1]

  • Fluorescence-Based Assays: The introduction of a fluorescent reporter that is quenched or activated upon deprotection can offer a highly sensitive method for monitoring the reaction in real-time.

  • Enzymatic Assays: In specific cases, enzymes can be used to selectively cleave a protecting group or to act on the newly deprotected functional group, with the enzymatic activity being a measure of deprotection success.[2][3]

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Deprotection
  • Sample Preparation: Cleave a small aliquot of the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the protected, partially deprotected, and fully deprotected peptide.

Protocol 2: LC-MS Analysis of Deprotection
  • Sample Preparation: Prepare the cleaved peptide sample as described in the HPLC protocol. The final concentration for LC-MS is typically lower, around 10-100 µM.

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Use a C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size). A shallow gradient of acetonitrile in water with 0.1% formic acid is commonly used.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Acquire a full MS scan over a relevant m/z range to detect the precursor ions of the protected and deprotected peptides.

    • MS/MS Analysis (Optional): Perform fragmentation of the precursor ions to confirm the peptide sequence.

  • Data Analysis: Compare the observed m/z values with the theoretical masses of the expected species.

Protocol 3: NMR Spectroscopy for Deprotection Monitoring
  • Sample Preparation: For solution-state NMR, dissolve the cleaved and purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: Acquire a 1D 1H NMR spectrum.

  • Data Analysis: Identify the characteristic proton signals of the protecting group. Monitor the decrease in the integral of these signals and the appearance of new signals corresponding to the deprotected peptide to assess the extent of the reaction.

Visualizing the Workflow and Logic

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Orthogonal Deprotection cluster_cleavage Cleavage & Workup cluster_analysis Validation Peptide_Resin Peptide on Solid Support Deprotection_Step Selective Deprotection Peptide_Resin->Deprotection_Step Cleavage Cleavage from Resin Deprotection_Step->Cleavage Other Alternative Methods Deprotection_Step->Other On-Resin Monitoring Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS NMR NMR Spectroscopy Crude_Peptide->NMR

Validation_Logic cluster_primary Primary Quantitative & Qualitative Analysis cluster_secondary In-depth & Complementary Analysis Validation Deprotection Validation HPLC HPLC (Purity, Quantification) Validation->HPLC MS Mass Spectrometry (Mass Confirmation) Validation->MS Alternatives Alternative Methods (e.g., On-Resin Monitoring) Validation->Alternatives NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Further Characterization MS->NMR Further Characterization

Conclusion

The successful synthesis of complex peptides is a testament to meticulous planning and rigorous analytical validation. While HPLC and Mass Spectrometry form the cornerstone of deprotection validation, providing a powerful combination of quantitative and qualitative data, a comprehensive approach that may include NMR and other specialized techniques will ultimately ensure the integrity and purity of the final product. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers can navigate the complexities of peptide synthesis with greater confidence and success.

References

A Researcher's Guide to Coupling Reagents for Modified Amino Acids: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, particularly those incorporating modified or sterically hindered amino acids, the choice of coupling reagent is a critical determinant of success. For researchers, scientists, and professionals in drug development, an optimal reagent can significantly enhance yield, purity, and overall efficiency. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed selection for your specific research needs.

The primary role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminus of another amino acid, thereby forming a peptide bond.[1] The efficacy of this process is evaluated based on several key performance indicators, including reaction speed, yield, purity of the final product, and the suppression of side reactions, most notably racemization. This is particularly challenging when dealing with modified amino acids, such as N-methylated or α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), which are known for their slow reaction kinetics.

Quantitative Performance Analysis of Common Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reaction speed, cost, and the prevention of side reactions.[2] The following tables summarize the performance of various coupling reagents based on crude peptide purity and racemization levels. The data is collated from multiple studies to provide a representative overview. It is important to note that performance can be sequence-dependent.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Sequence (Acyl Carrier Protein Fragment 65-74)

Coupling ReagentCrude Peptide Purity (%)Key Observations
HATU Higher PurityFewer deletion products observed, indicating higher coupling efficiency.[3]
HBTU Lower PurityMore deletion products observed compared to HATU.[3]
COMU HighCoupling efficiencies are comparable to or may even exceed HATU in some cases.[4][5]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[3][4]

Table 2: Performance Comparison for Sterically Hindered Couplings

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
TFFH Sterically demanding α,α-disubstituted amino acidsHighVariesMinimal

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[1][6]

Mechanism of Action: A Deeper Look

The superior performance of certain reagents can be attributed to their mechanism of action.[4]

  • Aminium/Uronium Salts (HATU, HBTU, COMU): These reagents form active esters with the carboxylic acid. The key difference between HATU and HBTU lies in the additive moiety incorporated into their structures.[3]

    • HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester. The electron-withdrawing nature of the nitrogen at the 7-position of the triazole ring enhances the reactivity of the ester, leading to faster and more complete coupling.[3][4]

    • HBTU , on the other hand, contains a standard benzotriazole (HOBt) moiety, forming a less reactive OBt-ester.[3][4]

    • COMU is a third-generation uronium reagent derived from OxymaPure. It offers safety advantages (non-explosive) and improved solubility, with coupling efficiencies often matching or exceeding HATU.[4][5]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents, like PyBOP, are also highly effective. PyAOP, the aza-derivative of PyBOP, often shows higher coupling yields. An advantage of phosphonium salts is that they do not pose the risk of chain termination through guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts.[6][7]

  • Carbodiimides (DCC, DIC): These are foundational coupling reagents, often used with additives like HOBt or Oxyma to enhance reactivity and minimize racemization.[2][5] While cost-effective, they may require longer reaction times and can be less efficient for sterically hindered amino acids.[2]

Experimental Protocols

To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol is crucial. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide, allowing for the substitution of different coupling reagents.

General Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, COMU, DIC)

  • Additive (if required, e.g., HOBt, Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[4]

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]

    • Wash the resin thoroughly with DMF (5-7 times).[4]

  • Amino Acid Coupling (The key variable step):

    • For Aminium/Uronium Reagents (e.g., HATU, COMU):

      • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

      • Dissolve the amino acid and the chosen coupling reagent (e.g., COMU, HATU; 3-5 equivalents) in DMF.[4]

      • Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[4]

      • Add the activated amino acid solution to the deprotected resin and allow it to react for the desired coupling time (e.g., 1-2 hours).[2]

    • For Carbodiimide Reagents (e.g., DIC):

      • Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and an additive such as HOBt or Oxyma (e.g., 4 equivalents) in DMF.

      • Add DIC (e.g., 4 equivalents) to the solution.[2]

      • Add the solution to the deprotected peptide-resin and allow it to react. This method often requires longer coupling times.[2]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. The crude product can then be purified by reverse-phase HPLC.

Visualizing the Workflow and Mechanisms

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Wash2->Deprotection For next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final cycle Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanism cluster_reagents Coupling Reagents cluster_intermediates Active Ester Intermediates HATU HATU OAt_ester Highly Reactive OAt-ester HATU->OAt_ester Activation HBTU HBTU OBt_ester Less Reactive OBt-ester HBTU->OBt_ester Activation PeptideBond Peptide Bond Formation (+ H2N-R') OAt_ester->PeptideBond Faster Coupling OBt_ester->PeptideBond Slower Coupling AminoAcid N-Protected Amino Acid (R-COOH) AminoAcid->HATU AminoAcid->HBTU

Mechanism of carboxylic acid activation by HATU vs. HBTU.

Conclusion

The choice of coupling reagent is a critical parameter in peptide synthesis, especially when dealing with modified and sterically hindered amino acids. For routine peptide synthesis, a variety of coupling reagents can be effective. However, when faced with "difficult" sequences, the experimental evidence strongly suggests that aminium/uronium reagents based on HOAt, such as HATU, and Oxyma, such as COMU, offer superior performance in terms of reaction speed and the purity of the final peptide product.[4] While older reagents like carbodiimides have their place, particularly in large-scale, cost-sensitive applications, the higher efficiency and reduced side reactions associated with modern onium salt reagents often justify their use in research and drug development settings where purity and success rates are paramount. Researchers should carefully consider the specific challenges of their target peptide sequence when selecting the most appropriate coupling reagent.

References

Safety Operating Guide

Proper Disposal of Boc-4-(Fmoc-amino)-L-phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Boc-4-(Fmoc-amino)-L-phenylalanine, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals, fostering a culture of safety and responsibility in the laboratory.

While this compound is not classified as a hazardous substance under OSHA guidelines, proper disposal is crucial to maintain a safe working environment and comply with waste management regulations.[1] Adherence to the following procedures will minimize risks and ensure responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

Key Data Summary

The following table summarizes essential data for this compound. This information is critical for accurate waste identification and labeling.

PropertyValue
Chemical Name N-tert-Butoxycarbonyl-4-(9-fluorenylmethoxycarbonylamino)-L-phenylalanine
CAS Number 114346-31-5
Molecular Formula C₂₉H₃₀N₂O₆
Appearance White to off-white powder
Hazard Classification Not classified as a hazardous substance
Primary Hazards May cause respiratory tract, eye, and skin irritation upon direct contact.
Incompatible Materials Strong oxidizing agents, Strong acids
Hazardous Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂)

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials requires a systematic approach, from initial collection to final removal by qualified personnel.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste disposal.

  • Solid Waste: Collect pure, uncontaminated this compound waste, including expired product and residual amounts from original containers, in a dedicated, sealable container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, pipette tips, and wipes, must be collected in a separate, clearly labeled container for solid chemical waste.

Step 2: Container Labeling

Accurate and clear labeling is a critical regulatory requirement and ensures the safety of everyone handling the waste.

  • Affix a hazardous waste label to each container, even if the substance is not officially classified as hazardous.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards (e.g., "Irritant").

  • Record the accumulation start date (the date the first piece of waste is placed in the container).

Step 3: Temporary Storage

Proper temporary storage within the laboratory is essential to prevent accidents and ensure regulatory compliance.

  • Store sealed waste containers in a designated and clearly marked chemical waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure containers are stored in secondary containment to prevent the spread of any potential spills.

Step 4: Scheduling Waste Pickup

Do not dispose of this chemical in the regular trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Immediately notify your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated, if it is safe to do so.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Unused/Expired Solid Chemical segregate->solid_waste contaminated_waste Contaminated Labware (Gloves, Wipes, etc.) segregate->contaminated_waste containerize Step 3: Place in Appropriate, Sealed Container solid_waste->containerize contaminated_waste->containerize label Step 4: Label Container Clearly - Full Chemical Name - Hazard Information - Accumulation Start Date containerize->label storage Step 5: Store in Designated Waste Accumulation Area label->storage pickup Step 6: Arrange for Pickup by EHS storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Essential Safety and Logistical Information for Handling Boc-4-(Fmoc-amino)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Boc-4-(Fmoc-amino)-L-phenylalanine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Data Presentation

PropertyValue
Chemical Name (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]
CAS Number 114346-31-5[1][2][3]
Molecular Formula C₂₉H₃₀N₂O₆[2][3]
Molecular Weight 502.56 g/mol [1][2][3]
Appearance White to off-white powder[2][3]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2][3]
Known Hazards Based on similar compounds, may cause skin, eye, and respiratory tract irritation.[4][5] Avoid inhalation of dust.[4]

Personal Protective Equipment (PPE)

Given the potential for irritation and the powdered nature of the compound, a stringent PPE protocol is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from airborne dust particles and potential splashes of solutions.
Hand Protection Nitrile glovesProvides a necessary barrier against skin contact. Gloves should be changed immediately if contaminated.
Respiratory Protection NIOSH-approved N95 respirator or use in a certified chemical fume hoodPrevents the inhalation of the fine powder, especially during weighing and transfer operations.[4]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from potential spills.

Operational Plan: Step-by-Step Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 0-8°C.[2][3]

Handling (Weighing and Dissolving):

  • Preparation: Before handling, ensure all required PPE is correctly worn. All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

  • Weighing: Use a clean, dedicated spatula for transferring the solid. To avoid creating airborne dust, open the container and transfer the desired amount of the powdered compound gently onto weighing paper or directly into a suitable vessel on an analytical balance.

  • Dissolution: When dissolving the solid, slowly add the appropriate solvent to the vessel containing the pre-weighed compound to prevent splashing.

Spill and Exposure Procedures:

  • Minor Spill: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.

Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Institutional Protocols: Dispose of all waste in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. Never dispose of this chemical in the regular trash or down the drain.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for its incorporation into a peptide chain.

1. Resin Preparation:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
  • Drain the piperidine solution and repeat the treatment for another 10-20 minutes.
  • Thoroughly wash the resin with DMF to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a suitable activating agent (e.g., HBTU/HATU with a base like DIPEA) in a minimal amount of DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours, or until a coupling completion test (such as the Kaiser test) is negative.
  • Drain the coupling solution and wash the resin thoroughly with DMF.

4. Chain Elongation:

  • Repeat steps 2 (Fmoc deprotection) and 3 (amino acid coupling) for each subsequent amino acid in the desired peptide sequence.

5. Final Deprotection and Cleavage:

  • Once the peptide sequence is complete, perform a final Fmoc deprotection (step 2).
  • Wash the resin with DMF, followed by a solvent like dichloromethane (DCM), and then dry the resin under vacuum.
  • Treat the dried peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and dry the crude peptide.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area Prepare Work Area (Certified Fume Hood) prep_ppe->prep_area prep_gather Gather Materials (Spatula, Weigh Boat, Solvents) prep_area->prep_gather handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Contaminated Waste (Gloves, Weigh Paper, etc.) cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash G Disposal Plan for this compound Waste cluster_segregation Waste Segregation cluster_containment Containment start Waste Generated (Contaminated PPE, Unused Compound, Solutions) solid_waste Solid Waste (Gloves, Weigh Paper) start->solid_waste liquid_waste Liquid Waste (Reaction Solutions) start->liquid_waste unused_compound Unused Compound start->unused_compound label_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->label_solid label_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->label_liquid label_unused Seal in Original or Labeled Waste Container unused_compound->label_unused storage Store in Designated Chemical Waste Area label_solid->storage label_liquid->storage label_unused->storage disposal Arrange for Pickup by Certified Waste Disposal Vendor storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-(fmoc-amino)-l-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-4-(fmoc-amino)-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.